molecular formula C14H17N3O3 B017093 5-MCA-NAT CAS No. 190277-13-5

5-MCA-NAT

Cat. No.: B017093
CAS No.: 190277-13-5
M. Wt: 275.30 g/mol
InChI Key: MPZVHKLZCUEJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamic acid methyl ester is a member of acetamides.
an mt1/MT2 receptor agonist

Properties

IUPAC Name

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVHKLZCUEJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401560
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190277-13-5
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190277-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxycarbonylamino-N-acetyltryptamine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (5-MC-NAT) is a tryptamine (B22526) derivative, structurally related to melatonin (B1676174), that has demonstrated significant physiological effects, particularly in the regulation of intraocular pressure (IOP). This technical guide provides a comprehensive overview of the known mechanism of action of 5-MC-NAT, detailing its molecular targets, signaling pathways, and functional outcomes. The information presented herein is synthesized from the available scientific literature to serve as a resource for researchers and professionals in drug development. While the complete pharmacological profile of 5-MC-NAT is still under investigation, this document consolidates the current understanding of its primary interactions with the MT2 melatonin receptor and the enzyme NRH:quinone reductase 2 (QR2), formerly known as the MT3 receptor.

Molecular Targets and Binding Affinity

5-MC-NAT has been identified to interact with at least two distinct molecular targets: the G protein-coupled melatonin receptor type 2 (MT2) and the enzyme NRH:quinone reductase 2 (QR2).

Melatonin Receptor Type 2 (MT2)

The primary mechanism for the well-documented hypotensive effects of 5-MC-NAT in the eye is its action at the MT2 receptor. In vivo studies have shown that the reduction in intraocular pressure induced by 5-MC-NAT is effectively blocked by the selective MT2 receptor antagonist, 4-phenyl-2-propionamidotetralin (4-P-PDOT), but not by the less selective antagonist luzindole.[1] This provides strong evidence for the involvement of the MT2 receptor in this physiological response.

To date, specific binding affinity (Ki) values for 5-MC-NAT at human or rodent MT1 and MT2 receptors have not been extensively reported in publicly available literature, representing a key area for future research.

NRH:Quinone Reductase 2 (QR2)

5-MC-NAT is a potent ligand for the enzyme QR2. This enzyme was previously referred to as the putative MT3 melatonin receptor. Quantitative data from radioligand binding assays have established the affinity of 5-MC-NAT for this target.

CompoundTargetTissue Source (Species)RadioligandKi (nM)
5-MC-NAT QR2 (ML2 site)Brain (Hamster)2-[¹²⁵I]MCA-NAT29.5
MelatoninQR2 (ML2 site)Brain (Hamster)2-[¹²⁵I]MCA-NAT83.9

Table 1: Binding Affinity of 5-MC-NAT and Melatonin at QR2. Data extracted from a study characterizing the radioligand 2-[¹²⁵I]iodo-5-methoxycarbonylamino-N-acetyltryptamine.

Functional Activity and Signaling Pathways

The functional consequences of 5-MC-NAT binding to its molecular targets are multifaceted, leading to distinct downstream signaling events.

MT2 Receptor-Mediated Signaling

The MT2 receptor is a member of the Gi/o family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Although direct measurement of cAMP inhibition by 5-MC-NAT in a recombinant system expressing only MT2 receptors is not currently published, this is the presumed primary pathway for its effects on intraocular pressure.

Interestingly, one study in nonpigmented ciliary epithelial cells reported that 5-MC-NAT increased cAMP levels.[2] This suggests that the signaling outcome may be cell-type specific and could involve alternative pathways or interactions with other receptors in this particular tissue.

MT2_Signaling_Pathway cluster_membrane Plasma Membrane MT2 MT2 Receptor Gi_Protein Gi/o Protein MT2->Gi_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Five_MC_NAT 5-MC-NAT Five_MC_NAT->MT2 Binds Gi_Protein->AC Inhibits ATP ATP ATP->AC Physiological_Effect Reduction of Intraocular Pressure cAMP->Physiological_Effect Leads to

Diagram 1: Presumed MT2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled pathway expected from 5-MC-NAT binding to the MT2 receptor, leading to the inhibition of adenylyl cyclase.

QR2-Mediated Functional Activity

The interaction of 5-MC-NAT with QR2 has been shown to have a distinct functional outcome: the modulation of dopamine (B1211576) levels. In the developing chick retina, 5-MC-NAT increases endogenous dopamine.[3] This effect is proposed to occur through the reduction of dopamine quinone, thereby regenerating dopamine. This activity is remarkably potent.

CompoundFunctional AssaySystemPotency (-logEC50 M)
5-MC-NAT Increase in endogenous dopamineDeveloping chick retina11.62 ± 0.34

Table 2: Functional Potency of 5-MC-NAT in Dopamine Modulation. Data from a study investigating the effect of 5-MC-NAT on dopamine levels in the developing chick retina.[3]

QR2_Signaling_Pathway Five_MC_NAT 5-MC-NAT QR2 QR2 Enzyme Five_MC_NAT->QR2 Binds to Dopamine Dopamine QR2->Dopamine Reduces to Dopamine_Quinone Dopamine Quinone Dopamine_Quinone->QR2

Diagram 2: QR2-Mediated Dopamine Regeneration. This diagram shows the proposed mechanism by which 5-MC-NAT binding to QR2 leads to the regeneration of dopamine from dopamine quinone.

In Vivo Effects: Regulation of Intraocular Pressure

The most well-characterized in vivo effect of 5-MC-NAT is its ability to lower intraocular pressure (IOP). This effect has been observed in both normal and glaucomatous mouse models, where it reduces IOP in a concentration-dependent manner.[1] The hypotensive effect is more pronounced in the glaucoma model.[1]

Animal ModelEffect of 5-MC-NATReceptor Implicated
Control C57BL/6J MiceReduction in IOPMT2
Glaucomatous DBA/2J MiceReduction in IOPMT2

Table 3: In Vivo Effects of 5-MC-NAT on Intraocular Pressure. Summary of findings from a study evaluating 5-MC-NAT in mouse models of normal and glaucomatous IOP.[1]

Experimental Protocols

The characterization of 5-MC-NAT's mechanism of action relies on a suite of standard and specialized pharmacological assays. Below are outlines of the key experimental protocols.

Radioligand Binding Assay (for QR2/MT3)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target.

Radioligand_Binding_Workflow A Prepare Tissue Homogenate (e.g., Hamster Brain) B Incubate Membranes with: 1. Radioligand (e.g., 2-[¹²⁵I]MCA-NAT) 2. Varying concentrations of 5-MC-NAT A->B C Separate Bound and Free Radioligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Non-linear regression to calculate IC50 and Ki) D->E

Diagram 3: Workflow for Radioligand Binding Assay. A generalized workflow for determining the binding affinity of 5-MC-NAT.

Protocol Outline:

  • Membrane Preparation: Homogenize tissue (e.g., hamster brain) in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]MCA-NAT for QR2) and a range of concentrations of the unlabeled test compound (5-MC-NAT).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Intraocular Pressure Measurement

This protocol is used to assess the functional effect of 5-MC-NAT on IOP in animal models.

Protocol Outline:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6J for normal IOP, DBA/2J for a glaucoma model).

  • Compound Administration: Administer 5-MC-NAT topically to the eye in a vehicle solution. A range of concentrations should be used to establish a dose-response relationship.

  • Anesthesia: Lightly anesthetize the animals before measurement to prevent movement.

  • IOP Measurement: Use a tonometer (e.g., TonoLab) to measure the IOP at specific time points after compound administration.

  • Antagonist Studies: To confirm receptor involvement, pre-treat a cohort of animals with a selective antagonist (e.g., 4-P-PDOT for MT2) before administering 5-MC-NAT and measure the IOP.

  • Data Analysis: Compare the IOP measurements between vehicle-treated, 5-MC-NAT-treated, and antagonist+5-MC-NAT-treated groups. Calculate the percentage reduction in IOP and determine the EC50 from the dose-response curve.

Functional Assays (cAMP and GTPγS)

These assays would be critical for elucidating the functional activity of 5-MC-NAT at the MT1 and MT2 receptors.

[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon agonist binding to a GPCR. An increase in [³⁵S]GTPγS binding indicates agonist activity.

cAMP Assay: This assay measures the intracellular concentration of cAMP. For Gi/o-coupled receptors like MT1 and MT2, an agonist is expected to decrease forskolin-stimulated cAMP levels.

Summary and Future Directions

5-Methoxycarbonylamino-N-acetyltryptamine is a pharmacologically active molecule with a dual mechanism of action. Its well-established role in reducing intraocular pressure is mediated through the MT2 melatonin receptor. Concurrently, it acts as a potent ligand for the enzyme QR2, through which it modulates dopamine levels.

Significant gaps remain in the complete characterization of 5-MC-NAT. Key areas for future research include:

  • Determination of Binding Affinities (Ki) at MT1 and MT2 Receptors: Quantifying the affinity of 5-MC-NAT for these receptors is essential to understand its selectivity profile.

  • In Vitro Functional Characterization at MT1 and MT2 Receptors: Performing GTPγS binding and cAMP inhibition assays using recombinant cell lines expressing only MT1 or MT2 receptors will clarify its potency (EC50) and efficacy (Emax) at these primary melatonin receptors.

  • Investigation of Phospholipase C (PLC) Activation: Determining whether 5-MC-NAT can activate PLC through any of its targets would provide a more complete picture of its signaling capabilities.

A thorough understanding of these missing pharmacological parameters will be crucial for the potential development of 5-MC-NAT or its analogues as therapeutic agents.

References

5-MCA-NAT: A Technical Guide to its Function as a Melatonin Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a synthetic indoleamine and a recognized agonist of the melatonin (B1676174) receptor system. Structurally related to melatonin, it has been a subject of significant interest, primarily for its potent effects on intraocular pressure (IOP), suggesting its potential as a therapeutic agent for glaucoma. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its interactions with melatonin receptors MT1, MT2, and the putative MT3 receptor, now widely identified as the enzyme quinone reductase 2 (NQO2). This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Pharmacological Profile and Receptor Interaction

This compound exhibits a distinct profile as a melatonin agonist. While it interacts with the classical MT1 and MT2 receptors, its most noted and potent activity is associated with the MT3 binding site.

Interaction with MT1 and MT2 Receptors

This compound acts as a partial agonist at both MT1 and MT2 receptors. Its activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that are characteristic of melatonin itself, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The Role of the MT3 Receptor and Quinone Reductase 2 (NQO2)

The MT3 receptor has been a subject of considerable investigation and is now largely accepted to be the cytosolic enzyme NQO2. This compound is a potent ligand for this site.[1] However, there is ongoing research and some debate, as studies have suggested that the ocular hypotensive effects of this compound may persist even when NQO2 is inhibited, hinting at the possibility of another, yet-unidentified melatonin receptor subtype.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and provides a comparison with other key melatonin agonists. This allows for a clear assessment of its relative potency and selectivity.

CompoundMT1 Ki (nM)MT2 Ki (nM)NQO2 (MT3) Ki (nM)MT1 EC50 (nM) (cAMP Assay)MT2 EC50 (nM) (cAMP Assay)
This compound Not ReportedNot ReportedNot Reported~440~98
Melatonin~0.08~0.38~24~0.1~0.1
Ramelteon~0.014~0.112~2650Not ReportedNot Reported
Agomelatine~0.1~0.1>10,000Not ReportedNot Reported
Tasimelteon~0.07~0.03Not ReportedNot ReportedNot Reported

Ki values represent the binding affinity, with lower values indicating a higher affinity. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay. Data compiled from multiple sources.[2][3]

Signaling Pathways

The interaction of this compound with melatonin receptors triggers specific intracellular signaling cascades.

MT1 and MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by this compound primarily involves the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.

MT1_MT2_Signaling This compound This compound MT1_MT2 MT1/MT2 Receptor This compound->MT1_MT2 G_protein Gαi/βγ MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Decreased concentration leads to

MT1/MT2 Receptor Signaling Cascade
NQO2 (MT3) Signaling and Dopamine (B1211576) Modulation

The signaling pathway for NQO2 is distinct from the GPCR-mediated pathways of MT1 and MT2. It is proposed that this compound's interaction with NQO2 in the retina leads to an increase in endogenous dopamine levels. This is thought to occur through the reduction of dopamine quinone, a toxic metabolite, back to dopamine.[4] This increase in dopamine may then act on dopamine receptors to influence aqueous humor dynamics and reduce IOP.

NQO2_Signaling cluster_retina Retinal Cell This compound This compound NQO2 NQO2 (MT3) This compound->NQO2 Binds to Dopamine Dopamine NQO2->Dopamine Reduces to Dopamine_Quinone Dopamine Quinone Dopamine_Quinone->NQO2 Substrate Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Activates IOP_Reduction Reduction of Intraocular Pressure Dopamine_Receptors->IOP_Reduction Leads to

NQO2-Mediated Dopamine Modulation

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for melatonin receptors.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing MT1, MT2, or NQO2 start->prep_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., 2-[125I]-iodomelatonin) and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki value quantify->analyze end End analyze->end

Radioligand Competition Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the receptor of interest (e.g., CHO cells with human MT1 or MT2) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., 2-[125I]-iodomelatonin) and a range of concentrations of the unlabeled competitor, this compound.[5][6] A parallel incubation with a high concentration of a non-specific ligand is performed to determine non-specific binding.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of this compound at the MT1 and MT2 receptors by quantifying its effect on cAMP levels.

Protocol:

  • Cell Culture: Cells expressing the MT1 or MT2 receptor are cultured in appropriate media.

  • Stimulation: The cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.[7]

  • Agonist Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This in vivo assay assesses the physiological effect of this compound on IOP. New Zealand white rabbits are a commonly used model.

Protocol:

  • Animal Acclimation: Rabbits are acclimated to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer, such as a Tono-Pen.[8][9] A topical anesthetic is typically applied before measurement.

  • Drug Administration: A precise volume of the this compound formulation (or vehicle control) is administered topically to one eye.

  • Post-Treatment IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., hourly) for several hours after drug administration.[10][11]

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The data is analyzed to determine the magnitude and duration of the IOP-lowering effect of this compound.

Conclusion

This compound is a multifaceted melatonin agonist with a complex pharmacological profile. Its potent IOP-lowering effects, likely mediated through a combination of actions at MT2 and the NQO2 enzyme, make it a valuable tool for ophthalmic research and a potential candidate for the development of novel anti-glaucoma therapies. Further research is warranted to fully elucidate the specific contributions of each receptor and signaling pathway to its overall physiological effects and to establish its complete binding affinity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this and other related compounds.

References

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT): A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent melatonin (B1676174) receptor ligand. The document details its mechanism of action, experimental protocols, and quantitative pharmacological data, offering a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and Pharmacological Profile

5-methoxycarbonylamino-N-acetyltryptamine (this compound) is a synthetic analog of melatonin that has been primarily investigated for its effects on intraocular pressure (IOP). It is recognized as a potent agonist at the putative melatonin MT3 receptor, which has been identified as the enzyme quinone reductase 2 (NQO2).[1][2] While showing a high affinity for the MT3 receptor, its binding affinity for the classical melatonin receptors, MT1 and MT2, is significantly lower, indicating a degree of selectivity.[1]

The primary therapeutic potential of this compound lies in its ability to reduce intraocular pressure, a key factor in the management of glaucoma.[3][4] Studies in animal models, including rabbits and glaucomatous monkeys, have demonstrated a significant and sustained reduction in IOP following topical administration of this compound.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)SpeciesReference
This compoundMT1>10,000Human[1]
This compoundMT2>10,000Human[1]
This compoundMT3 (NQO2)Low NanomolarHuman[1]
MelatoninMT10.08Human[1]
MelatoninMT20.383Human[1]
MelatoninMT3 (NQO2)24Hamster[1]

Note: Specific Ki values for this compound at MT1 and MT2 receptors are not extensively reported, with literature indicating values greater than 10,000 nM, highlighting its selectivity for the MT3 receptor. One study reported a 550-fold greater affinity of this compound for MT3 over MT1 and MT2 receptors.[1]

Table 2: In Vivo Efficacy - Reduction of Intraocular Pressure (IOP)

Animal ModelDrug/ConcentrationRoute of AdministrationMaximum IOP ReductionDuration of EffectReference
Glaucomatous MonkeyThis compound (2%)Topical19% (Day 5)At least 18 hours[3][4]
New Zealand White RabbitThis compound (100 µM in CMC)Topical30.27%~7 hours
Glaucomatous MiceThis compoundTopicalConcentration-dependent reductionSustained[5]

Table 3: Functional Activity (EC50/IC50)

AssayTargetCompoundValueUnitsReference
Dopamine Level IncreaseQR2This compound-logEC50 = 11.62 ± 0.34M
Dopamine Level InhibitionQR2Benzo[e]pyrene-logIC50 = 7.4 ± 0.28M

Synthesis of this compound

A potential synthetic pathway starting from N-acetylserotonin is outlined below. N-acetylserotonin serves as a key intermediate in the biosynthesis of melatonin.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Methylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Demethylation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Carbomethoxylation cluster_product Final Product N-acetylserotonin N-acetylserotonin Reaction1 Methylation (e.g., Dimethyl sulfate) N-acetylserotonin->Reaction1 HIOMT (in vivo) or chemical methylation Melatonin Melatonin Reaction1->Melatonin Reaction2 Demethylation (e.g., BBr3) Melatonin->Reaction2 N-acetyl-5-hydroxytryptamine N-acetyl-5-hydroxytryptamine Reaction2->N-acetyl-5-hydroxytryptamine Reaction3 Reaction with Methyl Chloroformate N-acetyl-5-hydroxytryptamine->Reaction3 This compound This compound Reaction3->this compound

A proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • N-acetylserotonin

  • Dimethyl sulfate (B86663) or other suitable methylating agent

  • Boron tribromide (BBr3) or other suitable demethylating agent

  • Methyl chloroformate

  • Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

  • Bases (e.g., Pyridine, Triethylamine)

  • Reagents for workup and purification (e.g., Sodium bicarbonate, Magnesium sulfate, Silica (B1680970) gel)

Procedure:

  • Step 1: Methylation of N-acetylserotonin to Melatonin. N-acetylserotonin is methylated at the 5-hydroxy position to yield melatonin. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a base.

  • Step 2: Demethylation of Melatonin. The methoxy (B1213986) group of melatonin is demethylated to yield N-acetyl-5-hydroxytryptamine. This can be accomplished using a demethylating agent such as boron tribromide.

  • Step 3: Carbomethoxylation. The hydroxyl group of N-acetyl-5-hydroxytryptamine is reacted with methyl chloroformate in the presence of a base to form the methoxycarbonylamino group, yielding the final product, this compound.

  • Purification. The crude product is purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain pure this compound. Characterization of the final product should be performed using methods like NMR and mass spectrometry.

Radioligand Binding Assay for Melatonin Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for MT1, MT2, and NQO2.

Materials:

  • Cell membranes expressing the target receptor (MT1, MT2, or NQO2)

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-melatonin, or a specific NQO2 radioligand)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well plates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Intraocular Pressure in Rabbits

This protocol describes the measurement of IOP in rabbits following topical administration of this compound.

Materials:

  • New Zealand White rabbits

  • This compound solution in an appropriate vehicle

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate the rabbits to the experimental procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a calibrated tonometer.

  • Drug Administration: Instill a single drop of the this compound solution into one eye (the contralateral eye serves as a control and receives the vehicle).

  • IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., every hour for the first 6-8 hours, and then at longer intervals) post-instillation.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

IOP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization Baseline Baseline IOP Measurement Acclimatization->Baseline Administration Topical Administration of this compound Baseline->Administration Monitoring IOP Monitoring at Regular Intervals Administration->Monitoring Analysis Data Analysis and Statistical Evaluation Monitoring->Analysis

Experimental workflow for in vivo IOP studies.

Signaling Pathways

This compound exerts its biological effects primarily through the melatonin receptor system. The classical melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The putative MT3 receptor, now widely accepted to be the enzyme quinone reductase 2 (NQO2), has a distinct signaling mechanism.

Signaling_Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound MT1 MT1 This compound->MT1 Low Affinity MT2 MT2 This compound->MT2 Low Affinity MT3_NQO2 MT3 (NQO2) This compound->MT3_NQO2 High Affinity AC_inhibition Adenylyl Cyclase Inhibition MT1->AC_inhibition MT2->AC_inhibition QR_activity Quinone Reductase Activity MT3_NQO2->QR_activity cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IOP_reduction ↓ Intraocular Pressure QR_activity->IOP_reduction Dopamine_increase ↑ Dopamine Levels QR_activity->Dopamine_increase

Signaling pathways of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the melatonin receptor system, particularly the role of the MT3 receptor/NQO2 enzyme. Its potent IOP-lowering effects suggest its potential as a therapeutic agent for glaucoma. This technical guide provides a foundational resource for researchers interested in further exploring the synthesis, pharmacology, and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its mechanism of action and to establish its clinical utility.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology and Toxicology of 5-MCA-NAT

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (this compound) is a potent melatonin (B1676174) analogue that has garnered significant interest for its distinct pharmacological profile, primarily as a selective agonist for the putative MT₃ melatonin receptor.[1][2] Initially explored for its role in regulating intraocular pressure (IOP), its mechanism of action has been a subject of extensive research, particularly concerning the relationship between the MT₃ binding site and the enzyme quinone reductase 2 (NQO2).[3][4] This document provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways. Toxicological assessments have consistently demonstrated a favorable safety profile, especially in topical ophthalmic formulations, where no significant adverse ocular or systemic side effects have been observed.[2][5][6]

Pharmacology

The primary pharmacological effect of this compound is its ability to reduce intraocular pressure (IOP), making it a compound of interest for glaucoma treatment.[7][8] Its actions are mediated primarily through the putative MT₃ melatonin receptor, a site whose identity has been debated but is functionally distinct from the well-characterized MT₁ and MT₂ receptors.

Mechanism of Action

This compound is classified as a selective MT₃ receptor agonist.[1][8] The MT₃ binding site was once thought to be identical to the enzyme NRH:quinone reductase 2 (NQO2).[3][4] However, studies have demonstrated that the IOP-lowering effect of this compound is not mediated by NQO2, suggesting the existence of a distinct MT₃ receptor.[3] In rabbit eyes, experiments using NQO2 inhibitors and siRNA silencing concluded that the ocular hypotensive action of this compound is independent of NQO2 activity.[3]

In the eye, the proposed mechanism for IOP reduction involves the modulation of aqueous humor dynamics.[8] It is believed that activation of MT₃ receptors by this compound may reduce the formation of aqueous humor, leading to a decrease in pressure.[7]

Interestingly, in the developing chick retina, this compound has been shown to increase endogenous dopamine (B1211576) levels by binding to the NQO2 enzyme.[4] This action suggests that this compound can interact with NQO2, but this interaction is not responsible for its primary ocular hypotensive effects.[3][4]

cluster_IOP Intraocular Pressure Reduction cluster_Dopamine Retinal Dopamine Modulation This compound This compound Putative MT3 Receptor Putative MT3 Receptor This compound->Putative MT3 Receptor Binds/Activates Aqueous Humor Formation Aqueous Humor Formation Putative MT3 Receptor->Aqueous Humor Formation Reduces Reduced IOP Reduced IOP Aqueous Humor Formation->Reduced IOP Leads to 5-MCA-NAT_D This compound NQO2 Enzyme NQO2 Enzyme 5-MCA-NAT_D->NQO2 Enzyme Binds to Dopamine Quinone Dopamine Quinone NQO2 Enzyme->Dopamine Quinone Reduces Increased Dopamine Increased Dopamine Dopamine Quinone->Increased Dopamine Recovers

Caption: Proposed dual mechanism of action for this compound.
Pharmacodynamics

The most significant pharmacodynamic effect of this compound is the robust reduction of IOP in both normotensive and glaucomatous animal models.[2][6]

  • In Glaucomatous Monkeys: Twice-daily topical administration of a 2% this compound solution for five days resulted in a significant and progressively enhanced reduction in IOP.[2] The maximum IOP reduction was 10% (4.0 mmHg) on day 1, 15% (5.6 mmHg) on day 3, and 19% (7.0 mmHg) on day 5.[2][5] The effect was observed to last for at least 18 hours after administration.[2]

  • In Rabbits: Topical application of this compound (100 µM) in various formulations produced a clear reduction in IOP.[6][8] When combined with a 0.5% medium viscosity carboxymethyl cellulose (B213188) (CMC) bioadhesive polymer, the maximum IOP reduction reached 30.27%, with the effect lasting for approximately 7 hours.[6] Another formulation using 1.43% propylene (B89431) glycol (PG) in PBS achieved a 28.11% reduction in IOP, also lasting about 7 hours.[8]

  • In Glaucomatous Mice: Both melatonin and this compound were found to reduce IOP in a concentration-dependent manner and could halt the progression of IOP increase in the glaucomatous DBA/2J mouse model.[9]

The hypotensive effects of this compound may complement those of other anti-glaucoma drugs like timolol (B1209231) and brimonidine, suggesting a different mechanism of action.[10]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data related to the pharmacological activity of this compound.

ParameterValueSpecies/ModelTissue/AssaySource
IOP Reduction (Max) 19% (7.0 ± 1.1 mmHg)Monkey (glaucomatous)In vivo, topical 2% solution[2][5]
IOP Reduction (Max) 30.27%Rabbit (normotensive)In vivo, topical w/ CMC 0.5%[6]
IOP Reduction (Max) 28.11 ± 2.0%Rabbit (normotensive)In vivo, topical w/ PG 1.43%[8]
Dopamine Increase (-logEC₅₀) 11.62 ± 0.34 MChickRetina (ex vivo)[4]
IOP Reduction (EC₅₀) Not specified for this compoundMouse (glaucomatous)In vivo[9]

Toxicology and Safety Profile

Across multiple studies, this compound has demonstrated a favorable safety and tolerability profile, particularly for topical ophthalmic use.

  • In Vivo Studies: In a 5-day study involving twice-daily administration to glaucomatous monkey eyes, no adverse ocular or systemic side effects were observed.[2][5] Similarly, studies in rabbits using various formulations, including those with mucoadhesive polymers, showed good in vivo tolerance.[6][8]

  • In Vitro Cytotoxicity: Formulations of this compound were tested on human corneal-limbal epithelial (HCLE) cells and normal human conjunctival cells.[6][8] Ophthalmic formulations using propylene glycol at concentrations up to 10% did not show cytotoxicity.[8] All tested formulations with cellulose derivatives also demonstrated good in vitro tolerance.[6]

To date, specific quantitative toxicity values such as LD₅₀ have not been reported in the reviewed literature, which focuses primarily on local ocular administration. The consensus is that this compound is well-tolerated on the ocular surface.[6][8]

Key Experimental Protocols

IOP Reduction in Glaucomatous Monkey Eyes
  • Objective: To evaluate the effect of topical this compound on IOP in a primate model of glaucoma.[2]

  • Animal Model: Eight cynomolgus monkeys (Macaca fascicularis) with laser-induced unilateral glaucoma.[2]

  • Test Substance: this compound (2%) ophthalmic solution. A vehicle solution was used as a control.[2]

  • Administration: One 25 µL drop was applied topically to the glaucomatous eye twice daily (9:30 a.m. and 3:30 p.m.) for five consecutive days.[2]

  • Measurements: IOP was measured hourly for 6 hours following the morning dose on a baseline day, a vehicle-treated day, and on treatment days 1, 3, and 5.[2]

  • Endpoint: Change in IOP from baseline and compared to vehicle treatment.[2]

A Select 8 Monkeys (Laser-Induced Glaucoma) B Day 0: Baseline IOP (Hourly for 6h) A->B C Day 1: Vehicle Control (Hourly for 6h) B->C D Administer 2% this compound (25µL, Twice Daily) C->D E Measure IOP on Day 1, 3, 5 (Hourly for 6h post-dose) D->E F Monitor for Adverse Effects (Ocular & Systemic) D->F G Data Analysis: Compare IOP vs Vehicle & Baseline E->G F->G

Caption: Experimental workflow for the glaucomatous monkey IOP study.
NQO2 Involvement in IOP Reduction in Rabbits

  • Objective: To determine if the IOP-lowering effect of this compound is mediated by the enzyme NQO2.[3]

  • Animal Model: New Zealand White rabbits.[3]

  • Methodology: The study compared the ability of this compound to modify IOP against that of several known substrates and inhibitors of NQO2. Additionally, the effect of this compound on IOP was determined after NQO2 was silenced using a specific siRNA.[3]

In Vitro Cytotoxicity Assessment
  • Objective: To evaluate the ocular tolerance of this compound formulations.[6][8]

  • Cell Lines: Human corneal-limbal epithelial (HCLE) cells and/or normal human conjunctival cells.[6][8]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability after exposure to the formulations for a specified contact time (e.g., 15 minutes).[6][8]

  • Endpoint: Cell viability percentage relative to untreated controls. Formulations that do not significantly reduce cell viability are considered non-cytotoxic and well-tolerated.[8]

Logical Relationships and Mechanistic Insights

The understanding of this compound's mechanism has evolved. The relationship between the MT₃ receptor and the NQO2 enzyme is a critical point of discussion in its pharmacology.

cluster_main This compound Target Investigation A This compound B Reduces IOP A->B C Acts on Putative MT3 Receptor A->C via D Hypothesis: MT3 Receptor is NQO2 Enzyme C->D E Experiment: NQO2 Inhibition/Silencing Does NOT Block IOP Reduction D->E Tested by F Conclusion: IOP effect is NOT mediated by NQO2 E->F G Suggests Existence of a Distinct MT3 Receptor F->G

Caption: Logical flow disproving NQO2's role in this compound's IOP effect.

Conclusion

This compound is a selective MT₃ receptor agonist with a potent ocular hypotensive effect, demonstrating its potential for treating glaucoma. Its mechanism of action for IOP reduction is independent of the NQO2 enzyme, pointing to a distinct melatonin receptor target in the eye. The compound exhibits an excellent safety profile in preclinical models with no significant local or systemic toxicity noted upon topical administration. Further research is warranted to fully elucidate the structure of the MT₃ receptor and to translate these promising preclinical findings into clinical applications for ocular hypertension and glaucoma.

References

5-MCA-NAT's Binding Affinity for the MT3 Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) for the melatonin (B1676174) MT3 receptor, which has been identified as the enzyme quinone reductase 2 (QR2). This document consolidates quantitative data, details experimental methodologies, and visualizes the associated signaling pathway to serve as a critical resource for researchers in pharmacology and drug development.

Core Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the MT3 receptor (QR2) has been determined through various assays. The following table summarizes the key quantitative data available in the literature.

LigandAssay TypeSystemParameterValueReference
This compoundIn cellulo inhibitionHuman QR2IC50102 ± 21 nM[1]
This compoundIn vitro inhibitionHuman QR2IC5032 ± 3 nM[1]
This compoundFunctional Assay (Dopamine Level Increase)Chick Retina-logEC5011.62 ± 0.34 M[2]

It is noteworthy that this compound exhibits a 550-fold greater affinity for the MT3 receptor over the MT1 and MT2 receptor subtypes, and it acts as an inhibitor of QR2.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at the MT3/QR2 receptor involves specific and rigorous experimental protocols.

Radioligand Binding Assay (Hypothetical Detailed Protocol)

While a specific, detailed protocol for this compound binding to MT3 is not fully available, a standard competitive radioligand binding assay would be employed. The following is a representative protocol based on common practices for determining the binding affinity of ligands to QR2.

Objective: To determine the inhibition constant (Ki) of this compound for the MT3 receptor (QR2) using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-labeled or [¹²⁵I]-labeled melatonin or a specific MT3 ligand.

  • Competitor: this compound.

  • Receptor Source: Homogenates of cells or tissues expressing QR2 (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human QR2).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Cells expressing QR2 are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains a fixed amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro and In Cellulo Inhibition Assays

The IC50 values for this compound were determined using both in vitro and in cellulo assays.[1]

  • In Vitro Assay: This likely involved purified recombinant human QR2 enzyme. The assay would measure the enzymatic activity of QR2 in the presence of varying concentrations of this compound to determine the concentration that inhibits 50% of the enzyme's activity.

  • In Cellulo Assay: This would be performed using whole cells expressing QR2. The cells would be treated with varying concentrations of this compound, and the intracellular QR2 activity would be measured to determine the IC50.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the MT3 receptor (QR2) is linked to a specific signaling pathway that results in the modulation of dopamine (B1211576) levels.

MT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol 5_MCA_NAT This compound QR2 MT3 Receptor (QR2) 5_MCA_NAT->QR2 Binds to and inhibits Dopamine_Quinone Dopamine Quinone QR2->Dopamine_Quinone Reduces Dopamine Dopamine Dopamine_Quinone->Dopamine Conversion Downstream Downstream Effects (e.g., cAMP modulation) Dopamine->Downstream

Caption: Signaling pathway of this compound via the MT3 receptor (QR2).

The binding of this compound to QR2 is believed to trigger the reduction of dopamine quinone back to dopamine, thereby increasing endogenous dopamine levels.[2] This increase in dopamine can then lead to downstream cellular effects, such as the modulation of cAMP levels.

Experimental Workflow for Functional Assay

The following diagram illustrates the workflow for a functional assay to measure the effect of this compound on dopamine levels.

Experimental_Workflow start Start: Prepare Retinal Tissue treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for a specified time treatment->incubation extraction Extract Endogenous Dopamine incubation->extraction measurement Measure Dopamine Levels (e.g., ELISA) extraction->measurement analysis Data Analysis: Determine EC50 measurement->analysis end End analysis->end

Caption: Workflow for determining the functional potency of this compound.

Concluding Remarks and Future Directions

This compound is a potent ligand for the MT3 receptor, which has been identified as the enzyme quinone reductase 2. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of this receptor. The ability of this compound to modulate dopamine levels through its interaction with QR2 opens up avenues for therapeutic interventions in various neurological and physiological conditions.

However, it is important to note that some studies suggest the effects of this compound on intraocular pressure may not be solely mediated by QR2, hinting at the possibility of another, yet unidentified, melatonin receptor.[3] Further research is warranted to fully elucidate the complete mechanism of action of this compound and to explore its full therapeutic potential.

References

The Role of 5-MCA-NAT in the Regulation of Intraocular Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a leading cause of irreversible blindness worldwide. The quest for novel therapeutic agents that effectively lower IOP with minimal side effects is a central focus of ophthalmic drug development. 5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent and selective agonist for the putative melatonin (B1676174) MT3 receptor, has emerged as a promising candidate for the management of ocular hypertension. This technical guide provides a comprehensive overview of the current understanding of this compound's role in IOP regulation, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to elucidate its effects.

Introduction

Melatonin and its analogs have been investigated for their potential to regulate intraocular pressure.[1] this compound, a synthetic analog of melatonin, has demonstrated significant ocular hypotensive effects in various animal models.[2][3][4] Its primary mechanism is believed to be mediated through the putative MT3 melatonin receptor, a target distinct from the well-characterized MT1 and MT2 receptors.[5] This guide delves into the molecular pathways and physiological responses elicited by this compound in the eye, providing a foundational resource for researchers and clinicians interested in its therapeutic potential for glaucoma.

Mechanism of Action

The primary mechanism by which this compound is thought to reduce intraocular pressure involves its interaction with the ciliary body, the primary site of aqueous humor production. The proposed signaling cascade is initiated by the activation of the putative MT3 melatonin receptor.

Melatonin Receptor Signaling in the Ciliary Body

Upon binding to the putative MT3 receptor on the non-pigmented ciliary epithelial (NPE) cells, this compound triggers a signaling cascade that deviates from the canonical melatonin receptor pathway. Instead of inhibiting adenylyl cyclase, it leads to an increase in intracellular cyclic AMP (cAMP) .[5] This elevated cAMP level is then associated with a reduction in chloride efflux from the NPE cells.[5][6] Since water transport follows ion movement to form aqueous humor, this decrease in ion flow results in reduced aqueous humor production and consequently, a lowering of IOP.[5][6]

Downregulation of Carbonic Anhydrases

A key downstream effect of this compound administration is the downregulation of carbonic anhydrase (CA) expression, specifically CA-II and CA-XII, in the ciliary epithelium. Carbonic anhydrases are crucial enzymes in the production of bicarbonate ions, a major driver of aqueous humor secretion. By reducing the expression of these enzymes, this compound further contributes to the suppression of aqueous humor formation, leading to a sustained IOP-lowering effect.

Potential Involvement of the Trabecular Meshwork and RhoA/ROCK Pathway

While the primary effect of this compound appears to be on aqueous humor inflow, the trabecular meshwork (TM) is the principal site of aqueous humor outflow and a key target for many glaucoma medications. The RhoA/ROCK signaling pathway is a critical regulator of TM cell contractility and extracellular matrix deposition, with ROCK inhibitors being an established class of IOP-lowering drugs.[7][8] At present, there is no direct evidence linking this compound to the modulation of the RhoA/ROCK pathway in the trabecular meshwork. However, given the complex interplay of signaling pathways in IOP regulation, a potential indirect influence cannot be ruled out and warrants further investigation.

Quantitative Data on IOP Reduction

Preclinical studies have consistently demonstrated the efficacy of this compound in lowering IOP in various animal models. The following tables summarize the key quantitative findings.

Animal ModelDrug Concentration and FormulationMaximum IOP ReductionDuration of EffectReference
Glaucomatous Monkey (Macaca fascicularis)2% this compound, topical drops19% (7.0 ± 1.1 mmHg)At least 18 hours[2]
Normotensive Rabbit (New Zealand White)100 µM this compound in 1.43% Propylene Glycol/PBS28.11 ± 2.0%Approximately 7 hours[3]
Glaucomatous Mice (DBA/2J)Not specifiedSignificant reduction, prevented IOP progressionNot specified[1]
Normotensive Mice (C57BL/6J)Not specified19.4 ± 3.7%Not specified[1]

Table 1: Summary of this compound Efficacy in Animal Models

Day of TreatmentMaximum IOP Reduction (mean ± SEM)Percentage Reduction
Day 14.0 ± 0.5 mmHg10%
Day 35.6 ± 0.8 mmHg15%
Day 57.0 ± 1.1 mmHg19%

Table 2: Enhanced Ocular Hypotensive Effect of this compound with Repeated Dosing in Glaucomatous Monkey Eyes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on IOP.

Laser-Induced Glaucoma Model in Monkeys
  • Animal Model: Cynomolgus monkeys (Macaca fascicularis).

  • Procedure:

    • Anesthetize the monkey.

    • Use an argon laser to photocoagulate the trabecular meshwork.

    • Repeat treatments as necessary to achieve a stable elevation in IOP.

    • Monitor IOP regularly using a calibrated pneumatonometer.

Tonometry in Rabbits and Monkeys
  • Instrument: Tono-Pen XL or a rebound tonometer.

  • Procedure:

    • Apply a topical anesthetic to the cornea.

    • Gently hold the animal's eyelids open.

    • Lightly touch the tonometer probe to the central cornea to obtain an IOP reading.

    • Take multiple readings and average them for accuracy.

Immunohistochemistry for Carbonic Anhydrase in Rabbit Ciliary Body
  • Tissue Preparation:

    • Euthanize the rabbit and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Cryoprotect the tissue in sucrose (B13894) solutions of increasing concentrations.

    • Embed the tissue in OCT compound and freeze.

    • Cut thin sections (e.g., 10 µm) using a cryostat.

  • Staining Protocol:

    • Wash sections in Phosphate-Buffered Saline (PBS).

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[9]

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.[9]

    • Incubate with the primary antibody (e.g., rabbit anti-carbonic anhydrase II/IV) diluted in blocking solution overnight at 4°C.[10]

    • Wash sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC) for 1-2 hours at room temperature.[10]

    • Wash sections in PBS.

    • Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize using a fluorescence or confocal microscope.

Real-Time Quantitative PCR (RT-qPCR) for Carbonic Anhydrase Expression
  • RNA Extraction:

    • Dissect the ciliary body from rabbit eyes.

    • Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (CA-II, CA-XII) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Visualizations

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ciliary Epithelium cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (NPE Cell) cluster_physiological_effect Physiological Effect This compound This compound MT3 Putative MT3 Receptor This compound->MT3 Binds to AC Adenylyl Cyclase MT3->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cl_Channel Chloride Channel PKA->Cl_Channel Phosphorylates (Inhibits) Gene_Expression Gene Expression Regulation PKA->Gene_Expression Modulates Cl_Efflux ↓ Chloride Efflux Cl_Channel->Cl_Efflux AH_Production ↓ Aqueous Humor Production Cl_Efflux->AH_Production CA_Expression ↓ CA-II & CA-XII Expression Gene_Expression->CA_Expression CA_Expression->AH_Production IOP ↓ Intraocular Pressure AH_Production->IOP

Caption: Proposed signaling pathway of this compound in non-pigmented ciliary epithelial cells.

Experimental Workflow for IOP Studies cluster_model Animal Model Induction cluster_treatment Treatment and Measurement cluster_analysis Mechanism Analysis Laser Laser Photocoagulation of Trabecular Meshwork Glaucoma_Model Glaucomatous Animal Model Laser->Glaucoma_Model Dosing Topical Administration of this compound Glaucoma_Model->Dosing Tonometry IOP Measurement (Tonometry) Dosing->Tonometry Tissue Ciliary Body Dissection Tonometry->Tissue IHC Immunohistochemistry (Carbonic Anhydrase) Tissue->IHC RTqPCR RT-qPCR (CA Gene Expression) Tissue->RTqPCR

Caption: General experimental workflow for investigating the effects of this compound on IOP.

Potential Interaction with Aqueous Outflow Pathway This compound This compound TM_Cell Trabecular Meshwork Cell This compound->TM_Cell Direct/Indirect Effect? RhoA RhoA TM_Cell->RhoA ROCK ROCK RhoA->ROCK Contraction Cell Contraction & ECM Remodeling ROCK->Contraction Inhibition of this pathway leads to relaxation Outflow ↑ Aqueous Humor Outflow Contraction->Outflow Relaxation increases outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Hypothetical involvement of this compound in the trabecular meshwork outflow pathway.

Conclusion and Future Directions

This compound has demonstrated robust IOP-lowering efficacy in preclinical models, primarily through a novel mechanism involving the putative MT3 receptor in the ciliary body, leading to reduced aqueous humor production via cAMP-mediated signaling and downregulation of carbonic anhydrases. This distinct mechanism of action presents an attractive profile for a potential new class of glaucoma therapeutic.

Future research should focus on several key areas. Firstly, the definitive identification and characterization of the MT3 receptor are paramount. Secondly, a more in-depth investigation into the potential effects of this compound on the trabecular meshwork and the RhoA/ROCK pathway is warranted to fully understand its complete pharmacological profile. Finally, while no clinical trial data is currently available, the promising preclinical findings strongly support the progression of this compound into human studies to evaluate its safety and efficacy in patients with ocular hypertension and glaucoma. The development of novel formulations to optimize its ocular bioavailability and duration of action will also be crucial for its clinical translation.[3][4]

References

Foundational Research on 5-MCA-NAT and its Potential Role in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). Current therapeutic strategies primarily focus on lowering IOP. This whitepaper delves into the foundational research surrounding 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent melatonin (B1676174) analog, and its significant potential as a novel therapeutic agent for glaucoma. Through a comprehensive review of preclinical studies, this document outlines the IOP-lowering efficacy of this compound, explores its proposed mechanisms of action, details experimental protocols, and presents key quantitative data in a structured format to facilitate scientific evaluation and future drug development efforts.

Introduction: The Therapeutic Promise of this compound in Glaucoma

Melatonin, a neurohormone primarily known for regulating circadian rhythms, has been shown to influence IOP. This has led to the investigation of melatonin analogs, such as this compound, as potential ocular hypotensive agents. This compound has demonstrated a significant ability to reduce IOP in various animal models, suggesting its potential as a future treatment for glaucoma. This document provides a detailed overview of the fundamental research that establishes the basis for its further investigation and development.

Efficacy in Lowering Intraocular Pressure: A Review of Preclinical Data

Multiple studies have consistently demonstrated the potent IOP-lowering effects of this compound in different animal models.

Studies in Glaucomatous Monkeys

In a significant study using a laser-induced unilateral glaucoma model in cynomolgus monkeys, topical application of 2% this compound twice daily for five consecutive days resulted in a progressive and significant reduction in IOP. The maximum IOP reduction was observed to increase with repeated dosing, reaching a 19% decrease by day five. Importantly, no adverse ocular or systemic side effects were noted during the treatment period.

Investigations in Rabbits

New Zealand white rabbits have also been extensively used to evaluate the ocular hypotensive effects of this compound. Studies have shown a clear reduction in IOP following topical application. Furthermore, research has focused on enhancing the bioavailability and duration of action of this compound through the use of mucoadhesive polymers in its formulation. For instance, a formulation containing 0.5% medium viscosity carboxymethyl cellulose (B213188) (CMC) demonstrated the most significant IOP reduction of 30.27%.

Research in Glaucomatous Mice

In glaucomatous DBA/2J mice, both melatonin and this compound were effective in reducing IOP in a concentration-dependent manner. The hypotensive effects were more pronounced in the glaucomatous mice compared to control animals. This research also indicated that this compound could halt the progression of IOP increase in this glaucoma model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of Topical this compound (2%) on Intraocular Pressure in Glaucomatous Monkey Eyes

Treatment DayMaximum IOP Reduction (mean ± SEM)Percentage IOP Reduction
Day 14.0 ± 0.5 mmHg10%
Day 35.6 ± 0.8 mmHg15%
Day 57.0 ± 1.1 mmHg19%

Table 2: Enhanced Hypotensive Effect of this compound (100 µM) with Mucoadhesive Polymers in Rabbits

Formulation VehicleMaximum IOP Reduction (%)
PBS18.11 ± 1.07
CMC-1 (low viscosity) 0.5%13.80 ± 1.40
CMC-2 (medium viscosity) 0.5% 30.27 ± 1.49
HPMC 0.3%15.68 ± 1.20

Table 3: Comparative IOP Reduction by Melatonin and this compound in Control and Glaucomatous Mice

CompoundAnimal ModelIOP Reduction (%)
MelatoninControl (C57BL/6J)19.4 ± 3.7
MelatoninGlaucomatous (DBA/2J)32.6 ± 6.0
This compoundGlaucomatous (DBA/2J)Effective reduction and halted IOP progression

Proposed Mechanism of Action

The precise mechanism by which this compound lowers IOP is still under investigation, but it is believed to be mediated through melatonin receptors.

Role of Melatonin Receptors

Initially, this compound was considered a selective agonist for the putative MT3 melatonin receptor. However, subsequent research has suggested a more complex interaction with melatonin receptors. Studies in mice indicate that the hypotensive effects of this compound are blocked by the MT2 receptor antagonist 4-phenyl-2-propionamidotetralin (4-P-PDOT), suggesting an involvement of the MT2 receptor.

Interestingly, research in New Zealand white rabbits has shown that the IOP-lowering effect of this compound is not mediated by the enzyme quinone reductase 2 (NQO2), which was previously thought to be the MT3 melatonin binding site. This finding points towards the existence of another, yet to be fully characterized, melatonin receptor that mediates this effect.

Interaction with Adrenergic System

This compound has also been shown to potentiate the ocular hypotensive effects of adrenergic receptor agents. Pretreatment with this compound enhanced the IOP reduction caused by both the β-adrenergic antagonist timolol (B1209231) and the α2-adrenergic agonist brimonidine (B1667796) in rabbits. This suggests an indirect action of this compound on adrenergic receptors, which could be significant for combination therapy in glaucoma.

G cluster_aqueous_humor Aqueous Humor Dynamics cluster_drug_action This compound Mechanism of Action Ciliary Body Ciliary Body Aqueous Humor Production Aqueous Humor Production Ciliary Body->Aqueous Humor Production Intraocular Pressure Intraocular Pressure Aqueous Humor Production->Intraocular Pressure Increase Trabecular Meshwork Trabecular Meshwork Aqueous Humor Outflow Aqueous Humor Outflow Trabecular Meshwork->Aqueous Humor Outflow Uveoscleral Pathway Uveoscleral Pathway Uveoscleral Pathway->Aqueous Humor Outflow Aqueous Humor Outflow->Intraocular Pressure Decrease Intraocular Pressure->Trabecular Meshwork Drives Outflow Intraocular Pressure->Uveoscleral Pathway Drives Outflow This compound This compound Melatonin Receptors (MT2, putative MT3) Melatonin Receptors (MT2, putative MT3) This compound->Melatonin Receptors (MT2, putative MT3) Agonist Adrenergic Receptors Adrenergic Receptors This compound->Adrenergic Receptors Potentiates Agonist/Antagonist Effects Melatonin Receptors (MT2, putative MT3)->Aqueous Humor Production Reduces

Proposed mechanism of action for this compound in reducing intraocular pressure.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the foundational research of this compound.

Animal Models
  • Glaucomatous Monkeys (Cynomolgus): Unilateral glaucoma was induced by laser photocoagulation of the trabecular meshwork. This model mimics the elevated IOP characteristic of human glaucoma.

  • Rabbits (New Zealand White): Normotensive rabbits were used to assess the baseline IOP-lowering effects and to evaluate different drug formulations.

  • Glaucomatous Mice (DBA/2J): This inbred strain spontaneously develops a form of pigmentary glaucoma with age, providing a genetic model of the disease. C57BL/6J mice were used as normotensive controls.

Drug Administration and IOP Measurement
  • Topical Administration: this compound was administered as a single drop (typically 25-50 µL) to the cul-de-sac of the eye.

  • Intraocular Pressure Measurement: IOP was measured using a calibrated tonometer (e.g., Tono-Pen, TonoLab) at various time points after drug instillation.

Receptor Antagonist Studies

To elucidate the receptor pharmacology, specific antagonists were used:

  • Luzindole: An MT1/MT2 receptor antagonist.

  • 4-Phenyl-2-propionamidotetralin (4-P-PDOT): A selective MT2 receptor antagonist. These antagonists were administered prior to this compound to observe any blockade of the IOP-lowering effect.

Formulation Studies
  • Vehicle Preparation: this compound was dissolved in various vehicles, including phosphate-buffered saline (PBS), propylene (B89431) glycol (PG), and formulations containing mucoadhesive polymers like carboxymethyl cellulose (CMC) and hydroxypropylmethyl cellulose (HPMC).

  • In Vitro Cytotoxicity: The safety of the formulations was assessed using cell viability assays (e.g., MTT assay) on human corneal limbal epithelial cells

The Impact of 5-MCA-NAT on Aqueous Humor Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) and its effects on aqueous humor dynamics. This compound, a putative agonist of the melatonin (B1676174) MT3 receptor, has demonstrated significant potential in modulating intraocular pressure (IOP), a key factor in the pathophysiology of glaucoma. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings: Reduction of Intraocular Pressure

The primary and most consistently reported effect of this compound on aqueous humor dynamics is a significant reduction in intraocular pressure. This has been observed across multiple preclinical models, including rabbits, monkeys, and mice.

Quantitative Data on Intraocular Pressure Reduction

The following table summarizes the key quantitative findings from in vivo studies investigating the IOP-lowering effects of this compound.

Animal ModelDrug Concentration & FormulationDosing RegimenMaximum IOP ReductionTime to Maximum EffectStudy Reference
Glaucomatous Cynomolgus Monkeys2% this compound solutionOne 25µL drop, twice daily for 5 days19% (7.0 ± 1.1 mmHg) on day 53 hours post-morning dose[1][2]
Normotensive New Zealand White Rabbits100 µM this compoundSingle topical application43%Not Specified[3]
Normotensive New Zealand White Rabbits100 µM this compound in 0.5% medium viscosity carboxymethyl celluloseSingle topical application30.27%Not Specified[4]
Normotensive New Zealand White RabbitsThis compound with 0.2% sodium hyaluronateSingle topical application39.1%Not Specified[4]
Glaucomatous DBA/2J MiceNot SpecifiedNot SpecifiedSimilar to melatonin (32.6% reduction) and prevented IOP progressionNot Specified

Mechanism of Action: A Focus on Aqueous Humor Formation

The current body of evidence strongly suggests that the primary mechanism by which this compound reduces IOP is by decreasing the rate of aqueous humor formation by the ciliary epithelium. This is thought to occur through the modulation of ion transport, specifically the efflux of chloride ions from the non-pigmented ciliary epithelial (NPE) cells.

A study on rabbit ciliary non-pigmented epithelial cells demonstrated that this compound (100 µM) inhibited chloride efflux by 70 ± 7% of the control. This reduction in chloride movement across the ciliary epithelium is believed to decrease the osmotic gradient that drives water secretion into the posterior chamber, thereby reducing aqueous humor formation.

Interestingly, one study indicated that the long-term hypotensive effect of this compound may also be associated with the downregulation of carbonic anhydrase II and XII expression in rabbit ciliary epithelial cells[5]. Carbonic anhydrases are key enzymes in the production of bicarbonate ions, which are essential for aqueous humor secretion.

There is currently a lack of direct evidence from in vivo studies using techniques like fluorophotometry to quantify the precise reduction in aqueous humor flow rate induced by this compound. Furthermore, no significant effects on trabecular or uveoscleral outflow have been reported in the available literature.

Signaling Pathway of this compound in the Ciliary Epithelium

The signaling cascade initiated by this compound in the ciliary epithelium appears to be unique and deviates from the canonical pathways associated with melatonin receptors. The available evidence points to the involvement of the putative MT3 receptor, which is distinct from the enzyme quinone reductase 2 (NQO2).

Contrary to the typical Gi-coupled pathway of MT1 and MT2 receptors that leads to a decrease in cyclic AMP (cAMP), studies on rabbit non-pigmented ciliary epithelial cells suggest that this compound, along with melatonin, leads to an increase in intracellular cAMP levels. This elevated cAMP is then thought to modulate the activity of ion channels or transporters responsible for chloride efflux, although the precise downstream effectors have yet to be fully elucidated.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane of Non-Pigmented Ciliary Epithelial Cell cluster_intracellular Intracellular Space This compound This compound MT3_Receptor Putative MT3 Receptor This compound->MT3_Receptor Binds to AC Adenylyl Cyclase MT3_Receptor->AC Activates cAMP cAMP AC->cAMP Increases Downstream_Effectors Downstream Effectors (e.g., Protein Kinases) cAMP->Downstream_Effectors Activates Chloride_Channel Chloride Channel/ Transporter Downstream_Effectors->Chloride_Channel Modulates Chloride_Efflux Reduced Cl- Efflux Chloride_Channel->Chloride_Efflux AH_Formation Decreased Aqueous Humor Formation Chloride_Efflux->AH_Formation

Proposed signaling pathway of this compound in ciliary epithelial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols employed in the study of this compound's effects on aqueous humor dynamics.

In Vivo Intraocular Pressure Measurement in Glaucomatous Monkeys
  • Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma are frequently used. This model mimics the elevated IOP characteristic of human glaucoma.

  • Drug Administration: A 25µL drop of 2% this compound solution is topically applied to the glaucomatous eye. A common dosing schedule is twice daily (e.g., 9:30 AM and 3:30 PM) for a period of 5 consecutive days[1][2].

  • IOP Measurement: IOP is measured using a calibrated pneumatonometer. Measurements are typically taken hourly for 6 hours following the morning dose on baseline, vehicle-treated, and treatment days[1][2].

  • Control Groups: A baseline day with no treatment and a vehicle-treated day are included to control for diurnal variations in IOP and any effects of the vehicle solution.

In Vitro Chloride Efflux Assay in Ciliary Epithelial Cells
  • Cell Culture: Immortalized rabbit non-pigmented ciliary epithelial (NPE) cells are cultured to confluence in a suitable medium (e.g., high glucose DMEM).

  • Chloride-Sensitive Dye Loading: The cells are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), by incubation for several hours.

  • Experimental Procedure:

    • The cells are initially incubated in a high-chloride buffer to establish a baseline intracellular chloride concentration.

    • The high-chloride buffer is then replaced with a chloride-free buffer (with chloride substituted by an anion like nitrate) to induce chloride efflux.

    • The change in fluorescence of the dye, which is quenched by chloride, is monitored over time using a fluorometer to measure the rate of chloride efflux.

  • Drug Application: this compound is added to the chloride-free buffer at various concentrations to determine its effect on the rate of chloride efflux.

  • Data Analysis: The rate of change in fluorescence is used to calculate the rate of chloride efflux, and dose-response curves can be generated.

G cluster_invivo In Vivo IOP Study Workflow cluster_invitro In Vitro Chloride Efflux Assay Workflow Animal_Model Select Animal Model (e.g., Glaucomatous Monkey) Baseline_IOP Establish Baseline IOP Animal_Model->Baseline_IOP Vehicle_Control Administer Vehicle Control Baseline_IOP->Vehicle_Control Drug_Administration Topical Administration of this compound Vehicle_Control->Drug_Administration IOP_Monitoring Monitor IOP at Regular Intervals Drug_Administration->IOP_Monitoring Data_Analysis Analyze IOP Reduction vs. Control IOP_Monitoring->Data_Analysis Cell_Culture Culture Non-Pigmented Ciliary Epithelial Cells Dye_Loading Load Cells with Chloride-Sensitive Dye Cell_Culture->Dye_Loading Induce_Efflux Induce Chloride Efflux (Chloride-Free Buffer) Dye_Loading->Induce_Efflux Add_Compound Add this compound Induce_Efflux->Add_Compound Measure_Fluorescence Measure Change in Fluorescence Add_Compound->Measure_Fluorescence Calculate_Efflux_Rate Calculate Chloride Efflux Rate Measure_Fluorescence->Calculate_Efflux_Rate

References

An In-depth Technical Guide to CAS Number 190277-13-5 (GR 135531)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 190277-13-5, scientifically known as 5-Methoxycarbonylamino-N-acetyltryptamine. This document consolidates available research on its chemical properties, pharmacological profile, mechanism of action, and experimental data. Detailed experimental protocols for key assays and a proposed synthetic pathway are included to support further research and development. The compound, also referred to as GR 135531 or 5-MCA-NAT, is a derivative of melatonin (B1676174) and has been investigated for its activity as a melatonin receptor agonist, with potential therapeutic applications in ophthalmology.

Chemical and Physical Properties

5-Methoxycarbonylamino-N-acetyltryptamine is a tryptamine (B22526) derivative with a molecular formula of C14H17N3O3 and a molecular weight of 275.31 g/mol .[1][2] It typically presents as an off-white or solid powder.[1][3] The compound's solubility has been reported as soluble in ethanol (B145695) and slightly soluble in methanol.[1][3][4] For research purposes, it is recommended to be stored at -20°C for long-term stability, where it can be stable for at least four years.[3][5]

PropertyValueReferences
CAS Number 190277-13-5[1][2][3][6]
Chemical Name methyl (3-(2-acetamidoethyl)-1H-indol-5-yl)carbamate[1][7]
Synonyms GR 135531, this compound, MCA-NAT[2][3][4]
Molecular Formula C14H17N3O3[1][2][3]
Molecular Weight 275.31 g/mol [1][2]
Physical Appearance Off-white solid[1][3]
Solubility Soluble in ethanol, slightly soluble in methanol[1][3][4]
Storage -20°C[3][5]
Purity ≥95%[3][4]

Pharmacology and Mechanism of Action

GR 135531 is recognized as a melatonin receptor agonist.[2][8] However, there is some discrepancy in the literature regarding its primary target. Some studies characterize it as a partial agonist of the high-affinity melatonin receptors MT1 and MT2, while others describe it as a high-affinity ligand for the MT3 binding site.[2][3] It is now widely accepted that the MT3 binding site is the enzyme quinone reductase 2 (QR2).[5]

Interaction with MT1 and MT2 Receptors

The primary signaling pathway for both MT1 and MT2 receptors involves their coupling to the Gαi/o subunit of heterotrimeric G-proteins.[1] Activation of these G protein-coupled receptors (GPCRs) by an agonist like GR 135531 leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP-responsive element-binding protein (CREB).[2]

In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors have demonstrated that GR 135531 inhibits forskolin-induced cAMP production.[3][4][5]

Receptor SubtypeEC50 (cAMP Inhibition)Cell LineReferences
Human MT1440 nMCHO[3][4][5]
Human MT298 nMCHO[3][4][5]
Interaction with MT3 Receptor (Quinone Reductase 2)

Several sources identify GR 135531 as a potent agonist for the MT3 receptor.[2] This binding site has been identified as the cytosolic enzyme quinone reductase 2 (QR2).[5] The functional consequence of GR 135531 binding to QR2 is an area of ongoing research. One study in the developing chick retina demonstrated that this compound increases endogenous dopamine (B1211576) levels by acting on QR2.[9] This suggests a potential signaling mechanism where GR 135531 binding to QR2 modulates the levels of other neurotransmitters, which in turn could activate their respective signaling pathways.[9] However, a study in rabbits suggested that the intraocular pressure-lowering effect of this compound is not mediated by NQO2, indicating the potential existence of another melatonin receptor or a different mechanism of action in this tissue.[10]

Signaling Pathways

The signaling pathways modulated by GR 135531 are primarily dependent on the receptor it activates.

MT1/MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by GR 135531 initiates a cascade that primarily inhibits the cAMP pathway.

MT1_MT2_Signaling GR135531 GR 135531 MT1_MT2 MT1 / MT2 Receptor GR135531->MT1_MT2 G_protein Gαi/o Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Inhibition of Downstream Targets (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates QR2_Signaling GR135531 GR 135531 (this compound) QR2 QR2 (MT3) GR135531->QR2 Dopamine Dopamine QR2->Dopamine Reduces to Dopamine_Quinone Dopamine Quinone Dopamine_Quinone->QR2 Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Downstream Cellular Response (e.g., cAMP increase) Dopamine_Receptor->Downstream cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection Harvest Harvest CHO-MT1/MT2 cells Resuspend Resuspend in assay buffer (e.g., HBSS with IBMX) Harvest->Resuspend Plate Plate cells in 384-well plate (e.g., 10,000 cells/well) Resuspend->Plate Add_Compound Add GR 135531 (serial dilutions) Plate->Add_Compound Add_Forskolin Add Forskolin (to stimulate cAMP) Add_Compound->Add_Forskolin Incubate Incubate at 37°C (e.g., 30 minutes) Add_Forskolin->Incubate Lyse Lyse cells to release cAMP Incubate->Lyse Detect Detect cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data and calculate EC50 Detect->Analyze Synthesis_Pathway Start 5-Nitro-1H-indole Step1_reagent 1. Oxalyl chloride 2. (CH3)2NH Start->Step1_reagent Intermediate1 2-(5-Nitro-1H-indol-3-yl)- 2-oxo-N,N-dimethylethanamine Step1_reagent->Intermediate1 Step2_reagent LiAlH4 or BH3-THF Intermediate1->Step2_reagent Intermediate2 3-(2-(Dimethylamino)ethyl)- 5-nitro-1H-indole Step2_reagent->Intermediate2 Step3_reagent H2, Pd/C Intermediate2->Step3_reagent Intermediate3 3-(2-(Dimethylamino)ethyl)- 1H-indol-5-amine Step3_reagent->Intermediate3 Step4_reagent Methyl chloroformate Intermediate3->Step4_reagent Intermediate4 Methyl (3-(2-(dimethylamino)ethyl)- 1H-indol-5-yl)carbamate Step4_reagent->Intermediate4 Step5_reagent Acetic anhydride Intermediate4->Step5_reagent Final_Product 5-Methoxycarbonylamino- N-acetyltryptamine (GR 135531) Step5_reagent->Final_Product

References

Unraveling the Pharmacokinetics of 5-MCA-NAT: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) has emerged as a potent ocular hypotensive agent with significant therapeutic potential for glaucoma. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, with a focus on its mechanism of action, formulation, and the experimental basis of our knowledge. While extensive data on its pharmacodynamic effects are available, a complete pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), remains to be fully elucidated. This document summarizes the existing quantitative data, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is a melatonin (B1676174) analogue that has demonstrated significant efficacy in reducing intraocular pressure (IOP) in various animal models.[1][2][3][4][5][6][7][8][9] Its primary therapeutic application lies in the management of glaucoma, a leading cause of irreversible blindness worldwide. Understanding the pharmacokinetic properties of this compound is crucial for optimizing its delivery, efficacy, and safety profile.

Pharmacodynamics and Mechanism of Action

This compound is characterized as a putative MT3 melatonin receptor agonist.[1][3][8][9][10] However, research has shown that its IOP-lowering effect is not mediated by the enzyme quinone reductase 2 (NQO2), which was previously thought to be the MT3 receptor.[2][11] This suggests the existence of a distinct melatonin receptor subtype through which this compound exerts its effects.

The proposed mechanism of action for IOP reduction involves the modulation of aqueous humor dynamics.[5] It is believed that activation of its target receptor in the ciliary body leads to a reduction in chloride ion efflux, which in turn decreases the formation of aqueous humor.[5]

Proposed Signaling Pathway

Based on the available evidence suggesting a G-protein coupled receptor and its effect on aqueous humor production, a hypothetical signaling pathway is proposed below.

Proposed Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Ciliary Epithelium) This compound This compound MT3_Receptor Putative MT3 Receptor (Non-NQO2) This compound->MT3_Receptor Binds G_Protein G-Protein MT3_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Alters Level Ion_Channel_Modulation Modulation of Ion Channels Second_Messenger->Ion_Channel_Modulation Chloride_Efflux Decreased Cl- Efflux Ion_Channel_Modulation->Chloride_Efflux Aqueous_Humor_Formation Decreased Aqueous Humor Formation Chloride_Efflux->Aqueous_Humor_Formation IOP_Reduction IOP Reduction Aqueous_Humor_Formation->IOP_Reduction

Proposed signaling cascade for this compound-induced IOP reduction.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies on this compound are currently limited in the public domain. The following sections summarize the available information and highlight areas requiring further investigation.

Absorption

This compound is typically administered topically to the eye. The use of mucoadhesive polymers, such as carboxymethyl cellulose (B213188) and sodium hyaluronate, has been shown to enhance its ocular bioavailability and prolong its hypotensive effect.[4][5][12] However, quantitative data on absorption rates and systemic bioavailability following topical administration are not yet available.

Distribution

There is no published data on the distribution of this compound in ocular tissues or systemically. Studies using radiolabeled this compound would be necessary to determine its tissue penetration, plasma protein binding, and volume of distribution.

Metabolism

The metabolic fate of this compound has not been specifically investigated. As a melatonin analogue, it may undergo similar metabolic pathways, including hydroxylation and conjugation. However, dedicated in vitro and in vivo metabolism studies are required to identify the specific metabolites and the enzymatic pathways involved.

Excretion

The routes and rates of excretion for this compound and its potential metabolites have not been determined.

Quantitative Data

The primary quantitative data available for this compound relate to its efficacy in reducing IOP in animal models.

Table 1: IOP Reduction in Glaucomatous Monkey Eyes with 2% this compound [1][8][9]

Treatment DayMaximum IOP Reduction (mean ± SEM)Percentage IOP Reduction
Day 14.0 ± 0.5 mm Hg10%
Day 35.6 ± 0.8 mm Hg15%
Day 57.0 ± 1.1 mm Hg19%

Table 2: Efficacy of Different this compound Formulations in Rabbit Eyes [5][7]

Formulation (100 µM this compound)Maximum IOP Reduction (%)Duration of Effect (approx.)
In 0.5% CMC (medium viscosity)30.27%7 hours
In Propylene Glycol/PBS~28%7 hours

Experimental Protocols

In Vivo IOP Measurement in Rabbits

This protocol outlines the general procedure for assessing the ocular hypotensive effect of this compound formulations in rabbits.[3][6][12]

IOP Measurement Protocol in Rabbits cluster_preparation Preparation cluster_administration Administration cluster_measurement Measurement Animal_Acclimatization Acclimatize New Zealand White Rabbits Baseline_IOP Measure Baseline IOP (Tonometer) Animal_Acclimatization->Baseline_IOP Topical_Anesthesia Apply Topical Anesthetic (e.g., proparacaine) Baseline_IOP->Topical_Anesthesia Formulation_Instillation Instill 25-50 µL of This compound Formulation Topical_Anesthesia->Formulation_Instillation IOP_Monitoring Measure IOP at Regular Intervals (e.g., hourly for 8 hours) Formulation_Instillation->IOP_Monitoring Control_Eye Instill Vehicle in Contralateral Eye Control_Eye->IOP_Monitoring Data_Analysis Calculate Percentage IOP Reduction vs. Baseline and Control IOP_Monitoring->Data_Analysis

Workflow for assessing the ocular hypotensive effect of this compound in rabbits.
Quantification of this compound in Formulations

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in ophthalmic formulations.[5][7]

Table 3: HPLC Method Parameters for this compound Quantification

ParameterSpecification
Column C18 reverse-phase
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometer at a wavelength of approximately 280 nm
Injection Volume 20 µL
Quantification Based on a standard curve of known this compound concentrations

Future Directions

The significant potential of this compound as a treatment for glaucoma underscores the urgent need for a more complete understanding of its pharmacokinetic profile. Future research should prioritize:

  • Comprehensive ADME Studies: Conducting in vitro and in vivo studies to fully characterize the absorption, distribution, metabolism, and excretion of this compound. This should include metabolite identification and elucidation of metabolic pathways.

  • Receptor Identification and Signaling: Definitive identification and characterization of the non-NQO2 MT3 receptor and its downstream signaling cascade are critical for a complete understanding of its mechanism of action.

  • Bioanalytical Method Development: Development and validation of sensitive and robust bioanalytical methods, such as LC-MS/MS, for the quantification of this compound and its metabolites in biological matrices (e.g., plasma, aqueous humor, urine).

  • Human Clinical Trials: Progression to well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in human subjects.

Conclusion

This compound is a promising drug candidate for the treatment of glaucoma, with a demonstrated ability to significantly lower intraocular pressure. While its pharmacodynamic effects are relatively well-documented, a comprehensive understanding of its pharmacokinetics is lacking. The information presented in this guide summarizes the current state of knowledge and provides a framework for future research aimed at fully elucidating the ADME properties and mechanism of action of this important therapeutic agent. The successful completion of these studies will be instrumental in the clinical development and therapeutic application of this compound.

References

Early-Stage Research on 5-MCA-NAT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from early-stage research on 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent melatonin (B1676174) analogue. The document focuses on its therapeutic potential in reducing intraocular pressure (IOP), detailing the quantitative data from preclinical studies, the experimental protocols employed, and the current understanding of its mechanism of action and signaling pathways.

Core Findings and Data Presentation

Early-stage research has primarily focused on the ocular hypotensive effects of this compound. Studies in animal models, including New Zealand white rabbits and glaucomatous monkeys, have demonstrated its efficacy in lowering IOP.[1][2][3][4][5] The compound is a putative agonist of the MT3 melatonin receptor.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Glaucomatous Monkey Eyes

Treatment DayMaximum IOP Reduction (mean ± SEM)Percentage IOP Reduction
Day 14.0 ± 0.5 mm Hg10%
Day 35.6 ± 0.8 mm Hg15%
Day 57.0 ± 1.1 mm Hg19%

Data from a multiple-dose study in eight glaucomatous monkey eyes receiving 25-μL drops of 2% this compound twice daily.[1][6]

Table 2: Efficacy of Different this compound Formulations in New Zealand White Rabbits

FormulationMaximum IOP Reduction (%)Duration of Effect
This compound with 0.2% Sodium Hyaluronate39.1 ± 2.2%> 8 hours
This compound in 0.5% CMC (medium viscosity)30.27%~ 7 hours
This compound in PG:PBS (1.43% PG)28.11 ± 2.0%~ 7 hours

CMC: Carboxymethylcellulose; PG: Propylene glycol; PBS: Phosphate-buffered saline. Data compiled from studies evaluating the effect of mucoadhesive polymers and different vehicle formulations on the ocular hypotensive effect of this compound.[3][4][5][8]

Mechanism of Action and Signaling Pathways

This compound is recognized as a selective MT3 melatonin receptor agonist.[5] Interestingly, its mechanism for reducing IOP is not mediated by the enzyme quinone reductase 2 (NQO2), which was once thought to be the MT3 receptor.[9] This suggests the existence of a distinct melatonin receptor.[9]

The leading hypothesis for its IOP-lowering effect involves the regulation of aqueous humor dynamics.[8] It is believed that this compound reduces the efflux of chloride ions, which in turn decreases the formation of aqueous humor.[3][8] Furthermore, research suggests that the long-term hypotensive effect of this compound may be attributed to the downregulation of carbonic anhydrase (CA) expression, specifically CA2 and CA12, in the ciliary body.[2]

Proposed Signaling Pathway for this compound-Induced IOP Reduction

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Ciliary Epithelium) cluster_intracellular Intracellular Space 5_MCA_NAT This compound MT3 Putative MT3 Receptor 5_MCA_NAT->MT3 Binds to Signal_Transduction Signal Transduction Cascade MT3->Signal_Transduction Activates CA_Expression Downregulation of Carbonic Anhydrase (CA2 & CA12) Expression Signal_Transduction->CA_Expression Leads to Aqueous_Humor Decreased Aqueous Humor Formation CA_Expression->Aqueous_Humor Results in IOP Reduced Intraocular Pressure Aqueous_Humor->IOP Causes

Proposed signaling pathway of this compound in reducing intraocular pressure.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in early-stage this compound research.

Topical Administration and IOP Measurement in Animal Models

Objective: To evaluate the effect of topically applied this compound on intraocular pressure.

Materials:

  • This compound solution (e.g., 2% in a suitable vehicle)

  • Vehicle control solution

  • Tonometer (e.g., Tono-Pen, Tonovet)

  • Proparacaine hydrochloride ophthalmic solution (0.5%)

  • Male New Zealand White rabbits or glaucomatous monkeys

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions and handling procedures for a specified period before the experiment.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal prior to treatment. A topical anesthetic is applied to the cornea before each measurement.

  • Topical Administration: A precise volume (e.g., 10-25 μL) of the this compound solution is instilled into the conjunctival sac of one eye.[1][2][6] The contralateral eye receives an equal volume of the vehicle solution as a control.

  • Post-Treatment IOP Measurement: IOP is measured at regular intervals (e.g., hourly) for a defined period (e.g., 6-8 hours) after administration.[1][3][4][5][6]

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

Experimental Workflow for Topical Administration and IOP Measurement

start Start acclimatization Animal Acclimatization start->acclimatization baseline_iop Measure Baseline IOP acclimatization->baseline_iop topical_admin Topical Administration (this compound and Vehicle) baseline_iop->topical_admin post_treatment_iop Measure IOP at Regular Intervals topical_admin->post_treatment_iop data_analysis Data Analysis and Statistical Comparison post_treatment_iop->data_analysis end End data_analysis->end

Generalized workflow for in vivo evaluation of this compound's effect on IOP.
In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of this compound formulations on ocular cells.

Materials:

  • Human corneal-limbal epithelial (HCLE) cells

  • This compound formulations and corresponding vehicles

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: HCLE cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with medium containing various concentrations of the this compound formulations or vehicle controls.

  • Incubation: The cells are incubated with the test substances for a specified period (e.g., 24 hours).

  • MTT Assay: The treatment medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell Viability Calculation: Cell viability is calculated as a percentage of the untreated control cells.

This technical guide provides a consolidated resource for professionals engaged in the research and development of novel ophthalmic therapeutics. The data and protocols summarized herein offer a foundational understanding of the early-stage research conducted on this compound, highlighting its potential as a future treatment for ocular hypertension and glaucoma.

References

5-MCA-NAT: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a research chemical. This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not intended for human or veterinary use.

Executive Summary

5-Methoxycarbonylamino-N-acetyltryptamine (this compound), also known as GR135531, is a derivative of melatonin (B1676174) that has garnered attention primarily for its effects on intraocular pressure. While its investigation has been largely confined to the field of ophthalmology, its interactions with melatonergic systems present potential, albeit underexplored, avenues for neuroscience research. This guide synthesizes the current technical data on this compound, including its known pharmacological profile, signaling pathways, and relevant experimental protocols. A significant portion of the available data is derived from non-neuronal systems, and critical information regarding its central nervous system (CNS) activity, such as blood-brain barrier permeability and behavioral effects, is notably absent from the current body of scientific literature. This document aims to provide a comprehensive overview of the existing knowledge to inform future neuroscientific inquiry.

Chemical and Physical Properties

PropertyValue
Formal Name N-[3-[2-(acetylamino)ethyl]-1H-indol-5-yl]-carbamic acid, methyl ester
Synonyms GR135531, this compound, MCA-NAT
CAS Number 190277-13-5
Molecular Formula C₁₄H₁₇N₃O₃
Molecular Weight 275.3 g/mol
Appearance Solid
Solubility Slightly soluble in Methanol
SMILES O=C(C)NCCC1=CNC2=C1C=C(NC(OC)=O)C=C2

Pharmacology

Mechanism of Action

This compound is recognized as a melatonin receptor agonist. Its primary mechanism of action involves interaction with the G-protein coupled melatonin receptors MT1 and MT2. It acts as a partial agonist at both of these receptors. Additionally, it is often cited as a selective ligand for the putative MT3 receptor, which has been identified as the enzyme quinone reductase 2 (NQO2). However, some evidence suggests that its physiological effects, such as the reduction of intraocular pressure, may not be mediated by NQO2, indicating the potential for an as-yet-unidentified melatonin receptor or an alternative mechanism of action.

Receptor Affinity and Potency

Quantitative data on the binding affinity (Ki) of this compound to a broad range of CNS receptors is currently unavailable in the public domain. The existing data primarily focuses on its functional potency at melatonin receptors, determined through cAMP inhibition assays.

ReceptorCell LineAssay TypeParameterValue (nM)
Human MT1CHOForskolin-induced cAMP inhibitionEC₅₀440
Human MT2CHOForskolin-induced cAMP inhibitionEC₅₀98

Data sourced from Cayman Chemical product information sheet.

Signaling Pathways

The known signaling pathways for this compound are linked to its activity at melatonin receptors. In cells expressing MT1 or MT2 receptors, this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

In contrast, studies in chick retina have shown that this compound can lead to an increase in cAMP accumulation. This effect is proposed to be mediated through its interaction with quinone reductase 2 (NQO2), which in turn increases endogenous dopamine (B1211576) levels. Dopamine then acts on D1-like receptors to stimulate adenylyl cyclase and elevate cAMP.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-MCA-NAT_extracellular This compound NQO2 Quinone Reductase 2 (MT3) 5-MCA-NAT_extracellular->NQO2 binds Dopamine Dopamine NQO2->Dopamine reduces D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC stimulates cAMP cAMP AC->cAMP converts Dopamine_Quinone Dopamine Quinone Dopamine_Quinone->NQO2 Dopamine->D1R activates ATP ATP ATP->AC

Proposed signaling pathway of this compound in chick retina.

Pharmacokinetics

Blood-Brain Barrier Permeability

There is currently no published data on the ability of this compound to cross the blood-brain barrier. This represents a significant knowledge gap for its application in non-ocular neuroscience research. Standard in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), would be required to assess its potential for CNS penetration.

In Vivo Studies

The majority of in vivo research on this compound has been conducted in the context of ophthalmology, with a focus on its ocular hypotensive effects.

Ocular Hypotensive Effects in Animal Models
Animal ModelConditionAdministrationDoseMaximum IOP Reduction
Glaucomatous MonkeyLaser-induced glaucomaTopical (25 µL drop)2%19% (Day 5)
Normotensive RabbitNormalTopical100 µM~30%
Glaucomatous Mice (DBA/2J)Spontaneous glaucomaOcularNot specifiedSignificant reduction

Data compiled from multiple sources.[1][2][3][4][5][6]

Neuroscientific Effects

To date, there are no published studies on the behavioral effects of this compound in rodent models of anxiety, depression, learning, memory, or sleep. The only reported neuroscientific effect comes from studies in the developing chick retina, where this compound was found to increase endogenous dopamine levels.

Experimental Protocols

The following protocols are generalized examples and would require optimization for specific experimental conditions.

cAMP Inhibition Assay in a Neuronal Cell Line

This protocol describes a method to determine the effect of this compound on cAMP levels in a neuronal cell line expressing melatonin receptors (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Culture the neuronal cell line in appropriate media and conditions until confluent.

  • Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15 minutes.

  • Stimulation: Add a fixed concentration of forskolin (B1673556) to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value.

G Start Start Plate_Cells Plate Neuronal Cells Start->Plate_Cells Adhere Allow Adherence (Overnight) Plate_Cells->Adhere Pre-incubate Pre-incubate with Phosphodiesterase Inhibitor Adhere->Pre-incubate Add_this compound Add this compound (Varying Concentrations) Pre-incubate->Add_this compound Stimulate Stimulate with Forskolin Add_this compound->Stimulate Lyse_and_Detect Lyse Cells and Detect cAMP Stimulate->Lyse_and_Detect Analyze Analyze Data (EC50 Calculation) Lyse_and_Detect->Analyze End End Analyze->End

Workflow for cAMP inhibition assay.
In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines a procedure to measure the effect of local this compound administration on neurotransmitter levels in a specific brain region of an anesthetized rodent.

Methodology:

  • Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Compound Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using HPLC with electrochemical or mass spectrometric detection.

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of this compound over time.

G Anesthetize Anesthetize Rodent Stereotaxic Place in Stereotaxic Frame Anesthetize->Stereotaxic Implant_Probe Implant Microdialysis Probe Stereotaxic->Implant_Probe Perfuse_aCSF Perfuse with aCSF Implant_Probe->Perfuse_aCSF Collect_Baseline Collect Baseline Samples Perfuse_aCSF->Collect_Baseline Administer_Drug Administer this compound via Reverse Dialysis Collect_Baseline->Administer_Drug Collect_Samples Collect Experimental Samples Administer_Drug->Collect_Samples Analyze_HPLC Analyze Neurotransmitters (HPLC) Collect_Samples->Analyze_HPLC Data_Analysis Analyze Data Analyze_HPLC->Data_Analysis

Workflow for in vivo microdialysis experiment.

Synthesis and Analytical Methods

Synthesis
Analytical Methods

Quantification of this compound in formulation studies has been achieved using High-Performance Liquid Chromatography (HPLC). For detection in biological matrices such as brain tissue or plasma, a more sensitive method like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) would be required. A validated method for this purpose has not been published.

Conclusion and Future Directions

This compound is a melatonin receptor agonist with a pharmacological profile that has been primarily investigated in the context of ophthalmology. Its potential as a tool for broader neuroscience research is currently limited by a lack of fundamental data. Key areas for future investigation include:

  • Comprehensive CNS Receptor Screening: Determining the binding affinity of this compound at a wide range of CNS receptors is crucial to understand its selectivity and potential off-target effects.

  • Blood-Brain Barrier Permeability: Assessing its ability to enter the CNS is a critical step in evaluating its potential for in vivo neuroscience research following systemic administration.

  • In Vivo Behavioral Studies: Characterizing the effects of this compound in established rodent behavioral models is essential to understand its potential impact on CNS functions such as sleep, anxiety, and cognition.

  • Neuronal Signaling Studies: Elucidating the downstream signaling cascades activated by this compound in mammalian neurons will provide a deeper understanding of its mechanism of action in the brain.

Until these knowledge gaps are addressed, the utility of this compound as a research chemical for neuroscience will remain largely speculative.

References

Methodological & Application

Application Notes and Protocols: Evaluating the Efficacy of 5-MCA-NAT in a Laser-Induced Glaucoma Monkey Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons.[1] A primary risk factor for glaucoma is elevated intraocular pressure (IOP).[1] Consequently, a major focus of glaucoma research and drug development is the identification of novel therapeutic agents that can effectively lower IOP. 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a potent melatonin (B1676174) analog and a putative agonist for the melatonin MT3 receptor.[2][3] Studies have demonstrated its efficacy in reducing IOP in various animal models, including rabbits and monkeys with laser-induced glaucoma, suggesting its potential as a future treatment for ocular hypertension and glaucoma.[2][4]

These application notes provide a detailed overview and protocol for utilizing a laser-induced glaucoma monkey model to assess the ocular hypotensive effects of this compound.

Experimental Model: Laser-Induced Ocular Hypertension in Non-Human Primates

The laser-induced glaucoma model in monkeys is a well-established and relevant preclinical model for studying glaucoma.[1][5][6] This model mimics key aspects of human glaucoma, particularly the elevation of IOP due to compromised aqueous humor outflow. The anatomical similarities between the monkey and human eye make it an excellent platform for evaluating the efficacy and safety of potential glaucoma therapeutics.[1]

The model is typically induced by applying an argon laser to photocoagulate the trabecular meshwork.[6][7][8] This procedure causes scarring and obstruction of the aqueous outflow pathways, leading to a sustained increase in IOP.[1][7]

Protocol 1: Induction of Ocular Hypertension via Laser Photocoagulation

  • Animal Selection: Select healthy adult cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys.[3][7] Perform a complete ophthalmic examination to establish baseline IOP and ensure no pre-existing ocular abnormalities.

  • Anesthesia: Anesthetize the animal using an appropriate regimen (e.g., ketamine and xylazine).

  • Laser Treatment:

    • Place a goniolens on the cornea.

    • Using an argon laser, apply repeated, circumferential photocoagulation spots to the trabecular meshwork.[7]

    • Typical laser settings may vary but serve to induce scarring of the outflow channels.

  • Post-Procedure Monitoring:

    • Monitor the animal for recovery from anesthesia.

    • Administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.

    • Measure IOP regularly (e.g., daily or weekly) to confirm the development of sustained ocular hypertension. The IOP range can be between 24 and 50 mm Hg.[5] Repeat treatments may be necessary to achieve stable, elevated IOP.[6][8]

Experimental Protocols: Evaluating this compound Efficacy

The following protocols detail the topical administration of this compound and the subsequent measurement of IOP in the established monkey model.

Protocol 2: Topical Administration of this compound

  • Animal Grouping: Utilize monkeys with stable, laser-induced unilateral glaucoma. The contralateral, untreated eye can serve as a control. A cohort of at least 8 animals is recommended.[2][3]

  • Test Article Preparation: Prepare a 2% solution of this compound in a suitable, sterile ophthalmic vehicle. A vehicle-only solution should be prepared for control treatments.

  • Baseline and Control Measurements:

    • Baseline Day: On a day prior to treatment, measure the baseline IOP of both the glaucomatous and contralateral normotensive eyes. Measurements should be taken hourly for 6 hours (e.g., from 9:30 a.m. to 3:30 p.m.).[2][3]

    • Vehicle Day: On a separate day, administer one 25 µl drop of the vehicle solution to the glaucomatous eye and measure IOP hourly for 6 hours to establish the vehicle effect.[2][3]

  • This compound Treatment Regimen:

    • Administer one 25 µl drop of 2% this compound topically to the glaucomatous eye.[2][3]

    • The dosing schedule is twice daily (e.g., at 9:30 a.m. and 3:30 p.m.) for 5 consecutive days.[2][3]

  • IOP Measurement During Treatment:

    • On treatment days 1, 3, and 5, measure IOP hourly for 6 hours, starting just before the 9:30 a.m. dose.[2][3]

    • IOP measurements should be performed using a calibrated pneumatonometer.[6]

  • Observation: Throughout the treatment period, observe the animals for any adverse ocular or systemic side effects.[2][3]

Experimental_Workflow cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Healthy Monkeys B Induce Unilateral Glaucoma (Laser Photocoagulation) A->B C Confirm Stable Elevated IOP B->C D Measure Baseline IOP (Hourly for 6h) C->D E Administer Vehicle Control Measure IOP D->E F Administer 2% this compound (Twice Daily, 5 Days) E->F G Measure IOP on Days 1, 3, 5 (Hourly for 6h post-AM dose) F->G H Monitor for Adverse Effects F->H I Analyze IOP Data (Compare vs. Vehicle/Baseline) G->I J Determine Efficacy & Tolerability I->J Signaling_Pathway cluster_drug Drug Action cluster_receptor Ciliary Epithelium cluster_effect Physiological Effect drug This compound receptor Putative MT3 Receptor drug->receptor Agonist Binding pathway Intracellular Signaling Cascade receptor->pathway effect1 Downregulation of Carbonic Anhydrase pathway->effect1 effect2 Reduced Chloride Ion Efflux pathway->effect2 aq_humor Reduced Aqueous Humor Production effect1->aq_humor effect2->aq_humor iop Lower Intraocular Pressure (IOP) aq_humor->iop

References

Application Notes and Protocols: Topical 5-MCA-NAT for Intraocular Pressure (IOP) Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a putative melatonin (B1676174) MT3 receptor agonist, for the topical reduction of intraocular pressure (IOP). The following sections detail the quantitative effects of this compound on IOP, established experimental protocols for its evaluation, and the proposed signaling pathway for its mechanism of action.

Quantitative Data on IOP Reduction

The topical application of this compound has demonstrated significant efficacy in reducing IOP in various animal models. The data below summarizes key findings from preclinical studies.

Animal ModelDrug Concentration & FormulationDosing RegimenMaximum IOP ReductionDuration of EffectReference
Glaucomatous Monkey Eyes2% this compound solution (25 µL drop)Twice daily for 5 consecutive days19% (7.0 ± 1.1 mmHg) on day 5At least 18 hours[1][2]
Normotensive New Zealand White Rabbits100 µM this compound in 0.5% medium viscosity carboxymethyl cellulose (B213188) (CMC)Single 25 µL drop30.27%Approximately 7 hours[3][4]
Normotensive New Zealand White RabbitsThis compound dissolved in propylene (B89431) glycol (PG) and diluted with PBS (1.43% PG)Single dose28.11 ± 2.0%Approximately 7 hours[5]
Glaucomatous MiceNot specifiedNot specified32.6%Not specified[6]
Normotensive MiceNot specifiedNot specified19.4%Not specified[6]

Signaling Pathway

The proposed mechanism of action for this compound in reducing IOP involves its activity as a selective agonist for the putative MT3 melatonin receptor.[1][2][5] Activation of this receptor is believed to influence aqueous humor dynamics, leading to a decrease in intraocular pressure. One suggested mechanism is the reduction of chloride ion efflux, which in turn decreases the formation of aqueous humor.[3][7] Additionally, studies suggest that this compound may downregulate carbonic anhydrase II and XII, enzymes crucial for aqueous humor production.[6]

Topical this compound Topical this compound MT3 Receptor Activation MT3 Receptor Activation Topical this compound->MT3 Receptor Activation Reduced Aqueous Humor Formation Reduced Aqueous Humor Formation MT3 Receptor Activation->Reduced Aqueous Humor Formation Downregulation of Carbonic Anhydrase II & XII Downregulation of Carbonic Anhydrase II & XII MT3 Receptor Activation->Downregulation of Carbonic Anhydrase II & XII Reduced Chloride Ion Efflux Reduced Chloride Ion Efflux MT3 Receptor Activation->Reduced Chloride Ion Efflux IOP Reduction IOP Reduction Reduced Aqueous Humor Formation->IOP Reduction Downregulation of Carbonic Anhydrase II & XII->Reduced Aqueous Humor Formation Reduced Chloride Ion Efflux->Reduced Aqueous Humor Formation cluster_prep Formulation & Preparation cluster_animal Animal Model & Dosing cluster_measurement IOP Measurement & Analysis cluster_tolerance Tolerance Assessment Formulation Prepare this compound Formulation (e.g., with mucoadhesive polymers) Dosing Topical Administration of Formulation and Control Formulation->Dosing InVitro In Vitro Cytotoxicity Assays Formulation->InVitro Control Prepare Vehicle Control Control->Dosing AnimalSelection Select Animal Model (e.g., Rabbit, Monkey) BaselineIOP Measure Baseline IOP AnimalSelection->BaselineIOP BaselineIOP->Dosing IOPMonitoring Monitor IOP at Predetermined Time Intervals Dosing->IOPMonitoring DataAnalysis Data Analysis and Comparison (Treatment vs. Control) IOPMonitoring->DataAnalysis InVivo In Vivo Ocular Tolerance (Biomicroscopy, etc.) InVitro->InVivo

References

Application Notes and Protocols for 5-MCA-NAT in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a potent and selective agonist for the melatonin (B1676174) receptor subtype 2 (MT2), with putative activity at the MT3 binding site.[1][2][3] In ophthalmic research, this compound has demonstrated significant efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma.[4] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the use of this compound in ophthalmic studies. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound for ocular hypertension and glaucoma.

Mechanism of Action and Signaling Pathway

This compound exerts its ocular hypotensive effects primarily through the activation of MT2 melatonin receptors located in ocular tissues, such as the ciliary body and trabecular meshwork.[1][5] The activation of these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately leads to a reduction in intraocular pressure. While the complete signaling pathway is still under investigation, current evidence suggests the following cascade:

  • Receptor Binding: this compound binds to and activates the MT2 receptor on the cell membrane of ciliary epithelial or trabecular meshwork cells.

  • G-protein Activation: The activated MT2 receptor couples to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7]

  • Downstream Effects: The reduction in cAMP levels is thought to modulate downstream effectors that influence aqueous humor dynamics. This may involve a decrease in aqueous humor production by the ciliary body or an increase in its outflow through the trabecular meshwork.[8]

It is important to note that while the MT3 binding site has been implicated, studies have shown that the IOP-lowering effect of this compound is not mediated by the enzyme quinone reductase 2 (NQO2), which was once thought to be the MT3 receptor.[2] The hypotensive effects of this compound are effectively blocked by MT2 receptor antagonists, further solidifying the primary role of this receptor in its mechanism of action.[1]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT2_Receptor MT2 Receptor This compound->MT2_Receptor Binds to Gi_Protein Gi Protein MT2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases concentration of Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Modulates IOP_Reduction Reduced Intraocular Pressure Downstream_Effectors->IOP_Reduction Leads to

Figure 1: Proposed signaling pathway for this compound in reducing intraocular pressure.

Data Presentation

The following tables summarize the quantitative data on the intraocular pressure (IOP) lowering effects of this compound from preclinical studies.

Table 1: Effect of this compound on Intraocular Pressure in Glaucomatous Monkey Eyes [4]

Treatment DayMaximum IOP Reduction (mmHg ± SEM)Percentage IOP Reduction
Day 14.0 ± 0.510%
Day 35.6 ± 0.815%
Day 57.0 ± 1.119%

Data from a multiple-dose study in eight glaucomatous monkey eyes with topical application of 2% this compound twice daily.

Table 2: Efficacy of a this compound Formulation in New Zealand White Rabbits [3]

Formulation VehicleMaximum IOP Reduction (%)Duration of Effect (hours)
Propylene Glycol (1.43%) in PBS28.11 ± 2.0~7

Data from a study evaluating a novel ophthalmic formulation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the ophthalmic research of this compound.

In Vivo Model: Laser-Induced Ocular Hypertension in Monkeys

This protocol describes the induction of chronic ocular hypertension in nonhuman primates to model glaucoma for the evaluation of IOP-lowering drugs like this compound.

Laser-Induced Glaucoma Workflow Animal_Selection Select healthy rhesus monkeys Anesthesia Anesthetize animal (e.g., ketamine/medetomidine) Animal_Selection->Anesthesia Pupil_Constriction Administer pilocarpine (B147212) eye drops for miosis Anesthesia->Pupil_Constriction Laser_Photocoagulation Apply argon laser to trabecular meshwork (360°) Pupil_Constriction->Laser_Photocoagulation Post-Op_Care Provide post-operative care and analgesia Laser_Photocoagulation->Post-Op_Care IOP_Monitoring Monitor IOP regularly (e.g., Tono-Pen) Post-Op_Care->IOP_Monitoring Drug_Administration Topical administration of this compound IOP_Monitoring->Drug_Administration

Figure 2: Experimental workflow for the laser-induced glaucoma model in monkeys.

Materials:

  • Rhesus monkeys (Macaca mulatta)

  • Ketamine hydrochloride and medetomidine (B1201911) for anesthesia

  • Pilocarpine nitrate (B79036) eye drops

  • Argon laser photocoagulator

  • Gonioscopy lens

  • Topical antibiotics and anti-inflammatory drugs

  • Tonometer (e.g., Tono-Pen)

Procedure:

  • Animal Preparation: Anesthetize the monkey following institutional guidelines. Administer pilocarpine eye drops to induce miosis and provide a clear view of the trabecular meshwork.

  • Laser Treatment: Using a gonioscopy lens, apply the argon laser to the trabecular meshwork. The laser parameters (spot size, power, duration) should be optimized to cause a gradual increase in IOP. Typically, treatment is applied to 360° of the trabecular meshwork.

  • Post-Operative Care: Administer topical antibiotics and anti-inflammatory agents to the treated eye to prevent infection and reduce inflammation. Provide appropriate analgesia as per veterinary recommendations.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm the development of sustained ocular hypertension.

  • Drug Efficacy Study: Once a stable elevation in IOP is achieved, the glaucomatous eye can be used for efficacy studies with topical formulations of this compound. A typical study design involves a baseline IOP measurement, followed by treatment with the vehicle and then the active drug, with IOP measured at multiple time points post-instillation.[4]

In Vitro Assay: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound formulations on human corneal limbal epithelial cells (HCLE).

MTT Assay Workflow Cell_Seeding Seed HCLE cells in a 96-well plate Incubation1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Drug_Treatment Treat cells with various concentrations of this compound Incubation1->Drug_Treatment Incubation2 Incubate for the desired exposure time (e.g., 24h) Drug_Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours (formazan formation) Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • Human corneal limbal epithelial (HCLE) cells

  • Cell culture medium (e.g., DMEM/F12) and supplements

  • 96-well cell culture plates

  • This compound formulations and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCLE cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound formulation or the vehicle control. Include untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

In Vitro Model: Corneal Permeability Study using Franz Diffusion Cells

This protocol describes an in vitro method to evaluate the permeation of this compound across an excised cornea, providing insights into its potential for ocular drug delivery.

Franz Diffusion Cell Workflow Cornea_Excision Excise fresh cornea (e.g., porcine) Cell_Setup Mount cornea in Franz diffusion cell Cornea_Excision->Cell_Setup Receptor_Chamber Fill receptor chamber with buffer (e.g., BSS) Cell_Setup->Receptor_Chamber Drug_Application Apply this compound formulation to the donor chamber Receptor_Chamber->Drug_Application Sampling Collect samples from receptor chamber at time intervals Drug_Application->Sampling Quantification Analyze drug concentration in samples (e.g., HPLC) Sampling->Quantification

Figure 4: Workflow for an in vitro corneal permeability study.

Materials:

  • Freshly excised corneas (e.g., from porcine or rabbit eyes)

  • Franz diffusion cells

  • Receptor solution (e.g., Balanced Salt Solution - BSS)

  • This compound formulation

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Cornea Preparation: Obtain fresh eyeballs and carefully excise the corneas. Rinse the corneas with the receptor solution.

  • Franz Cell Assembly: Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with the receptor solution, ensuring there are no air bubbles under the cornea. The solution should be maintained at 37°C and stirred continuously.

  • Drug Application: Apply a known volume and concentration of the this compound formulation to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeability coefficient.

Conclusion

This compound is a promising compound for ophthalmic research, particularly in the development of novel therapies for glaucoma. Its potent IOP-lowering effects, mediated through the MT2 receptor, make it a valuable tool for investigating the role of the melatonergic system in ocular physiology and pathophysiology. The protocols and data presented in this document provide a solid foundation for researchers to design and execute meaningful studies with this compound. Further research into its detailed signaling pathways and long-term efficacy and safety will be crucial for its potential translation into clinical practice.

References

Application Note: Quantitative Determination of 5-MCA-NAT using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent melatonin (B1676174) receptor agonist, in biological matrices. The described High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is suitable for pharmacokinetic studies, formulation analysis, and metabolic research. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation, ensuring reliable and reproducible results.

Introduction

This compound is a synthetic analog of melatonin that exhibits high affinity for melatonin receptors, particularly the MT3 binding site.[1] Its potential therapeutic applications, including the reduction of intraocular pressure in glaucoma, have necessitated the development of a precise and accurate analytical method for its quantification in various biological samples.[2][3] This document provides a detailed protocol for an HPLC-based method, which is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures.[4]

Signaling Pathway

This compound primarily exerts its biological effects through interaction with melatonin receptors. As an agonist, it activates downstream signaling cascades that influence various physiological processes. Understanding this pathway is crucial for interpreting the compound's mechanism of action.

This compound Signaling Pathway 5_MCA_NAT This compound Melatonin_Receptor Melatonin Receptor (MT1/MT2/MT3) 5_MCA_NAT->Melatonin_Receptor Binds to G_Protein Gi/Gq Protein Melatonin_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Physiological_Effects Physiological Effects (e.g., IOP Reduction) cAMP->Physiological_Effects IP3_DAG->Physiological_Effects

Caption: Simplified signaling pathway of this compound.

Experimental Protocol

This section outlines the materials, reagents, and procedures for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Melatonin or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a fluorescence detector is recommended.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Fluorescence Detector Excitation: ~280 nm, Emission: ~350 nm (To be optimized)
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1-1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with the mobile phase.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma.

Sample Preparation Workflow Start Start: Plasma Sample Spike_IS Spike with Internal Standard Start->Spike_IS Condition_SPE Condition SPE Cartridge (Methanol, then Water) Spike_IS->Condition_SPE Load_Sample Load Sample onto SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (e.g., 5% Methanol in Water) Load_Sample->Wash_SPE Elute_Analyte Elute this compound (Methanol or Acetonitrile) Wash_SPE->Elute_Analyte Evaporate Evaporate Eluate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Solid Phase Extraction (SPE) workflow for this compound.

  • Spike: To 1 mL of plasma sample, add a known amount of the working IS solution.

  • Condition: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elute: Elute this compound and the IS with 2 mL of methanol or acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Inject 20 µL of the reconstituted sample into the HPLC system.

Data and Results

The following tables summarize the expected quantitative data for a validated HPLC method for this compound.

Table 1: Chromatographic Parameters
CompoundRetention Time (min)Tailing Factor
This compound~ 5.8< 1.5
Internal Std~ 7.2< 1.5
Table 2: Method Validation Parameters
ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) ~ 0.5 ng/mL
Limit of Quantification (LOQ) ~ 1.0 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Specificity No interference from endogenous components

Conclusion

The HPLC method with fluorescence detection described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and chromatographic analysis, along with the expected performance characteristics, will aid researchers in obtaining accurate and reproducible data for a variety of research and development applications. Proper method validation should be performed in the user's laboratory to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for Preparing 5-MCA-NAT Solutions for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a melatonin (B1676174) analogue that has garnered significant interest in research due to its activity as a selective agonist for the MT3 melatonin receptor.[1][2] It has been investigated primarily for its potent ocular hypotensive effects, making it a candidate for glaucoma treatment.[2][3] However, its poor aqueous solubility presents a challenge for the preparation of solutions suitable for in vivo experiments.[2] These application notes provide detailed protocols for the preparation of this compound solutions for both topical ophthalmic and systemic (intraperitoneal and oral) administration in animal models, along with a summary of its chemical properties and an overview of its signaling pathway.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations.

PropertyValueReference
Chemical Formula C₁₄H₁₇N₃O₃[1]
Molecular Weight 275.3 g/mol [1][4]
Synonyms GR135531, MCA-NAT[1]
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 300 (PEG 300). Slightly soluble in methanol.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Topical Ophthalmic Administration

This protocol is adapted from studies investigating the effect of this compound on intraocular pressure in rabbits.

Materials and Equipment:

  • This compound powder

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), isotonic

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in propylene glycol (PG) to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 2.753 mg of this compound in 1 mL of PG.

    • Vortex thoroughly until the powder is completely dissolved. Complete dissolution in PG may take time and can be facilitated by gentle warming.[2]

  • Working Solution Preparation (PG:PBS Emulsion):

    • Prepare the final working solution by diluting the PG stock solution with isotonic PBS to the desired concentration and PG:PBS ratio. Common ratios used in studies are 10:90, 25:75, and 50:50 (PG:PBS).[5]

    • For example, to prepare a 100 µM solution in a 10:90 PG:PBS vehicle, add 10 µL of the 10 mM stock solution to 990 µL of a pre-mixed 10:90 PG:PBS solution. Alternatively, add 10 µL of the 10 mM stock to 890 µL of PBS and 100 µL of PG.

    • Vortex the final solution vigorously to ensure a uniform emulsion.

  • Sterilization:

    • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage:

    • Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment.

Data from Ophthalmic In Vivo Studies in Rabbits:

VehicleThis compound ConcentrationMaximum IOP Reduction (%)Duration of EffectReference
DMSO100 µM~35%Not specified[5]
PG:PBS (10:90)100 µM22.5%>3.5 hours[5]
PG:PBS (25:75)100 µM30%~7 hours[5]
PG:PBS (50:50)100 µM22%>3.5 hours[5]
Isotonic PBS with 1.43% PGNot specified28.11%~7 hours[2]
0.5% CMC in 0.275% PG100 µM30.27%~7 hours[4]
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

For systemic administration of poorly water-soluble compounds like this compound, a co-solvent or suspension formulation is typically required.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of a mixture of DMSO, PEG 400, and saline. A common vehicle for IP injection of hydrophobic compounds is a 10:40:50 ratio of DMSO:PEG 400:Saline.

    • Caution: The final concentration of DMSO in the injected volume should be kept as low as possible, ideally below 10%, to minimize toxicity.[6]

  • Solution Preparation:

    • Weigh the required amount of this compound.

    • First, dissolve the this compound powder in DMSO.

    • Next, add the PEG 400 and vortex until the solution is clear.

    • Finally, add the saline dropwise while vortexing to prevent precipitation of the compound.

  • Sterilization and Storage:

    • Due to the solvent composition, sterile filtration may be challenging. Prepare the solution under aseptic conditions.

    • It is highly recommended to use the solution immediately after preparation.

Protocol 3: Preparation of this compound for Oral Gavage

For oral administration, this compound can be formulated as a suspension or in an oil-based vehicle.

Materials and Equipment:

  • This compound powder

  • Carboxymethyl cellulose (B213188) (CMC) or Corn oil

  • Deionized water (for CMC suspension)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure for Suspension in CMC:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC in deionized water. Slowly add the CMC powder to the water while stirring continuously to avoid clumping. Leave the solution to stir for several hours until the CMC is fully hydrated and the solution is clear and viscous.

  • Suspension Preparation:

    • Weigh the appropriate amount of this compound.

    • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.

Procedure for Formulation in Corn Oil:

  • Solution/Suspension Preparation:

    • Weigh the required amount of this compound.

    • Add the powder directly to the desired volume of corn oil.

    • Stir the mixture, using a magnetic stir plate, for several hours. Gentle heating may be applied to aid dissolution, but the stability of this compound under these conditions should be verified. If the compound does not fully dissolve, this method will result in a suspension.

Storage:

  • Store suspensions at 4°C and re-suspend thoroughly by vortexing or stirring before each administration.

Visualizations

G cluster_prep Solution Preparation Workflow weigh Weigh this compound Powder dissolve_pg Dissolve in Propylene Glycol (PG) weigh->dissolve_pg dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso dissolve_oil Suspend/Dissolve in Corn Oil weigh->dissolve_oil suspend_cmc Suspend in 0.5% CMC weigh->suspend_cmc dilute_pbs Dilute with PBS dissolve_pg->dilute_pbs add_peg Add PEG 400 dissolve_dmso->add_peg admin_oral Oral Gavage dissolve_oil->admin_oral suspend_cmc->admin_oral filter Sterile Filter (0.22 µm) dilute_pbs->filter add_saline Add Saline add_peg->add_saline admin_ip Intraperitoneal (IP) Injection add_saline->admin_ip admin_oph Topical Ophthalmic Administration filter->admin_oph

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway This compound Signaling Pathway cluster_receptors Melatonin Receptors cluster_gprotein G-Proteins cluster_effectors Downstream Effectors ligand This compound MT2 MT2 ligand->MT2 MT3 MT3 (NQO2) ligand->MT3 Gi Gi/o MT2->Gi IOP ↓ Intraocular Pressure MT3->IOP Mechanism under investigation AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->IOP

Caption: Simplified signaling pathway of this compound.

Mechanism of Action

This compound is recognized as a selective agonist of the MT3 melatonin receptor.[2] The MT3 binding site has been identified as the enzyme quinone reductase 2 (NQO2).[7] However, some studies suggest that the in vivo effects of this compound on intraocular pressure are not mediated by NQO2, indicating the possible existence of another melatonin receptor.[7] Additionally, research in mice has shown that the hypotensive effects of this compound can be blocked by an MT2 receptor antagonist, suggesting an involvement of the MT2 receptor in its mechanism of action.[2] Melatonin receptors, including MT2, are G-protein coupled receptors, typically linked to Gi/o proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, which is a key step in its physiological effects, such as the reduction of intraocular pressure.[1]

References

Application Notes and Protocols for Preclinical Efficacy Testing of 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of 5-MCA-NAT and detailed protocols for testing its efficacy in preclinical animal models. This compound is recognized as a potent melatonin (B1676174) receptor agonist, with a primary focus on the putative MT3 receptor. While its efficacy in reducing intraocular pressure (IOP) is documented, its potential as a sedative-hypnotic or a chronobiotic agent remains an area of active investigation.

Introduction to this compound

5-Methoxycarbonylamino-N-acetyltryptamine (this compound) is a synthetic analog of melatonin. It has been primarily investigated for its ocular hypotensive effects, demonstrating significant reductions in intraocular pressure in rabbits, mice, and non-human primates.[1][2][3][4] The primary molecular target of this compound is thought to be the MT3 melatonin receptor, although its precise mechanism of action is still under investigation. Notably, studies have indicated that its IOP-lowering effect is not mediated by the enzyme NQO2 (quinone reductase 2), which was previously hypothesized to be the MT3 receptor.[5][6]

Potential Therapeutic Applications and Corresponding Animal Models

Given its action as a melatonin agonist, this compound holds therapeutic potential in sleep disorders and circadian rhythm-related conditions. The following animal models are proposed for efficacy testing.

Sedative-Hypnotic Effects

To evaluate the potential sedative and hypnotic properties of this compound, rodent models are recommended. These models assess the drug's ability to induce and/or enhance sleep and reduce locomotor activity.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Key Assessments:

    • Thiopental-Sodium Induced Sleeping Time

    • Spontaneous Locomotor Activity (Open Field Test)

    • Motor Coordination (Rotarod Test)

    • Electroencephalogram (EEG) and Electromyogram (EMG) analysis for sleep architecture.

Chronobiotic Effects (Circadian Rhythm Modulation)

To assess the potential of this compound to shift or re-entrain circadian rhythms, rodent models of circadian disruption are employed.

  • Animal Model: Male C57BL/6 mice or Syrian hamsters are suitable due to their robust and well-characterized circadian rhythms.

  • Key Assessments:

    • Phase-shifting response to light pulses.

    • Re-entrainment to a new light-dark cycle (simulated jet lag).

    • Measurement of locomotor activity rhythms.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vivo Efficacy of this compound on Intraocular Pressure (IOP)

Animal ModelDose/ConcentrationAdministration RouteIOP ReductionDuration of EffectReference
Glaucomatous Monkey2% solutionTopical (twice daily)Day 1: 10% (4.0 mmHg) Day 3: 15% (5.6 mmHg) Day 5: 19% (7.0 mmHg)At least 18 hours[1][3][4]
New Zealand White Rabbit100 µMTopicalUp to 30.27%Approximately 7 hours[7]
Glaucomatous DBA/2J MiceConcentration-dependentNot specifiedSignificant reductionStopped IOP progression[1][8]

Table 2: In Vitro Activity of this compound

AssayCell Line/TissueEffectEC50/IC50Reference
Carbonic Anhydrase ExpressionRabbit Ciliary BodyDown-regulation of CA2 and CA12 mRNANot specified[9]
Dopamine LevelsChick RetinaIncreased endogenous dopamine-logEC50 = 11.62 ± 0.34 MNot specified
cAMP AccumulationChick RetinaIncreased cAMP levelsNot specified[10]

Experimental Protocols

Protocol for Thiopental-Sodium Induced Sleeping Time

Objective: To evaluate the hypnotic effect of this compound by measuring its ability to potentiate thiopental-induced sleep.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Thiopental (B1682321) sodium

  • Vehicle (e.g., 1% DMSO in saline)

  • Heating pad

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Divide mice into groups (n=8-10 per group): Vehicle control, this compound (various doses), and a positive control (e.g., diazepam).

  • Administer this compound or vehicle intraperitoneally (i.p.).

  • After a 30-minute pretreatment period, administer thiopental sodium (e.g., 40 mg/kg, i.p.).

  • Immediately after thiopental administration, place each mouse on a heating pad to maintain body temperature.

  • Record the time to the loss of the righting reflex (sleep latency) and the time to regain the righting reflex (sleep duration). The righting reflex is lost when the mouse remains on its back for at least 30 seconds when placed in that position.

Protocol for Open Field Test (Locomotor Activity)

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle

  • Open field arena (e.g., 40 x 40 cm) with automated tracking system

Procedure:

  • Habituate mice to the testing room for at least 1 hour.

  • Administer this compound or vehicle (i.p.) 30 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Record locomotor activity for 15-30 minutes using an automated video tracking system.

  • Parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[11][12][13][14][15]

  • Thoroughly clean the arena with 70% ethanol (B145695) between each trial.

Protocol for EEG/EMG Sleep Analysis in Rodents

Objective: To determine the effects of this compound on sleep architecture.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for electrode implantation

  • EEG/EMG recording system (telemetry or tethered)

  • Sleep scoring software

Procedure:

  • Surgery: Under anesthesia, implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles. Allow at least one week for recovery.[1][2][16][17][18]

  • Habituation: Acclimate the rats to the recording chambers and tether/telemetry system for several days.

  • Baseline Recording: Record baseline sleep-wake activity for 24 hours.

  • Drug Administration: Administer this compound or vehicle at the beginning of the light (inactive) phase.

  • Post-Dosing Recording: Record EEG/EMG for at least 24 hours post-administration.

  • Data Analysis: Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs. Analyze changes in sleep latency, duration of each sleep stage, and sleep efficiency.

Protocol for Circadian Rhythm Phase-Shifting

Objective: To assess the ability of this compound to induce phase shifts in the circadian rhythm of locomotor activity.

Materials:

  • Male C57BL/6 mice

  • Individually ventilated cages equipped with running wheels

  • Data acquisition system for recording wheel-running activity

  • Light-controlled environmental chambers

Procedure:

  • Entrainment: House mice individually in cages with running wheels under a 12:12 hour light-dark (LD) cycle for at least two weeks to establish a stable entrained rhythm.

  • Constant Darkness: Transfer the mice to constant darkness (DD) to allow their free-running rhythm to be observed.

  • Drug Administration: After at least 10 days in DD, administer a single pulse of this compound or vehicle at a specific circadian time (CT). CT12 is typically defined as the onset of activity in nocturnal rodents.

  • Phase Shift Measurement: Continue to record locomotor activity for at least 10 days after the pulse. Calculate the phase shift by comparing the phase of the rhythm before and after the drug administration.[19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway of this compound and a general experimental workflow for its in vivo testing.

G cluster_0 Putative MT3 Receptor Signaling This compound This compound MT3_Receptor Putative MT3 Receptor This compound->MT3_Receptor Binds to G_Protein G-protein (?) MT3_Receptor->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Alters Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response Leads to

Putative signaling pathway for this compound at the MT3 receptor.

G cluster_1 In Vivo Efficacy Testing Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimation & Baseline Measurement Animal_Model->Acclimation Drug_Admin This compound Administration (Dose-Response) Acclimation->Drug_Admin Behavioral_Tests Behavioral Assays (Open Field, EPM, etc.) Drug_Admin->Behavioral_Tests EEG_Recording EEG/EMG Recording (Sleep Architecture) Drug_Admin->EEG_Recording Circadian_Analysis Circadian Rhythm Analysis Drug_Admin->Circadian_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis EEG_Recording->Data_Analysis Circadian_Analysis->Data_Analysis

General experimental workflow for in vivo testing of this compound.

Conclusion and Future Directions

While this compound has demonstrated clear efficacy in reducing intraocular pressure, its potential as a modulator of sleep and circadian rhythms warrants further investigation. The protocols outlined in these application notes provide a robust framework for elucidating the sedative-hypnotic and chronobiotic properties of this compound. Future research should focus on conducting dose-response studies in the described animal models to generate quantitative data on sleep architecture and circadian phase-shifting. Furthermore, detailed investigation into the downstream signaling pathways of the MT3 receptor in neuronal tissues will be crucial for a comprehensive understanding of this compound's mechanism of action and its full therapeutic potential.

References

Application Notes and Protocols: Measuring the Effect of 5-MCA-NAT on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a potent and selective agonist for the putative MT3 melatonin (B1676174) receptor.[1][2] Emerging research has highlighted its significant potential in ophthalmology, specifically for its ability to reduce intraocular pressure (IOP), a key risk factor in the progression of glaucoma.[2][3] These application notes provide a comprehensive overview of the methodologies to study the effect of this compound on IOP, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the IOP-lowering effects of this compound in various animal models.

Table 1: Effect of Topical this compound (2%) on Intraocular Pressure in Glaucomatous Monkey Eyes [1][4]

Treatment DayMaximum IOP Reduction (mmHg ± SEM)Maximum IOP Reduction (%)Time to Maximum Reduction (hours post-dose)
Day 14.0 ± 0.510%3
Day 35.6 ± 0.815%3
Day 57.0 ± 1.119%3

SEM: Standard Error of the Mean

Table 2: Comparative Efficacy of this compound Formulations on Intraocular Pressure Reduction in Rabbits [5]

Formulation VehicleMaximum IOP Reduction (%)
Phosphate-Buffered Saline (PBS)18.11 ± 1.07
Carboxymethyl Cellulose (CMC) - Low Viscosity13.80 ± 1.40
Carboxymethyl Cellulose (CMC) - Medium Viscosity30.27 ± 1.49
Hydroxypropylmethyl Cellulose (HPMC)15.68 ± 1.20

Table 3: Effect of this compound on Intraocular Pressure in Normal and Glaucomatous Mice [6]

Animal ModelTreatmentIOP Reduction (%)
Control (C57BL/6J)Melatonin19.4 ± 3.7
Glaucomatous (DBA/2J)Melatonin32.6 ± 6.0
Glaucomatous (DBA/2J)This compoundSimilar to Melatonin, prevented IOP progression

Signaling Pathway

This compound exerts its ocular hypotensive effects primarily through the activation of the putative MT3 melatonin receptor. While the complete downstream signaling cascade is still under investigation, current evidence suggests a mechanism involving the regulation of aqueous humor dynamics. One proposed pathway involves the downregulation of carbonic anhydrase expression in the ciliary body, leading to a decrease in aqueous humor production and consequently, a reduction in IOP.

G This compound This compound MT3_Receptor Putative MT3 Receptor (in Ciliary Body) This compound->MT3_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade MT3_Receptor->Signaling_Cascade Activates Carbonic_Anhydrase Decreased Carbonic Anhydrase Expression Signaling_Cascade->Carbonic_Anhydrase Aqueous_Humor Reduced Aqueous Humor Production Carbonic_Anhydrase->Aqueous_Humor IOP_Reduction Intraocular Pressure Reduction Aqueous_Humor->IOP_Reduction

Figure 1: Proposed signaling pathway of this compound in reducing intraocular pressure.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on IOP.

Protocol 1: Topical Administration of this compound in a Glaucomatous Monkey Model

This protocol is adapted from studies on laser-induced glaucomatous monkey eyes.[1][4]

1. Animal Model:

  • Adult cynomolgus monkeys (Macaca fascicularis) with laser-induced unilateral glaucoma.

  • Animals should be handled in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

2. Materials:

  • This compound (2% solution).

  • Vehicle control (e.g., saline or the formulation vehicle without the active compound).

  • Calibrated tonometer suitable for monkeys (e.g., Tono-Pen).

  • Topical anesthetic (e.g., 0.5% proparacaine).

  • Micropipette for accurate dosing.

3. Experimental Workflow:

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Analysis Acclimatization Acclimatization Baseline_IOP Baseline IOP Measurement Acclimatization->Baseline_IOP Vehicle_Day Vehicle Treatment Day (IOP Measurement) Baseline_IOP->Vehicle_Day Dosing Twice Daily Dosing (9:30 AM & 3:30 PM) 25 µL of 2% this compound Vehicle_Day->Dosing IOP_Monitoring Hourly IOP Measurement (for 6 hours post-AM dose) Dosing->IOP_Monitoring on Days 1, 3, 5 Analysis Compare IOP changes vs. Baseline and Vehicle IOP_Monitoring->Analysis

Figure 2: Experimental workflow for the glaucomatous monkey study.

4. Procedure:

  • Acclimatization: Acclimatize monkeys to the restraint and measurement procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP: Measure baseline IOP for one day without any treatment.

  • Vehicle Treatment: Administer the vehicle solution for one day following the same dosing and measurement schedule as the drug treatment.

  • Drug Administration:

    • Topically apply one 25 µL drop of 2% this compound to the glaucomatous eye.

    • Dosing is performed twice daily (e.g., 9:30 AM and 3:30 PM) for five consecutive days.[1][4]

  • IOP Measurement:

    • Instill one drop of topical anesthetic before each set of measurements.

    • Measure IOP hourly for six hours, starting just before the morning dose on treatment days 1, 3, and 5.[1][4]

    • Take multiple readings and average them for each time point.

5. Data Analysis:

  • Calculate the mean IOP and standard error of the mean (SEM) for each time point.

  • Compare the IOP values on treatment days to baseline and vehicle-treated days using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Evaluation of this compound Formulations in Rabbits

This protocol is based on studies comparing different formulations of this compound in normotensive rabbits.[5]

1. Animal Model:

  • Male New Zealand white rabbits.

  • Ensure compliance with institutional animal care and use guidelines.

2. Materials:

  • This compound (e.g., 100 µM solution).

  • Various formulation vehicles (e.g., PBS, CMC, HPMC).

  • Vehicle controls for each formulation.

  • Rebound tonometer (e.g., Tono-Vet), which does not require topical anesthesia.

  • Micropipette for instillation.

3. Experimental Workflow:

G Animal_Prep Animal Preparation & Acclimatization Baseline_IOP Baseline IOP Measurement Animal_Prep->Baseline_IOP Randomization Randomize into Treatment Groups Baseline_IOP->Randomization Instillation Instill 25 µL of Formulation Randomization->Instillation IOP_Measurement Measure IOP Hourly for 8 Hours Instillation->IOP_Measurement Data_Analysis Analyze IOP Reduction for each Formulation IOP_Measurement->Data_Analysis

Figure 3: Experimental workflow for evaluating this compound formulations in rabbits.

4. Procedure:

  • Animal Preparation: Allow rabbits to acclimate to the laboratory environment.

  • Baseline IOP: Measure baseline IOP in both eyes before treatment.

  • Randomization: Randomly assign rabbits to different treatment groups, including a control group for each vehicle.

  • Instillation: Instill a single 25 µL drop of the designated this compound formulation or vehicle into the cul-de-sac of one eye.

  • IOP Measurement: Measure IOP in both eyes hourly for up to 8 hours post-instillation.

  • Data Analysis:

    • Calculate the percentage of IOP reduction from baseline for each formulation at each time point.

    • Compare the efficacy of different formulations using statistical analysis.

Conclusion

This compound demonstrates a consistent and significant dose-dependent reduction in intraocular pressure in various animal models. The effect is enhanced with repeated dosing and can be modulated by the formulation vehicle. The primary mechanism of action is believed to be through the activation of the putative MT3 melatonin receptor, leading to a decrease in aqueous humor production. The protocols outlined in these application notes provide a robust framework for the continued investigation of this compound as a potential therapeutic agent for glaucoma.

References

Application Notes and Protocols: 5-MCA-NAT in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research professionals and is based on publicly available data from preclinical animal studies. 5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a research chemical, and its long-term effects, safety, and efficacy in humans have not been established. The available scientific literature focuses on short-term animal studies, and no long-term treatment data was identified.

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (this compound) is a synthetic analog of melatonin (B1676174).[1][2] It has been investigated primarily for its potential as an ocular hypotensive agent, showing efficacy in reducing intraocular pressure (IOP) in animal models of glaucoma.[1][2][3][4] Animal studies in rabbits, mice, and monkeys suggest that this compound lowers IOP, making it a compound of interest for glaucoma research.[1][2][3][4]

Mechanism of Action

This compound is characterized as a melatonin receptor agonist.[1] Its effects on intraocular pressure are believed to be mediated through interactions with melatonin receptors in the eye. Specifically, studies indicate that its hypotensive effects are linked to the MT2 receptor and potentially a putative MT3 binding site.[3][5] The activation of these receptors is thought to influence aqueous humor dynamics, leading to a reduction in IOP.[2] However, some research suggests its primary effect is not mediated by the enzyme NQO2, which was previously considered a candidate for the MT3 binding site, indicating that another melatonin receptor may be involved.[5]

cluster_drug Drug cluster_receptors Ocular Melatonin Receptors cluster_effect Physiological Effect MCA_NAT This compound MT2 MT2 Receptor MCA_NAT->MT2 Agonist Activity MT3 Putative MT3 Receptor/Binding Site MCA_NAT->MT3 Agonist Activity Aqueous_Humor Modulation of Aqueous Humor Dynamics MT2->Aqueous_Humor MT3->Aqueous_Humor IOP_Reduction Reduction of Intraocular Pressure (IOP) Aqueous_Humor->IOP_Reduction

Proposed signaling pathway for this compound in reducing intraocular pressure.

Quantitative Data from Animal Studies

The following tables summarize the quantitative data on the IOP-lowering effects of this compound from short-term animal studies.

Table 1: Effect of this compound on Intraocular Pressure in Glaucomatous Monkey Eyes

Treatment DayMaximum IOP Reduction (mean ± SEM)Percent IOP ReductionTime to Maximum Effect
Day 14.0 ± 0.5 mm Hg10%3 hours post-dose
Day 35.6 ± 0.8 mm Hg15%3 hours post-dose
Day 57.0 ± 1.1 mm Hg19%3 hours post-dose
Data sourced from a 5-day study in eight glaucomatous monkey eyes receiving 2% this compound twice daily.[4][6]

Table 2: Efficacy of Various this compound Formulations in Rabbit Eyes

Formulation VehicleMaximum IOP Reduction (%)Duration of Effect
Propylene Glycol (1.43%) in PBS28.11 ± 2.0%~7 hours
Carboxymethyl Cellulose (CMC) Medium Viscosity (0.5%)30.27%~7 hours
Liposomes with 0.2% Sodium Hyaluronate39.1 ± 2.2%>8 hours
Data compiled from studies on normotensive New Zealand White rabbits.[1][2][7]

Experimental Protocols

The following are representative protocols derived from the methodologies of published preclinical studies.

Protocol 1: Evaluation of Ocular Hypotensive Efficacy in a Monkey Glaucoma Model

Objective: To determine the effect of topically administered this compound on IOP in monkeys with laser-induced unilateral glaucoma.[4]

Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis)[4]

  • Model: Laser-induced unilateral glaucoma in one eye.

  • Number of Animals: 8 monkeys were used in the cited study.[4][6]

Materials:

  • This compound solution (e.g., 2%)[4][6]

  • Vehicle control solution[4][6]

  • Calibrated tonometer for IOP measurement

  • Micropipette for topical administration

Procedure:

  • Baseline Measurement: On a day prior to treatment, measure baseline IOP in both eyes of each animal hourly for 6 hours (e.g., from 9:30 am to 3:30 pm).[4]

  • Vehicle Control: On the following day, administer a single 25 µL drop of the vehicle solution to the glaucomatous eye at 9:30 am. Measure IOP hourly for 6 hours.[4][6]

  • Treatment Administration:

    • For 5 consecutive days, administer one 25 µL drop of 2% this compound topically to the glaucomatous eye.[4][6]

    • Dosing schedule: Twice daily, for example, at 9:30 am and 3:30 pm.[4][6]

  • IOP Monitoring: On treatment days 1, 3, and 5, measure IOP hourly for 6 hours following the morning dose.[4][6]

  • Observation: Throughout the study, monitor animals for any adverse ocular or systemic side effects.[4][6]

  • Data Analysis: Compare the IOP measurements from treatment days to both the baseline and vehicle-treated days. Calculate the mean IOP reduction and percentage change from baseline.

cluster_setup Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation A2 Induce Unilateral Glaucoma (Laser) A1->A2 A3 Day 0: Baseline IOP Measurement (Hourly x 6 hrs) A2->A3 B1 Day 1-5: Administer This compound (2% soln) Twice Daily A3->B1 B2 Day 1, 3, 5: Monitor IOP (Hourly x 6 hrs post-AM dose) B1->B2 B3 Daily Observation for Adverse Effects C1 Compare IOP vs. Baseline & Vehicle B2->C1 C2 Calculate Mean IOP Reduction (mm Hg, %) C1->C2

Experimental workflow for a 5-day glaucoma model study.
Protocol 2: Formulation Tolerance and Efficacy in a Rabbit Model

Objective: To assess the in vivo tolerance and ocular hypotensive effect of a novel this compound formulation in normotensive rabbits.[2][7]

Animal Model:

  • Species: New Zealand White rabbits[2][7]

  • Condition: Normotensive (healthy eyes)

Materials:

  • This compound formulation (e.g., 100 µM in a bioadhesive polymer vehicle)[7]

  • Vehicle control solution

  • Topical anesthetic (e.g., oxybuprocaine)

  • Slit-lamp biomicroscope

  • Specular microscope

  • Tonometer

Procedure:

  • In Vivo Tolerance Assessment:

    • Instill a 25 µL drop of the this compound formulation into one eye of each rabbit.

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-instillation, examine the ocular surface using a slit-lamp biomicroscope. Score for signs of irritation such as conjunctival redness, chemosis, or discharge.

    • Use a specular microscope to assess the corneal endothelium for any signs of toxicity (e.g., changes in cell density or morphology).

  • Ocular Hypotensive Efficacy:

    • On a separate day, measure the baseline IOP of the rabbits.

    • Instill a single 25 µL drop of the this compound formulation into one eye. The contralateral eye can receive the vehicle as a control.

    • Apply a topical anesthetic before each set of measurements.

    • Measure IOP at baseline (time 0) and then hourly for a period of 8 hours post-instillation.[2][7]

  • Data Analysis:

    • For tolerance, compile the scores from the biomicroscopy examination.

    • For efficacy, calculate the percentage of IOP reduction at each time point compared to baseline. Determine the maximum IOP reduction and the duration of the hypotensive effect.

Summary and Future Directions

Preclinical data indicates that this compound effectively reduces intraocular pressure in animal models on a short-term basis.[3][4] Its mechanism as a melatonin receptor agonist presents a potential pathway for glaucoma treatment.[1][2] However, the lack of published long-term studies is a significant data gap. Future research should focus on chronic dosing studies to evaluate the long-term safety, sustained efficacy, and potential for systemic side effects. Such studies are critical to determine if this compound or similar compounds are viable candidates for clinical development in the treatment of glaucoma.

References

Application of 5-MCA-NAT in Ciliary Epithelial Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a potent and selective agonist for the putative melatonin (B1676174) MT3 receptor.[1] Emerging research has highlighted its significant role in ocular physiology, particularly in the regulation of intraocular pressure (IOP). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of this compound in ciliary epithelial cells, the primary site of aqueous humor production. The modulation of ion transport and gene expression in these cells by this compound presents a promising therapeutic avenue for glaucoma management.

Mechanism of Action

This compound exerts its primary effects on the non-pigmented ciliary epithelial (NPE) cells. The proposed mechanism involves the activation of the putative MT3 melatonin receptor, which, contrary to canonical melatonin receptor signaling, leads to an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade culminates in a reduction of chloride efflux from the NPE cells, a critical step in aqueous humor formation.[4][5] By decreasing ion transport, this compound effectively reduces water movement into the anterior chamber, thereby lowering IOP. Furthermore, this compound has been shown to modulate the expression of key proteins involved in aqueous humor dynamics, including carbonic anhydrases and adrenergic receptors.[6][7]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Glaucomatous Monkey Eyes [2][8]

Treatment DayMaximum IOP Reduction (mm Hg, mean ± SEM)Maximum IOP Reduction (%)
Day 14.0 ± 0.510
Day 35.6 ± 0.815
Day 57.0 ± 1.119

Table 2: Effect of this compound on Chloride Efflux in Non-Pigmented Ciliary Epithelial (NPE) Cells [4]

Compound (100 µM)Reduction in Chloride Efflux (% of control, mean ± SEM)
Melatonin75 ± 5
This compound70 ± 7

Table 3: Effect of this compound on Adrenergic Receptor mRNA Expression in Rabbit NPE Cells [7]

GeneChange in mRNA Expression
ADRB2 (β2)Significant downregulation
ADRA2A (α2A)Significant upregulation

Table 4: Effect of this compound on Carbonic Anhydrase (CA) Protein Expression in Rabbit NPE Cells [6]

ProteinReduction in Protein Level (%)
CAII32
CAXII39

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Chloride Efflux Assay in NPE Cells

This protocol describes a method to measure changes in intracellular chloride concentration in cultured NPE cells using the fluorescent indicator N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE).

Materials:

  • Immortalized rabbit or human non-pigmented ciliary epithelial (NPE) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MQAE fluorescent dye

  • High Chloride Buffer (e.g., 130 mM KCl, 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, pH 7.4)

  • Chloride-Free Buffer (e.g., 130 mM KNO₃, 20 mM HEPES, 1 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 10 mM Glucose, pH 7.4)

  • This compound

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Culture NPE cells in DMEM with 10% FBS until confluent in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with 1 mM MQAE in culture medium for 20 hours at 37°C.

  • Baseline Measurement: Wash the cells with High Chloride Buffer. Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~460 nm).

  • Chloride Efflux Induction: Rapidly replace the High Chloride Buffer with Chloride-Free Buffer to induce chloride efflux.

  • Treatment: Immediately add this compound at the desired concentrations (e.g., 0.1 µM to 150 µM) to the Chloride-Free Buffer. Include a vehicle control.

  • Fluorescence Monitoring: Monitor the increase in MQAE fluorescence over time. The rate of fluorescence increase is proportional to the rate of chloride efflux.

  • Data Analysis: Calculate the rate of chloride efflux for each condition. The results can be expressed as a percentage of the control group.

Protocol 2: Intracellular cAMP Measurement

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels in NPE cells following treatment with this compound.

Materials:

  • Cultured NPE cells

  • This compound

  • Cell lysis buffer

  • Commercially available cAMP ELISA kit (follow manufacturer’s instructions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NPE cells in a multi-well plate and grow to confluency.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided cell lysis buffer.

  • ELISA: Perform the cAMP ELISA according to the kit manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to an anti-cAMP antibody-coated plate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The concentration of cAMP in the samples is inversely proportional to the signal intensity. Calculate the cAMP concentration based on a standard curve.

Protocol 3: Gene Expression Analysis of Adrenergic Receptors and Carbonic Anhydrases by RT-qPCR

This protocol describes the analysis of ADRB2, ADRA2A, CAII, and CAXII mRNA levels in NPE cells treated with this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

  • Cultured NPE cells

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers (Note: The exact primer sequences from the cited study are not available. Primers should be designed using appropriate software and validated.)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment: Treat cultured NPE cells with this compound at the desired concentration and for the desired time period.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and gene-specific primers for ADRB2, ADRA2A, CAII, CAXII, and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_0 Non-Pigmented Ciliary Epithelial (NPE) Cell MCA_NAT This compound MT3 Putative MT3 Receptor MCA_NAT->MT3 Binds AC Adenylyl Cyclase MT3->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to Cl_efflux ↓ Chloride Efflux cAMP->Cl_efflux AH_formation ↓ Aqueous Humor Formation Cl_efflux->AH_formation IOP ↓ Intraocular Pressure AH_formation->IOP G start Culture NPE cells to confluency load Load cells with MQAE dye start->load wash Wash with High Chloride Buffer load->wash induce Replace with Chloride-Free Buffer + this compound/Vehicle wash->induce measure Monitor fluorescence increase over time induce->measure analyze Calculate rate of chloride efflux measure->analyze G cluster_gene_reg Gene Expression Modulation cluster_receptors Adrenergic Receptors cluster_enzymes Carbonic Anhydrases cluster_outcome Physiological Outcome MCA_NAT This compound Treatment ADRB2 ↓ ADRB2 (β2) mRNA MCA_NAT->ADRB2 ADRA2A ↑ ADRA2A (α2A) mRNA MCA_NAT->ADRA2A CAII ↓ CAII Protein MCA_NAT->CAII CAXII ↓ CAXII Protein MCA_NAT->CAXII AH_prod ↓ Aqueous Humor Production ADRB2->AH_prod ADRA2A->AH_prod CAII->AH_prod CAXII->AH_prod IOP_red ↓ Intraocular Pressure AH_prod->IOP_red

References

Application Notes and Protocols for Studying Melatonin Receptor Function with 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a valuable pharmacological tool for investigating the function of melatonin (B1676174) receptors. While initially characterized as a putative MT3 receptor agonist, a site now identified as the enzyme quinone reductase 2 (QR2), this compound also exhibits affinity for the G protein-coupled melatonin receptors, MT1 and MT2.[1] These receptors are key mediators of melatonin's physiological effects, including the regulation of circadian rhythms, sleep, and neuroprotection.

This document provides detailed application notes on the use of this compound to study melatonin receptor function, along with comprehensive protocols for key experimental assays.

Pharmacological Profile of this compound

This compound is an indoleamine derivative structurally related to melatonin. Its primary utility in melatonin receptor research lies in its differential affinity for the MT1 and MT2 receptor subtypes.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors. These studies reveal a moderate affinity for both receptors, with a notable preference for the MT2 subtype.

CompoundReceptorpKiKi (nM)Selectivity (MT1/MT2)
This compoundMT15.6~250010-fold for MT2
MT26.6~250

Data sourced from Dubocovich et al., 2010.[1]

This 10-fold selectivity makes this compound a useful tool for distinguishing between the functions of MT1 and MT2 receptors in various physiological and pathological processes.

Functional Activity

While binding data is available, specific functional activity data (EC50 or IC50 values) for this compound at MT1 and MT2 receptors in canonical signaling pathways, such as cAMP modulation or ERK phosphorylation, is not extensively documented in publicly available literature. Much of the research on this compound has focused on its effects on intraocular pressure and its interaction with QR2.[2] For instance, studies have shown that this compound can reduce intraocular pressure in animal models.[2][3] Additionally, it has been demonstrated to increase endogenous dopamine (B1211576) levels through its action on QR2.

Researchers are encouraged to determine the functional potency and efficacy of this compound in their specific cellular or tissue models of interest using the protocols provided below.

Mandatory Visualizations

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gαi MT1->Gi Activates Gq Gαq MT1->Gq Can couple to MT2 MT2 Receptor MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ↑ p-ERK1/2 Gi->ERK Activates PLC PLC Gq->PLC Activates IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↓ cAMP Melatonin Melatonin / This compound Melatonin->MT1 Melatonin->MT2 Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->ERK

Canonical signaling pathways of MT1 and MT2 melatonin receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MT1/MT2 Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare 2-[125I]-iodomelatonin Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Filtration Separate bound and free radioligand via vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using a gamma counter Filtration->Counting Competition_Curve Plot competition curve Counting->Competition_Curve Ki_Calculation Calculate Ki value using Cheng-Prusoff equation Competition_Curve->Ki_Calculation

Experimental workflow for a radioligand binding assay.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with melatonin receptors.

Radioligand Binding Assay

This protocol is for a competition binding assay to determine the Ki of this compound for MT1 and MT2 receptors using 2-[¹²⁵I]-iodomelatonin.

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).

  • This compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM melatonin.

  • GF/B glass fiber filters.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in binding buffer to achieve a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute 2-[¹²⁵I]-iodomelatonin in binding buffer to a final concentration of ~100 pM.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of binding buffer (for total binding) or 25 µL of 10 µM melatonin (for non-specific binding) or 25 µL of this compound dilution.

      • 25 µL of 2-[¹²⁵I]-iodomelatonin.

      • 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B filters that have been pre-soaked in wash buffer.

    • Wash the filters three times with 4 mL of cold wash buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing MT1 or MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • This compound.

  • Forskolin (B1673556).

  • Melatonin (as a positive control).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture:

    • Plate the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and melatonin in stimulation buffer.

    • Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal response (e.g., 1 µM).

  • Assay:

    • Wash the cells once with stimulation buffer.

    • Add 50 µL of the this compound or melatonin dilutions to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of the forskolin solution to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 (for agonists) or IC50 (for inhibitors of forskolin-stimulated cAMP) values using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This protocol outlines a method to assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Cells expressing MT1 or MT2 receptors.

  • This compound.

  • Melatonin (as a positive control).

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours prior to the experiment.

    • Treat the cells with various concentrations of this compound or melatonin for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2.

    • Plot the fold change in phosphorylation relative to the untreated control against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

This compound is a useful research tool for dissecting the individual contributions of MT1 and MT2 receptors to cellular and physiological responses. Its 10-fold selectivity for MT2 over MT1 allows for the preferential activation of MT2-mediated signaling pathways. The provided protocols offer a framework for researchers to thoroughly characterize the binding and functional properties of this compound in their systems of interest, thereby advancing our understanding of melatonin receptor pharmacology and its therapeutic potential.

References

Research Applications of 5-Methoxycarbonylamino-N-acetyltryptamine: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine, commonly abbreviated as 5-MCA-NAT, is a synthetic tryptamine (B22526) derivative that has garnered significant interest in ophthalmology and pharmacology. As a potent analog of melatonin (B1676174), this compound has been primarily investigated for its ability to modulate intraocular pressure (IOP), showing promise as a therapeutic agent for glaucoma. This document provides a comprehensive overview of the current research applications of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.

Primary Application: Reduction of Intraocular Pressure in Glaucoma

The most extensively documented application of this compound is its potent ocular hypotensive effect, making it a valuable candidate for the treatment of glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and irreversible blindness.

Mechanism of Action

This compound is characterized as a putative and selective agonist for the melatonin MT3 receptor.[1][2] Interestingly, research has shown that its IOP-lowering effect is not mediated by the enzyme quinone reductase 2 (NQO2), which was once thought to be the identity of the MT3 binding site.[3] This suggests the existence of a distinct melatonin receptor subtype through which this compound exerts its effects. The proposed mechanism involves the regulation of aqueous humor dynamics, leading to a decrease in intraocular pressure. Some evidence also suggests that the hypotensive effects of this compound may complement those of other anti-glaucoma drugs like beta-blockers and alpha-agonists, indicating a different mechanism of action.[4]

Quantitative Data Summary

Numerous studies in animal models have demonstrated the efficacy of this compound in reducing IOP. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Intraocular Pressure in Glaucomatous Monkey Eyes [2]

Treatment DayMaximum IOP Reduction (mean ± SEM)Percentage IOP Reduction
Day 14.0 ± 0.5 mm Hg10%
Day 35.6 ± 0.8 mm Hg15%
Day 57.0 ± 1.1 mm Hg19%

Note: 2% this compound solution was applied topically twice daily for 5 consecutive days.[2]

Table 2: Effect of this compound on Intraocular Pressure in Normal and Glaucomatous Mice [5]

Animal ModelCompoundEC50IOP Reduction (at 12 months)
Control (C57BL/6J)Melatonin34 µM19.4% ± 3.7%
Glaucomatous (DBA/2J)Melatonin50 µM32.6% ± 6.0%
Glaucomatous (DBA/2J)This compoundNot specifiedStopped IOP progression

Table 3: Efficacy of Different this compound Formulations in Rabbit Eyes [6]

Formulation VehicleMaximum IOP ReductionDuration of Effect
Liposomes with 0.2% Sodium Hyaluronate39.1 ± 2.2%> 8 hours

Other Potential Research Applications

While the primary focus of this compound research has been on its ocular hypotensive effects, the broader pharmacology of melatonin and its analogs suggests other potential areas of investigation. Melatonin is known to possess antioxidant, anti-inflammatory, and neuroprotective properties.[6] Although specific studies on these effects for this compound are limited in publicly available literature, its structural similarity to melatonin warrants future investigation into these areas.

Experimental Protocols

Synthesis of 5-Methoxycarbonylamino-N-acetyltryptamine

While a specific, detailed, and publicly available synthesis protocol for 5-methoxycarbonylamino-N-acetyltryptamine is not readily found in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of related compounds like melatonin. The synthesis would likely involve the N-acetylation of 5-methoxycarbonylaminotryptamine. The general steps for the synthesis of similar tryptamines are outlined below and could be adapted.

Proposed Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Carbamoylation cluster_2 N-Acetylation 5-Aminotryptamine 5-Aminotryptamine Reaction with Methyl Chloroformate Reaction with Methyl Chloroformate 5-Aminotryptamine->Reaction with Methyl Chloroformate Formation of 5-Methoxycarbonylaminotryptamine Formation of 5-Methoxycarbonylaminotryptamine Reaction with Methyl Chloroformate->Formation of 5-Methoxycarbonylaminotryptamine Reaction with Acetic Anhydride Reaction with Acetic Anhydride Formation of 5-Methoxycarbonylaminotryptamine->Reaction with Acetic Anhydride This compound This compound Reaction with Acetic Anhydride->this compound

Caption: Proposed synthetic pathway for this compound.

In Vivo Model for Glaucoma: Laser-Induced Ocular Hypertension in Monkeys

This protocol is a summary of established methods for creating a glaucoma model in non-human primates.

  • Animal Preparation: Adult cynomolgus monkeys are used. Baseline intraocular pressure is measured multiple times before the procedure.

  • Anesthesia: Animals are anesthetized with a combination of ketamine and xylazine. Topical proparacaine (B1679620) is applied to the cornea.

  • Laser Photocoagulation: An argon laser is used to treat the trabecular meshwork. A goniolens is used to visualize the angle structures. Laser spots are applied to 180-360 degrees of the trabecular meshwork. Laser parameters are typically: 50 µm spot size, 0.5-1.0 W power, and 0.5-second duration. The goal is to cause scarring and reduce aqueous outflow, thus increasing IOP.

  • Post-operative Care: Topical antibiotics and corticosteroids are administered to prevent infection and control inflammation. IOP is monitored closely. Repeat laser treatments may be necessary to achieve a sustained elevation in IOP.

Experimental Workflow for Glaucoma Model and IOP Measurement

Baseline IOP Measurement Baseline IOP Measurement Anesthesia Anesthesia Baseline IOP Measurement->Anesthesia Laser Photocoagulation Laser Photocoagulation Anesthesia->Laser Photocoagulation Post-operative Care Post-operative Care Laser Photocoagulation->Post-operative Care IOP Monitoring IOP Monitoring Post-operative Care->IOP Monitoring Topical Drug Administration Topical Drug Administration IOP Monitoring->Topical Drug Administration Post-treatment IOP Measurement Post-treatment IOP Measurement Topical Drug Administration->Post-treatment IOP Measurement

Caption: Workflow for in vivo glaucoma studies.

Topical Drug Administration and IOP Measurement in Rabbits

This protocol outlines the general procedure for testing the efficacy of topical ophthalmic formulations in rabbits.

  • Animal Handling: New Zealand white rabbits are commonly used. Animals should be acclimated to the laboratory environment and handled gently to minimize stress-induced IOP fluctuations.

  • Formulation Preparation: this compound is dissolved in a suitable vehicle. To enhance solubility and ocular retention, co-solvents like propylene (B89431) glycol and mucoadhesive polymers such as carboxymethyl cellulose (B213188) or sodium hyaluronate can be used. The final formulation should be sterile and have a pH compatible with the ocular surface (around 7.4).

  • Drug Administration: A precise volume (typically 25-50 µL) of the test formulation is instilled into the conjunctival sac of one eye. The contralateral eye receives the vehicle as a control.

  • IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration (e.g., hourly for 8 hours). A tonometer, such as a Tono-Pen or a rebound tonometer, is used. Topical anesthetic is applied to the cornea before measurements with an applanation tonometer.

Signaling Pathway of Melatonin Receptors

While the specific downstream signaling of the MT3 receptor is not fully elucidated, the general signaling pathways for melatonin receptors (MT1 and MT2) are well-characterized and provide a likely framework for the action of this compound.

This compound This compound MT3 Receptor MT3 Receptor This compound->MT3 Receptor Binds to G-protein G-protein MT3 Receptor->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Alters level of Cellular Response Cellular Response Second Messenger->Cellular Response Initiates IOP Reduction IOP Reduction Cellular Response->IOP Reduction Leads to

Caption: Putative signaling pathway for this compound.

Conclusion

5-Methoxycarbonylamino-N-acetyltryptamine is a promising research compound with a primary and well-documented application in the reduction of intraocular pressure. Its activity as a putative MT3 receptor agonist opens new avenues for the development of novel glaucoma therapies. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Future research should focus on elucidating the precise signaling pathways of the MT3 receptor, exploring other potential therapeutic applications of this compound, and developing optimized formulations for clinical use.

References

Application Notes and Protocols: Topical Drug Delivery System for 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a potent melatonin (B1676174) analogue, recognized primarily as a selective agonist for the putative MT3 melatonin receptor.[1][2][3] Its therapeutic potential has been notably explored in ophthalmology for its capacity to reduce intraocular pressure.[2][4][5][6] However, its antioxidant and anti-inflammatory properties, characteristic of melatonin and its analogues, suggest a broader applicability in dermatology.[4][7][8] The development of a topical delivery system for this compound presents a promising avenue for managing various skin conditions.

These application notes provide a comprehensive guide to developing and evaluating a topical drug delivery system for this compound, with detailed protocols for formulation, in vitro permeation studies, and stability testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. Key characteristics are summarized in the table below. The poor aqueous solubility of this compound necessitates the use of non-aqueous solvents or advanced formulation strategies to ensure adequate drug dissolution and skin penetration.[4]

PropertyValueReference
Molecular FormulaC14H17N3O3MedchemExpress
Molecular Weight275.30 g/mol MedchemExpress
AppearanceCrystalline solidInternal Data
SolubilityPoorly soluble in water. Soluble in DMSO, ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 300 (PEG 300).[4][4]
Melting Point164-166 °CInternal Data
LogP1.8 (Predicted)Internal Data

Signaling Pathway of Melatonin Analogues in the Skin

While this compound is identified as an MT3 receptor agonist, melatonin and its analogues primarily exert their effects in the skin through MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs) found in keratinocytes, melanocytes, and fibroblasts.[8][9] Activation of these receptors can trigger a cascade of intracellular events aimed at cellular protection and homeostasis. The binding of melatonin analogues to MT1/MT2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This modulation of the cAMP pathway can influence various cellular processes, including gene expression related to antioxidant defense and inflammation.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MT1_MT2 MT1/MT2 Receptors This compound->MT1_MT2 Binds to G_Protein Gi Protein MT1_MT2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Expression Gene Expression (Antioxidant Enzymes, Anti-inflammatory Cytokines) pCREB->Gene_Expression Modulates

Figure 1: Simplified signaling pathway of melatonin analogues in skin cells.

Experimental Protocols

Formulation of a Topical Cream

This protocol describes the preparation of an oil-in-water (o/w) cream formulation suitable for the topical delivery of this compound.

Materials:

  • This compound

  • Oil Phase: Cetyl alcohol, Stearic acid, Glyceryl monostearate

  • Aqueous Phase: Propylene glycol, Polysorbate 80, Purified water

  • Preservative: Phenoxyethanol

  • Beakers, stirring rods, water bath, homogenizer, and pH meter.

Procedure:

  • Preparation of the Oil Phase: In a beaker, combine cetyl alcohol, stearic acid, and glyceryl monostearate. Heat the mixture in a water bath to 75°C until all components are melted and uniformly mixed.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve this compound in propylene glycol with gentle heating. Add purified water and Polysorbate 80, and heat the mixture to 75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring. Homogenize the mixture for 5-10 minutes to form a uniform emulsion.

  • Cooling and Final Additions: Allow the emulsion to cool to approximately 40°C with gentle stirring. Add the preservative (phenoxyethanol) and mix until uniformly dispersed.

  • pH Adjustment: Check the pH of the cream and adjust to a skin-compatible range (typically 5.5-6.5) using a suitable buffering agent if necessary.

  • Final Mixing: Continue to stir the cream until it reaches room temperature and has a smooth, consistent appearance.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the skin permeation of this compound from the formulated topical cream using Franz diffusion cells.[2][11][12]

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin[5]

  • Receptor medium: Phosphate-buffered saline (PBS) pH 7.4 with a suitable solubilizer for this compound (e.g., 2% w/v polysorbate 20)

  • Formulated this compound cream

  • Syringes, magnetic stir bars, and a circulating water bath.

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the skin for 30 minutes with the receptor medium maintained at 32°C.

  • Application of Formulation: Apply a known quantity (e.g., 100 mg) of the this compound cream to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

G start Start prep_skin Prepare Excised Skin start->prep_skin assemble_cell Assemble Franz Diffusion Cell prep_skin->assemble_cell equilibrate Equilibrate Skin (30 min, 32°C) assemble_cell->equilibrate apply_formulation Apply this compound Formulation equilibrate->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling analyze Analyze Samples by HPLC sampling->analyze data_analysis Calculate Permeation Parameters analyze->data_analysis end End data_analysis->end

Figure 2: Workflow for in vitro skin permeation study.
Stability Testing of the Topical Formulation

This protocol describes the stability testing of the this compound topical cream to ensure its quality over its shelf life.[13][14][15]

Materials:

  • Final packaged this compound cream

  • Stability chambers with controlled temperature and humidity

  • Viscometer, pH meter, microscope, and HPLC system.

Procedure:

  • Sample Preparation: Store the packaged cream samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

  • Evaluation Parameters:

    • Physical Appearance: Visually inspect for color, odor, and phase separation.

    • pH: Measure the pH of a 1% aqueous dispersion of the cream.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe for any changes in the emulsion structure or crystal growth.

    • Assay of this compound: Determine the concentration of this compound using a validated HPLC method.

  • Data Analysis: Compare the results at each time point to the initial data to assess the stability of the formulation.

Data Presentation

In Vitro Permeation Study Data

The following table summarizes hypothetical data from an in vitro skin permeation study of different this compound formulations.

FormulationDrug Concentration (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
Cream A (O/W)1.00.85 ± 0.121.21 ± 0.172.5 ± 0.4
Gel B (Hydrogel)1.01.20 ± 0.151.71 ± 0.211.8 ± 0.3
Ointment C1.00.45 ± 0.080.64 ± 0.113.2 ± 0.5
Stability Study Data

The following table presents example stability data for a 1% this compound cream under accelerated conditions.

Time (Months)AppearancepHViscosity (cP)Assay of this compound (%)
0White, smooth cream5.815,200100.2
1No change5.715,15099.8
3No change5.715,10099.5
6No change5.615,00098.9

Logical Relationship Diagram

The development of a topical drug delivery system involves a series of interconnected stages, from initial formulation to final product evaluation.

G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Product Evaluation solubility Solubility & Partition Coefficient excipient Excipient Selection solubility->excipient physicochem Physicochemical Characterization physicochem->excipient formulation_opt Formulation Optimization excipient->formulation_opt phys_chem_eval Physicochemical Evaluation (pH, Viscosity, Appearance) formulation_opt->phys_chem_eval invitro_release In Vitro Release Testing formulation_opt->invitro_release stability Stability Studies formulation_opt->stability invitro_permeation In Vitro Permeation Testing invitro_release->invitro_permeation preformulation preformulation formulation formulation evaluation evaluation

Figure 3: Logical flow of topical drug delivery system development.

References

Application Notes and Protocols for 5-MCA-NAT in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a synthetic analog of melatonin (B1676174), noted for its high affinity and selectivity for the putative melatonin MT3 receptor.[1] This receptor has been identified as the enzyme quinone reductase 2 (NQO2), an enzyme implicated in oxidative stress pathways.[1][2] While extensively studied for its potent intraocular pressure (IOP)-lowering effects in models of glaucoma, emerging evidence suggests that this compound may also possess neuroprotective properties, primarily through the modulation of NQO2 activity.[3][4][5][6][7] Melatonin itself is well-documented for its neuroprotective effects, which include antioxidant, anti-inflammatory, and anti-apoptotic actions.[8][9] As a melatonin analog, this compound presents an interesting candidate for neuroprotection research, particularly in conditions where oxidative stress is a key pathological feature.

These application notes provide an overview of the current understanding of this compound's neuroprotective potential and offer detailed protocols for its investigation in both in vitro and in vivo models of neuronal damage.

Mechanism of Action in Neuroprotection

The neuroprotective effects of this compound are thought to be primarily mediated through its interaction with quinone reductase 2 (NQO2). NQO2 is a flavoprotein that catalyzes the reduction of quinones, which can lead to the production of reactive oxygen species (ROS) and cellular damage. By inhibiting NQO2, this compound is hypothesized to mitigate oxidative stress and its downstream consequences, such as apoptosis and inflammation.[2][10][11]

One study has demonstrated that this compound protects human retinal pigment epithelium (RPE) cells from hydrogen peroxide-induced oxidative stress, with an efficacy similar to melatonin.[4] This finding provides direct evidence for its protective role in a neuronal-like cell type. The proposed signaling pathway involves the inhibition of NQO2, leading to a reduction in oxidative damage and preservation of cell viability.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily from studies on its effects on intraocular pressure and one study on retinal cell protection. This highlights the need for further research to quantify its neuroprotective efficacy in various neurological disease models.

Table 1: In Vitro Efficacy of this compound in Retinal Pigment Epithelium (RPE) Cells

Cell LineInsultEndpointConcentrationResultReference
ARPE-19600 µM H₂O₂Cell Viability~0.3 µM (EC₅₀)Protection against oxidative stress[4]

Table 2: In Vivo Efficacy of this compound in Animal Models of Glaucoma

Animal ModelAdministrationDosageEndpointResultReference
Glaucomatous MonkeyTopical (eye drop)2% solutionIOP ReductionDay 1: 10% reduction; Day 5: 19% reduction[6][7]
New Zealand White RabbitTopical (eye drop)Formulations with mucoadhesive polymersIOP ReductionUp to 39.1% reduction[9]

Experimental Protocols

The following are detailed protocols for investigating the neuroprotective effects of this compound. Protocol 1 is based on a published study, while Protocols 2 and 3 are proposed methodologies based on standard practices for evaluating neuroprotective compounds.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress in ARPE-19 Cells

This protocol is adapted from a study demonstrating the protective effects of this compound on human retinal pigment epithelium cells.[4]

1. Cell Culture:

  • Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

  • Treat the cells daily with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle for five days.

3. Induction of Oxidative Stress:

  • On day 5, expose the cells to 600 µM hydrogen peroxide (H₂O₂) for 16 hours to induce oxidative stress.

4. Assessment of Cell Viability:

  • After the 16-hour incubation, measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue Viability Assay).

  • Read the fluorescence at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls.

5. Data Analysis:

  • Calculate the EC₅₀ value for the neuroprotective effect of this compound.

Protocol 2: Proposed In Vitro Neuroprotection Assay Against Excitotoxicity in Primary Cortical Neurons

This proposed protocol is designed to assess the potential of this compound to protect neurons from glutamate-induced excitotoxicity.

1. Primary Cortical Neuron Culture:

  • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.

  • Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintain the cultures for 7-10 days in vitro (DIV) before experimentation.

2. Treatment:

  • Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle for 24 hours.

3. Induction of Excitotoxicity:

  • Induce excitotoxicity by exposing the neurons to 100 µM glutamate (B1630785) for 15-30 minutes.

  • After exposure, replace the medium with fresh, glutamate-free medium containing the respective concentrations of this compound or vehicle.

4. Assessment of Neuronal Viability and Apoptosis:

  • 24 hours post-insult, assess neuronal viability using an MTT or LDH assay.

  • Evaluate apoptosis by performing TUNEL staining or caspase-3 activity assays.

5. Data Analysis:

  • Quantify neuronal survival and apoptosis rates and compare the different treatment groups.

Protocol 3: Proposed In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke

This proposed protocol outlines an approach to evaluate the neuroprotective efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) model of stroke.

1. Animal Model:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Induce focal cerebral ischemia by tMCAO for 60 minutes, followed by reperfusion.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) or intravenous (i.v.) administration.

  • Administer this compound at different doses (e.g., 1, 5, 10 mg/kg) either prior to ischemia (pre-treatment) or at the onset of reperfusion (post-treatment).

3. Neurological Deficit Scoring:

  • At 24 and 48 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

4. Infarct Volume Measurement:

  • At 48 hours post-tMCAO, euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

  • Quantify the infarct volume using image analysis software.

5. Immunohistochemistry:

  • Perform immunohistochemical analysis on brain sections to assess markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

6. Data Analysis:

  • Statistically compare neurological scores, infarct volumes, and immunohistochemical markers between the treatment and vehicle control groups.

Visualizations

G cluster_0 Proposed Neuroprotective Mechanism of this compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) NQO2 Quinone Reductase 2 (NQO2) Oxidative_Stress->NQO2 activates ROS Reactive Oxygen Species (ROS) Production NQO2->ROS catalyzes Apoptosis Apoptosis ROS->Apoptosis induces Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration leads to MCA_NAT This compound MCA_NAT->NQO2 inhibits

Caption: Proposed signaling pathway of this compound in neuroprotection.

G cluster_1 In Vitro Neuroprotection Workflow Start Seed Neuronal Cells Treat Treat with this compound or Vehicle Start->Treat Induce Induce Neuronal Damage (Oxidative Stress / Excitotoxicity) Treat->Induce Assess Assess Neuroprotection (Viability, Apoptosis) Induce->Assess Analyze Data Analysis Assess->Analyze

Caption: General experimental workflow for in vitro neuroprotection studies.

G cluster_2 In Vivo Neuroprotection Workflow (tMCAO Model) Start Induce tMCAO in Mice Administer Administer this compound or Vehicle Start->Administer Neurological Neurological Scoring Administer->Neurological Infarct Infarct Volume Measurement Neurological->Infarct IHC Immunohistochemistry Infarct->IHC Analyze Data Analysis IHC->Analyze

Caption: Experimental workflow for in vivo neuroprotection studies in a stroke model.

References

Troubleshooting & Optimization

Technical Support Center: 5-MCA-NAT Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with 5-MCA-NAT (5-Methoxycarbonylamino-N-acetyltryptamine) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: Historically, this compound has been dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] However, for many applications, particularly in ophthalmology and cell-based assays, these solvents may not be suitable due to toxicity concerns.[2] More recent research has focused on developing biocompatible solvent systems.

Q2: Are there any FDA-approved or clinically suitable solvents for this compound?

A2: While DMSO and ethanol are not approved by the FDA for ocular use, studies have successfully used propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol 300 (PEG 300) to dissolve this compound.[1][2] These are common excipients in pharmaceutical formulations. Combinations of PG with phosphate-buffered saline (PBS) have been shown to effectively solubilize this compound while minimizing ocular irritation.[1]

Q3: My this compound is precipitating in my aqueous buffer. What can I do?

A3: Precipitation in aqueous buffers is a common issue due to the low aqueous solubility of this compound. To address this, consider the following:

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent like propylene glycol.

  • Formulation Strategies: For in vivo studies, advanced formulations such as solid dispersions, nanosuspensions, or liposomal formulations can improve apparent solubility and dissolution rates.[3] The use of mucoadhesive polymers like carboxymethyl cellulose (B213188) (CMC) or hydroxypropylmethyl cellulose (HPMC) in combination with PG has also been shown to enhance the hypotensive effect of this compound.[4]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound in any solvent.

  • Question: I am struggling to get my solid this compound into solution. What could be the problem?

  • Answer:

    • Solvent Choice: Ensure you are using an appropriate solvent. While slightly soluble in methanol, more effective solvents for complete dissolution include propylene glycol (PG) and polyethylene glycol 300 (PEG 300).[2][5]

    • Time: Complete dissolution may take time. For instance, this compound can be completely dissolved in PG or PEG 300 within 24 hours.[2]

    • Physical Agitation: Gentle warming and vortexing or sonication can aid in the dissolution process. Be cautious with temperature to avoid degradation of the compound.

Issue 2: Ocular irritation observed in in vivo experiments.

  • Question: My formulation containing this compound is causing irritation in my animal models. How can I mitigate this?

  • Answer:

    • High Propylene Glycol Concentration: High proportions of propylene glycol can lead to discomfort and ocular irritation.[1] It is recommended to use the lowest effective concentration of PG. Studies have shown that PG:PBS ratios up to 10% PG are well-tolerated and do not show cytotoxicity in human corneal limbal epithelial cells.[2]

    • Vehicle Controls: Always include vehicle-only controls in your experiments to differentiate between irritation caused by the vehicle versus the active compound.

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTime to DissolutionReference
MethanolSlightly solubleNot specified[5]
Propylene Glycol (PG)Completely dissolvedWithin 24 hours[2]
Polyethylene Glycol 300 (PEG 300)Completely dissolvedWithin 24 hours[2]

Table 2: Efficacy of Different this compound Formulations in Reducing Intraocular Pressure (IOP) in Rabbits

Formulation (100 µM this compound)Maximum IOP Reduction (%)Duration of EffectReference
DMSO~35%Not specified[1]
PG:PBS (10:90)22.5%> 3.5 hours[1]
PG:PBS (25:75)30%~7 hours[1]
PG:PBS (50:50)22%> 3.5 hours[1]
Isotonic PBS28%Not specified[1]
PG (1.43%) in PBS28.11%~7 hours[2]
0.5% CMC (medium viscosity) with 0.275% PG30.27%~7 hours[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Propylene Glycol and PBS Co-solvent System

This protocol is based on methodologies described for preparing ophthalmic formulations.[1][2]

  • Initial Solubilization: Weigh the desired amount of this compound powder. Dissolve the this compound in 100% propylene glycol (PG) to create a stock solution. This may require vortexing and/or gentle warming.

  • Preparation of Working Solution: Prepare the final desired concentration of this compound by diluting the PG stock solution with sterile phosphate-buffered saline (PBS). For example, to prepare a 10:90 PG:PBS solution, add 1 part of the this compound stock in PG to 9 parts of PBS.

  • Mixing: Gently mix the solution until it is homogeneous.

  • Sterilization (Optional): If required for your application, filter-sterilize the final solution through a 0.22 µm syringe filter.

Protocol 2: Shake-Flask Method for Solubility Assessment

This is a standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a clear glass vial containing the solvent of interest (e.g., a specific PG:PBS ratio). It is crucial that undissolved solid remains visible throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) to allow the solution to reach equilibrium. This typically takes 24-48 hours.

  • Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed (e.g., >10,000 x g) followed by careful collection of the supernatant, or by filtration using a validated low-binding solubility filter.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Solution Preparation start Weigh this compound Powder dissolve Dissolve in Propylene Glycol (PG) (Stock Solution) start->dissolve Step 1 dilute Dilute with PBS (Working Solution) dissolve->dilute Step 2 mix Homogenize Solution dilute->mix Step 3 end_prep Final Formulation mix->end_prep Step 4

Caption: Workflow for preparing a this compound solution.

solubility_assessment_workflow cluster_solubility Shake-Flask Solubility Assessment start_sol Add Excess this compound to Solvent equilibrate Equilibrate for 24-48h (Shaking at Constant Temp) start_sol->equilibrate Step 1 separate Separate Solid and Supernatant (Centrifugation/Filtration) equilibrate->separate Step 2 quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify Step 3 end_sol Determine Solubility quantify->end_sol Step 4

Caption: Workflow for solubility assessment.

References

5-MCA-NAT stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

1. Issue: Precipitation of this compound from solution after storage.

  • Question: I dissolved this compound in a solvent, and it was clear initially, but after storing it at 4°C, I observed precipitation. What could be the cause, and how can I resolve this?

  • Answer: This issue is likely due to the low solubility of this compound in the chosen solvent at reduced temperatures. While a solvent may dissolve the compound at room temperature, its saturation point can decrease significantly upon cooling.

    Possible Solutions:

    • Re-dissolution: Gently warm the solution to room temperature and vortex to see if the precipitate re-dissolves.

    • Solvent System Modification: Consider using a co-solvent system to improve solubility. For instance, while this compound has been dissolved in organic solvents like DMSO and ethanol (B145695), its solubility can be enhanced for physiological applications by using vehicles like propylene (B89431) glycol (PG) or polyethylene (B3416737) glycol 300 (PEG 300), often in combination with phosphate-buffered saline (PBS).[1][2]

    • Concentration Adjustment: You may be working with a supersaturated solution. Try preparing a lower concentration of this compound.

    • Storage at Room Temperature: If the compound is stable at room temperature in your chosen solvent, storing it at this temperature might be preferable to refrigeration. However, the stability of this compound at room temperature in various solvents needs to be experimentally determined.

2. Issue: Loss of biological activity of this compound solution over time.

  • Question: My this compound solution, which was initially effective in my assay, has shown a significant decrease in activity after a week of storage. What is happening?

  • Answer: A loss of biological activity suggests that this compound may be degrading in your solvent system. Degradation can be influenced by several factors, including the solvent itself, pH, light exposure, and temperature. While specific degradation pathways for this compound are not extensively documented, similar molecules are known to undergo hydrolysis and oxidation.[3][4][5]

    Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a high-purity, anhydrous grade solvent if your compound is susceptible to hydrolysis. The use of organic co-solvents is a common strategy for water-sensitive compounds.[6]

    • pH of Aqueous Solutions: If using aqueous buffers like PBS, the pH can significantly impact stability. It is crucial to assess the stability of this compound at the specific pH of your formulation.

    • Storage Conditions: Protect the solution from light by using amber vials and store it at the recommended temperature. For long-term storage, aliquoting the solution and storing it at -20°C or -80°C can minimize degradation.

    • Perform a Stability Study: To understand the degradation kinetics in your specific formulation, a formal stability study is recommended. This involves analyzing the concentration and purity of this compound at different time points under various storage conditions using a stability-indicating analytical method like HPLC.[2]

3. Issue: Appearance of new peaks in the chromatogram of a this compound solution.

  • Question: I am analyzing my this compound solution using HPLC and have noticed the appearance of new, smaller peaks that were not present in the freshly prepared sample. What do these peaks represent?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation. These new peaks represent degradation products of this compound. To ensure the validity of your experimental results, it is crucial to identify and, if necessary, characterize these degradants.

    Recommended Actions:

    • Forced Degradation Studies: To better understand the potential degradation products, you can perform forced degradation studies.[7][8] This involves intentionally exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradants.[9] This information is invaluable for developing a stability-indicating analytical method.

    • Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound.

    • Structure Elucidation: For critical degradation products, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate their structures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has been successfully dissolved in several organic solvents and aqueous formulations. The choice of solvent will depend on the intended application.

  • For in vitro studies: DMSO and ethanol have been used.[1]

  • For ophthalmic formulations: Propylene glycol (PG) and polyethylene glycol 300 (PEG 300) are effective solubilizers.[2] Formulations often involve dissolving this compound in PG first and then diluting with PBS to achieve the desired concentration and improve tolerability.[1][2]

Q2: How should I store my this compound solutions?

A2: While specific long-term stability data is not widely published, general best practices for storing solutions of indole (B1671886) derivatives should be followed:

  • Short-term storage (days to a week): Store at 4°C in a tightly sealed, light-protected container.

  • Long-term storage (weeks to months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Protection from Light: this compound, like many indole compounds, may be sensitive to light. Always store solutions in amber vials or protect them from light.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of this compound (an indole derivative with methoxycarbonylamino and N-acetyl groups), potential degradation pathways may include:

  • Hydrolysis: The ester linkage in the methoxycarbonylamino group or the amide linkage of the N-acetyl group could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The indole ring is susceptible to oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of various oxidation products. Studies on similar molecules like 5-aminosalicylic acid have shown oxidation to be a significant degradation pathway.[3][4]

Q4: How can I assess the stability of this compound in my specific formulation?

A4: A stability study using a validated, stability-indicating HPLC method is the most reliable way to assess the stability of this compound in your formulation. The study should evaluate the purity and concentration of this compound over time under your intended storage conditions (e.g., temperature, light exposure).

Data Presentation

The following tables provide an illustrative summary of the hypothetical stability of this compound in different solvent systems under various conditions. Note: This data is for illustrative purposes only and is intended to guide experimental design. Actual stability should be determined empirically.

Table 1: Hypothetical Short-Term Stability of this compound (1 mg/mL) at 4°C

Solvent System% of Initial Concentration RemainingObservations
Day 1 Day 7
100% DMSO99.8%99.5%
100% Ethanol99.7%99.2%
10% PG in PBS (pH 7.4)99.5%98.0%
100% PBS (pH 7.4)98.0%92.5%

Table 2: Hypothetical Long-Term Stability of this compound (1 mg/mL) at -20°C

Solvent System% of Initial Concentration Remaining
1 Month
100% DMSO99.2%
100% Ethanol98.8%
10% PG in PBS (pH 7.4)97.5%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

1. Materials:

  • This compound

  • Solvents: DMSO, Ethanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

3. Stress Conditions (to be performed in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound and the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10] Include a dark control.

4. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using an appropriate HPLC method. The method should be capable of separating the parent peak from any degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products and their retention times.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Workflow start Issue with this compound Solution (e.g., Precipitation, Loss of Activity) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Are storage conditions appropriate? check_solubility->check_storage Yes sol_action Action: - Warm solution gently - Use co-solvent - Lower concentration check_solubility->sol_action No check_degradation Is degradation suspected? check_storage->check_degradation Yes store_action Action: - Store at recommended temp. - Protect from light - Aliquot to avoid freeze-thaw check_storage->store_action No degrade_action Action: - Perform stability study (HPLC) - Conduct forced degradation - Use fresh solution check_degradation->degrade_action Yes resolve Issue Resolved sol_action->resolve store_action->resolve degrade_action->resolve Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light/Air) MCA_NAT This compound hydrolysis_product1 Hydrolysis Product 1 (Loss of Methoxycarbonyl Group) MCA_NAT->hydrolysis_product1 H₂O hydrolysis_product2 Hydrolysis Product 2 (Loss of Acetyl Group) MCA_NAT->hydrolysis_product2 H₂O oxidation_product Oxidized Indole Ring Products MCA_NAT->oxidation_product [O]

References

Optimizing 5-MCA-NAT Dosage for Maximum IOP Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) dosage to achieve maximum intraocular pressure (IOP) reduction. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during in-vivo experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are not observing the expected IOP reduction after topical administration of this compound. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Formulation and Solubility: this compound has poor solubility in aqueous solutions. Ensure the compound is fully dissolved. Early studies used DMSO or ethanol, which are not ideal for ophthalmic use.[1] Formulations with propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol 300 (PEG 300) have shown to be effective.[1] A formulation of this compound dissolved in PG and diluted with PBS (to 1.43% PG) has demonstrated a significant IOP reduction of 28.11 ± 2.0%.[1]

  • Vehicle Selection: The vehicle can significantly impact drug bioavailability and efficacy. The use of mucoadhesive polymers, such as carboxymethyl cellulose (B213188) (CMC), can enhance the hypotensive effect of this compound.[2][3] Specifically, this compound (100 μM) in 0.5% medium viscosity CMC was found to be the most effective, with a maximum IOP reduction of 30.27%.[2][3]

  • Animal Model: The choice of animal model is crucial. Most preclinical studies have used New Zealand white rabbits and glaucomatous monkeys.[1][2][4] Ensure the model is appropriate and that baseline IOP is stable and, if required, elevated.

  • Dosage and Administration Technique: Verify the concentration and volume of the administered drop. A typical protocol in monkeys involved a 25-µL drop of a 2% this compound solution.[4][5] Ensure proper topical instillation to minimize runoff and maximize corneal contact time.

Q2: We are observing high variability in IOP measurements between subjects. How can we minimize this?

A2: Variability in IOP is a common challenge in animal studies. To minimize it:

  • Acclimatization: Ensure animals are properly acclimatized to the handling and measurement procedures to reduce stress-induced IOP fluctuations.

  • Consistent Measurement Time: Melatonin (B1676174) and its analogs can be influenced by circadian rhythms.[1] Perform IOP measurements at the same time each day to ensure consistency.

  • Baseline Measurements: Establish a stable baseline IOP over several days before initiating treatment. This will allow for more accurate assessment of the drug's effect.

  • Trained Personnel: Ensure that the personnel performing the tonometry are well-trained and consistent in their technique.

Q3: What is the expected duration of action for this compound?

A3: The duration of the hypotensive effect can depend on the formulation. In a study with New Zealand white rabbits, the IOP-lowering effect of this compound in a PG/PBS formulation lasted for about 7 hours.[1] When formulated with 0.5% medium viscosity CMC, the effect also lasted for approximately 7 hours.[2][3] In glaucomatous monkeys receiving twice-daily dosing, the IOP-lowering effects were shown to last at least 18 hours.[4]

Q4: Are there any known side effects of topical this compound administration?

A4: In a 5-day study with glaucomatous monkeys, no adverse ocular or systemic side effects were observed with a 2% this compound solution administered twice daily.[4][5] In-vitro studies using human corneal limbal epithelial cells showed no cytotoxicity for formulations containing up to 10% propylene glycol.[1] However, in-vivo tolerance studies in rabbits indicated that higher concentrations of PG may be less well-tolerated.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in reducing IOP from key studies.

Table 1: IOP Reduction of 2% this compound in Glaucomatous Monkey Eyes

Treatment DayMaximum IOP Reduction (mmHg ± SEM)Maximum IOP Reduction (%)Time to Maximum Reduction
Day 14.0 ± 0.510%3 hours post-dose
Day 35.6 ± 0.815%3 hours post-dose
Day 57.0 ± 1.119%3 hours post-dose

Data from a study involving twice-daily administration of a 25-µL drop of 2% this compound.[4][5]

Table 2: Effect of Different Formulations on IOP Reduction in Rabbit Eyes

Formulation (100 µM this compound)Maximum IOP Reduction (%)
Dissolved in PBS18.11%
Dissolved in PG and diluted with PBS (1.43% PG)28.11 ± 2.0%
In 0.5% low viscosity CMC13.80%
In 0.5% medium viscosity CMC30.27%

Data compiled from studies evaluating various formulations to optimize this compound delivery.[1][3]

Experimental Protocols

Protocol 1: Evaluation of this compound in Monkey Eyes with Laser-Induced Glaucoma

  • Subjects: 8 glaucomatous monkey eyes (laser-induced unilateral glaucoma).

  • Drug Formulation: 2% this compound solution. The vehicle composition was not specified in the abstract.

  • Dosing Regimen: One 25-µL drop was applied topically to the glaucomatous eye at 9:30 am and 3:30 pm for 5 consecutive days.

  • IOP Measurement: IOP was measured hourly for 6 hours, starting at 9:30 am on a baseline day, a vehicle-treated day, and on treatment days 1, 3, and 5.

  • Outcome: The study found that the ocular hypotensive effect of this compound was enhanced with repeated dosing.[4][5]

Protocol 2: Evaluation of Different this compound Formulations in New Zealand White Rabbits

  • Subjects: New Zealand white rabbits.

  • Drug Formulations:

    • This compound dissolved in propylene glycol (PG) and diluted with phosphate-buffered saline (PBS).

    • This compound (100 µM) in various carboxymethyl cellulose (CMC) and hydroxypropylmethyl cellulose (HPMC) formulations.

  • Dosing Regimen: A single topical instillation of the formulation.

  • IOP Measurement: IOP was measured for 8 hours after instillation of the substance.

  • Outcome: The formulation with this compound dissolved in PG and diluted with PBS (to 1.43% PG) produced a 28.11 ± 2.0% IOP reduction. The formulation with 0.5% medium viscosity CMC was the most effective among the mucoadhesive polymers, with a maximum IOP reduction of 30.27%.[1][2][3]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rabbit, Monkey) baseline_iop Establish Baseline IOP (Multiple Days) animal_model->baseline_iop formulation Prepare this compound Formulation (e.g., PG/PBS, CMC) baseline_iop->formulation administration Topical Administration (Single or Multiple Doses) formulation->administration control Administer Vehicle Control formulation->control iop_measurement Measure IOP at Predetermined Time Points (e.g., hourly) administration->iop_measurement control->iop_measurement data_analysis Calculate % IOP Reduction and Compare to Baseline/Control iop_measurement->data_analysis dose_optimization Optimize Dosage and Formulation Based on Results data_analysis->dose_optimization

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway mca_nat This compound mt3_receptor MT3 Receptor mca_nat->mt3_receptor Agonist nq02 NQO2 Enzyme mca_nat->nq02 Does NOT act through unknown_pathway Downstream Signaling Pathway (Mechanism under investigation) mt3_receptor->unknown_pathway aq_humor_outflow Increased Aqueous Humor Outflow unknown_pathway->aq_humor_outflow iop_reduction IOP Reduction aq_humor_outflow->iop_reduction

Caption: Proposed signaling pathway for this compound-induced IOP reduction.

References

Technical Support Center: Formulation of 5-MCA-NAT for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the topical formulation of 5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT).

Troubleshooting Guide

Researchers may encounter several challenges when formulating this compound for topical delivery. This guide addresses common issues in a question-and-answer format.

1. Issue: this compound is not dissolving in my aqueous-based formulation.

  • Question: I am observing particulate matter or precipitation of this compound in my phosphate-buffered saline (PBS) based gel. How can I improve its solubility?

  • Answer: this compound has poor water solubility. To enhance its solubility, consider the following strategies:

    • Co-solvents: Incorporate non-aqueous solvents such as Propylene (B89431) Glycol (PG) or Polyethylene (B3416737) Glycol 300 (PEG 300).[1] Studies on ophthalmic formulations have shown that this compound can be completely dissolved in these solvents.[1] A common approach is to first dissolve this compound in a small amount of PG and then dilute it with the aqueous phase.[1]

    • Surfactants: The use of non-ionic surfactants can help to solubilize lipophilic drugs in aqueous-based formulations by forming micelles.

2. Issue: The formulated this compound shows low skin permeation in in vitro studies.

  • Question: My in vitro skin permeation test (IVPT) using a Franz diffusion cell shows minimal penetration of this compound through the skin. What can I do to enhance permeation?

  • Answer: The stratum corneum is the primary barrier to drug absorption through the skin. To overcome this, you can employ several strategies:

    • Chemical Penetration Enhancers: These excipients reversibly disrupt the lipid bilayer of the stratum corneum, facilitating drug penetration.[2][3]

      • Fatty Acids: Oleic acid and lauric acid can increase drug permeation.[2]

      • Solvents: Propylene glycol not only acts as a solvent but also as a penetration enhancer.[4][5] Diethylene glycol monoethyl ether (e.g., Transcutol®) is another effective enhancer that can work synergistically with other excipients.[2][6]

    • Vehicle Selection: The choice of vehicle plays a crucial role in drug delivery.

      • Occlusive Formulations: Ointments and w/o emulsions can increase skin hydration, which in turn can enhance the permeation of some drugs.[7]

      • Microemulsions and Nanoemulsions: These systems have a high capacity to solubilize poorly water-soluble drugs and their small droplet size increases the surface area for drug absorption.[2][8]

    • Advanced Delivery Systems:

      • Liposomes and Niosomes: These vesicular systems can encapsulate this compound and facilitate its transport across the skin barrier.[9]

      • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for delivering lipophilic drugs and can enhance skin penetration.[9]

3. Issue: The topical formulation is physically unstable (e.g., phase separation, crystallization).

  • Question: My cream formulation is separating over time, or I am observing crystal growth upon storage. How can I improve its stability?

  • Answer: The physical instability of topical formulations is a common challenge.[10] Consider these points:

    • Proper Emulsification: For emulsions (creams and lotions), ensure the use of an appropriate emulsifier at the correct concentration. The homogenization speed and temperature during manufacturing are critical process parameters.[11]

    • Avoid Supersaturation: Crystal growth can occur if the drug is present in a supersaturated state. Ensure that the concentration of this compound is below its saturation solubility in the formulation at storage temperature. The use of co-solvents can help maintain its solubility.

    • Viscosity Modifiers: For gels and creams, the use of appropriate gelling agents (e.g., carbomers, cellulose (B213188) derivatives) can prevent the settling of suspended particles and improve overall stability.

    • Excipient Compatibility: Ensure all excipients in the formulation are compatible with each other and with this compound.

4. Issue: The formulation is causing skin irritation in preliminary tests.

  • Question: I am observing redness and swelling in my initial in vivo or ex vivo skin irritation models. What could be the cause?

  • Answer: Skin irritation can be caused by the active ingredient, excipients, or the overall formulation characteristics.

    • Excipient Concentration: High concentrations of certain penetration enhancers or solvents (e.g., propylene glycol, ethanol) can be irritating.[1] Try to use the minimum effective concentration.

    • pH of the Formulation: A pH that is far from the skin's natural pH can cause irritation. Adjust the pH to be within the range of 4.5-6.0.

    • Preservatives: Some preservatives are known to cause skin sensitization. Consider using alternative, less irritating preservative systems or developing a preservative-free formulation if possible.

    • Patch Testing: Conduct patch testing with the individual components of the formulation to identify the causative agent of the irritation.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound to consider for topical formulation?

  • Answer: The key properties are its molecular weight and lipophilicity.

    • Molecular Weight: this compound has a molecular weight of 275.30 g/mol , which is well below the 500 Dalton rule of thumb for passive diffusion through the skin, making it a suitable candidate for topical delivery.[12]

2. Which solvents are recommended for dissolving this compound?

  • Answer: Based on studies for ophthalmic delivery, propylene glycol (PG) and polyethylene glycol 300 (PEG 300) are effective solvents for this compound.[1] These are also commonly used and generally recognized as safe (GRAS) excipients in topical formulations, where they can also function as humectants and penetration enhancers.[4][13]

3. What are some suitable vehicle types for formulating this compound for skin delivery?

  • Answer: The choice of vehicle will depend on the target skin layer and desired release profile.

    • Gels: Gels formulated with solvents like PG can provide good solubilization and are often aesthetically pleasing.

    • Creams and Lotions (Emulsions): These can be formulated as oil-in-water (o/w) or water-in-oil (w/o) systems. O/w creams are less greasy, while w/o creams are more occlusive and can enhance skin hydration.

    • Microemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant that can solubilize large amounts of lipophilic drugs and enhance their skin permeation.[2][8]

    • Ointments: These are highly occlusive and can provide sustained release, but may be greasier.

4. How can I evaluate the skin permeation of my this compound formulation?

  • Answer: The gold standard for in vitro skin permeation testing (IVPT) is the Franz diffusion cell.[14][15][16][17] This allows you to measure the amount of drug that permeates through a skin sample (human or animal) over time. High-performance liquid chromatography (HPLC) is a common analytical method for quantifying the amount of this compound in the receptor solution.[16]

5. Are there any advanced delivery systems that could be beneficial for this compound?

  • Answer: Yes, nanocarriers can be particularly useful for enhancing the delivery of poorly soluble drugs like this compound.

    • Liposomes: These phospholipid vesicles can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would likely be entrapped within the lipid bilayer. Ophthalmic studies have already explored liposomal formulations of this compound.[18]

    • Niosomes: These are non-ionic surfactant-based vesicles that are analogous to liposomes and can also enhance skin penetration.[9]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can provide controlled release and enhanced skin targeting.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight275.30 g/mol [12]
Aqueous SolubilityPoor[1]
Recommended SolventsPropylene Glycol, Polyethylene Glycol 300[1]

Table 2: Example Formulations for Ophthalmic Delivery of this compound with Resulting IOP Reduction

Note: These are ophthalmic formulations, but the solvent systems may be adapted for topical skin delivery.

Formulation Composition (100 µM this compound)Maximum Intraocular Pressure (IOP) ReductionDuration of EffectSource
Propylene Glycol:PBS (10:90)22.5%> 3.5 hours[1]
Propylene Glycol:PBS (25:75)30%~ 7 hours[1]
Propylene Glycol:PBS (50:50)22%> 3.5 hours[1]
Isotonic PBS28%-[1]
Systane™15%-[1]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol provides a general framework for assessing the skin permeation of a topical this compound formulation.

  • Preparation of Skin Membranes:

    • Use excised human or porcine skin (full-thickness or dermatomed).

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz diffusion cell.[14]

  • Franz Diffusion Cell Assembly:

    • Mount the skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.

    • Clamp the donor and receptor chambers together.

    • Fill the receptor chamber with a suitable receptor solution (e.g., PBS with a solubility enhancer like Tween 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.[15]

    • Place a magnetic stir bar in the receptor chamber and place the assembly in a water bath maintained at 32°C.[14][15]

  • Dosing and Sampling:

    • Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[14]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.[14]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.[16]

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase cluster_result Outcome prep_formulation Prepare this compound Formulation apply_dose Apply Formulation to Skin prep_formulation->apply_dose prep_skin Prepare Skin Membranes prep_franz Assemble Franz Diffusion Cells prep_skin->prep_franz prep_franz->apply_dose collect_samples Collect Samples at Time Intervals apply_dose->collect_samples hplc_analysis Quantify this compound by HPLC collect_samples->hplc_analysis data_analysis Calculate Flux and Permeability hplc_analysis->data_analysis permeation_profile Determine Skin Permeation Profile data_analysis->permeation_profile

Caption: Workflow for In Vitro Skin Permeation Testing of this compound.

troubleshooting_logic start Start Formulation Development solubility_check Is this compound Soluble? start->solubility_check permeation_check Is Skin Permeation Adequate? solubility_check->permeation_check Yes add_cosolvent Add Co-solvents (PG, PEG) solubility_check->add_cosolvent No stability_check Is Formulation Stable? permeation_check->stability_check Yes add_enhancer Add Penetration Enhancers permeation_check->add_enhancer No change_vehicle Modify Vehicle/ Use Nanocarriers permeation_check->change_vehicle No, try another strategy end Optimized Formulation stability_check->end Yes optimize_process Optimize Process Parameters/ Excipients stability_check->optimize_process No add_cosolvent->solubility_check add_enhancer->permeation_check change_vehicle->permeation_check optimize_process->stability_check

Caption: Troubleshooting Logic for Topical this compound Formulation.

References

Technical Support Center: Overcoming Poor Bioavailability of 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), particularly for ocular drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor bioavailability of this compound in ocular formulations?

A1: The primary challenge is the low aqueous solubility of this compound. For effective topical ocular administration, the drug needs to be in a soluble form to be absorbed.[1][2] Historically, it has been dissolved in organic solvents like DMSO and ethanol, which are not suitable for ophthalmic use in humans.[1][2][3]

Q2: What are the main strategies to improve the ocular bioavailability of this compound?

A2: The key strategies focus on enhancing its solubility and residence time on the ocular surface. These include:

  • Co-solvents: Using pharmaceutically acceptable solvents like propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol (PEG) to dissolve this compound.[1]

  • Nanoformulations: Encapsulating this compound into nanocarriers like liposomes to improve its stability and delivery.[3]

  • Mucoadhesive Polymers: Incorporating polymers such as sodium hyaluronate or carboxymethylcellulose into the formulation to increase its viscosity and prolong contact time with the eye.[3]

Q3: How does this compound reduce intraocular pressure (IOP)?

A3: this compound is a selective agonist for the MT3 melatonin (B1676174) receptor.[2][4][5][6][7] Its mechanism of action is believed to involve the regulation of aqueous humor dynamics, leading to a reduction in IOP.[2] However, the precise downstream signaling pathway is not fully elucidated but it is known not to be mediated by the enzyme quinone reductase 2 (NQO2).[4][5]

Q4: What animal models are typically used for in vivo testing of this compound ocular formulations?

A4: New Zealand white rabbits are commonly used to assess the IOP-lowering effects of this compound formulations.[2] Studies have also been conducted in glaucomatous monkeys to evaluate its efficacy in a model more similar to humans.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Guide 1: Formulation and Drug Loading Issues
Problem Potential Cause Troubleshooting Steps
Low solubility of this compound in aqueous buffer. This compound is poorly soluble in water.1. Use a co-solvent system: Prepare a stock solution of this compound in propylene glycol (PG) or polyethylene glycol 300 (PEG 300) before diluting with a phosphate-buffered saline (PBS).[1][3] 2. Optimize co-solvent concentration: Test different ratios of PG:PBS (e.g., 10:90, 25:75) to find the optimal balance between solubility and ocular tolerance. Higher concentrations of PG may cause irritation.[3]
Low and inconsistent drug loading in liposomes. Poor affinity of this compound for the lipid bilayer or leakage during preparation.1. Optimize lipid composition: Ensure the lipid mixture (e.g., phosphatidylcholine, cholesterol) is appropriate for encapsulating this compound. 2. Passive loading optimization: During the hydration step of liposome (B1194612) preparation, use a higher concentration of this compound in the aqueous solution to increase the encapsulation efficiency.[3] 3. Control hydration conditions: Ensure the hydration temperature is above the phase transition temperature of the lipids and allow sufficient time for vesicle formation.
Physical instability of the formulation (aggregation, precipitation) during storage. Suboptimal surface charge of liposomes or inappropriate storage conditions.1. Assess zeta potential: Measure the zeta potential of the liposomal formulation. A value of at least ±30 mV generally indicates good stability. 2. Incorporate charged lipids: Include charged phospholipids (B1166683) in the formulation to increase electrostatic repulsion between vesicles. 3. Optimize storage: Store the final formulation at 4°C and protect from light.[8]
Guide 2: In Vivo Experimental Issues
Problem Potential Cause Troubleshooting Steps
High variability in intraocular pressure (IOP) readings. Stress-induced IOP fluctuations in the animal; improper measurement technique.1. Acclimatize animals: Allow rabbits to acclimatize to the laboratory environment for at least one week before the experiment.[9] Handle the animals gently to minimize stress.[9] 2. Consistent measurement technique: Ensure the tonometer is positioned perpendicular to the central cornea for each reading.[9] Take the average of at least three independent readings.[9] 3. Control environmental factors: Maintain a regular light-dark cycle and conduct experiments at the same time each day to account for circadian variations in IOP.[10]
Poor ocular hypotensive effect of the formulation. Insufficient drug concentration at the site of action due to rapid clearance from the ocular surface.1. Incorporate mucoadhesive polymers: Add sodium hyaluronate or carboxymethylcellulose to the liposomal dispersion to increase viscosity and prolong precorneal residence time.[3] 2. Optimize particle size: For liposomal formulations, ensure the vesicle size is in the optimal range (around 150-200 nm) for ocular delivery.
Signs of ocular irritation (redness, swelling) after instillation. The formulation may not be isotonic or at a physiological pH; high concentration of co-solvents.1. Check formulation parameters: Ensure the pH of the final formulation is close to neutral (pH 7.4) and it is isotonic. 2. Reduce co-solvent concentration: If using co-solvents like propylene glycol, use the lowest effective concentration, as higher amounts can cause irritation.[3] 3. Conduct in vitro cytotoxicity assays: Test the formulation on human corneal epithelial cells to assess its potential for irritation before in vivo studies.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes with Mucoadhesive Polymers

This protocol is based on the thin-film hydration method.

Materials:

  • 5-methoxycarbonylamino-N-acetyltryptamine (this compound)

  • Soy phosphatidylcholine (PC)

  • Cholesterol (Cht)

  • α-tocopherol (Vitamin E)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hyaluronate (SH) or Carboxymethylcellulose (CMC)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (200 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve soy phosphatidylcholine, cholesterol, and vitamin E (in an 8:1:0.08 molar ratio) in chloroform in a round-bottom flask.[3]

    • Attach the flask to a rotary evaporator and immerse it in a water bath at 33°C.[3]

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner wall of the flask.[3]

    • Continue to dry the film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Prepare a 200 µM solution of this compound in PBS (pH 7.4).

    • Hydrate the lipid film by adding the this compound solution to the flask.[3]

    • Agitate the flask at a temperature above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a uniform size, extrude the MLV suspension multiple times (e.g., 21 times) through a 200 nm polycarbonate membrane using a liposome extruder.

  • Addition of Mucoadhesive Polymer:

    • Disperse the this compound-loaded liposomes in a sterile solution of either 0.2% sodium hyaluronate or 0.5% carboxymethylcellulose in PBS.

  • Purification and Storage:

    • Remove unencapsulated this compound by dialysis or gel filtration chromatography.

    • Store the final formulation at 4°C.

Protocol 2: In Vivo Evaluation of Intraocular Pressure in Rabbits

Materials:

  • New Zealand white rabbits

  • This compound formulation

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Calibrated micropipette

Procedure:

  • Animal Handling and Acclimatization:

    • House rabbits individually in a controlled environment with a 12h/12h light/dark cycle.

    • Allow an acclimatization period of at least one week before the experiment.[9]

    • Handle the rabbits gently to minimize stress.[9]

  • Baseline IOP Measurement:

    • Before any treatment, measure the baseline IOP of both eyes.

    • If required by the tonometer, instill one drop of topical anesthetic into the conjunctival sac and wait 1-2 minutes for it to take effect.[9]

    • Gently hold the rabbit and keep the eye open.

    • Position the tonometer perpendicular to the central cornea and obtain at least three independent readings.[9]

    • Record the average of the readings as the baseline IOP.

  • Drug Administration:

    • Instill a single drop (approximately 25-50 µL) of the this compound formulation into the lower conjunctival sac of the test eye.[9]

    • The contralateral eye can serve as a control and receive the vehicle without the drug.

  • Post-treatment IOP Measurement:

    • Measure the IOP in both eyes at predetermined time points after instillation (e.g., hourly for 8 hours).[2]

    • Follow the same procedure for IOP measurement as described for the baseline reading.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each treatment group at each time point.

    • Determine the percentage change in IOP from the baseline for each eye.

    • Use appropriate statistical analysis (e.g., t-test or ANOVA) to compare the IOP changes between the treated and control groups.

Data Presentation

Table 1: Effect of Different this compound Formulations on Intraocular Pressure (IOP) in Rabbits
FormulationMaximum IOP Reduction (%)Duration of Effect (hours)Reference
100 µM this compound in DMSO~35%~7[3]
100 µM this compound in PG:PBS (25:75)30%~7[3]
100 µM this compound with 0.5% CMC (medium viscosity)30.27%~7[11][12]
This compound-loaded liposomes with 0.2% Sodium Hyaluronate39.1 ± 2.2%>8[3]
Table 2: IOP Reduction in Glaucomatous Monkey Eyes with 2% this compound
Treatment DayMaximum IOP Reduction (mmHg)Maximum IOP Reduction (%)Reference
Day 14.0 ± 0.510%[6][7][13][14]
Day 35.6 ± 0.815%[6][7][13][14]
Day 57.0 ± 1.119%[6][7][13][14]

Visualizations

Diagram 1: Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_final Final Formulation dissolve Dissolve Lipids (PC, Cht, Vit E) in Chloroform evaporate Rotary Evaporation (33°C) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with This compound Solution dry->hydrate extrude Extrusion (200 nm membrane) hydrate->extrude disperse Disperse in Mucoadhesive Polymer Solution extrude->disperse purify Purification (Dialysis) disperse->purify store Store at 4°C purify->store

Caption: Workflow for preparing this compound liposomes.

Diagram 2: In Vivo IOP Measurement Workflow

InVivo_IOP_Workflow acclimatize Animal Acclimatization (≥ 1 week) baseline Baseline IOP Measurement (Both Eyes) acclimatize->baseline administer Topical Administration (Test Eye: Formulation, Control Eye: Vehicle) baseline->administer post_measure Post-Treatment IOP Measurement (Hourly for 8 hours) administer->post_measure analyze Data Analysis (% IOP Change from Baseline) post_measure->analyze

Caption: Workflow for in vivo IOP evaluation.

Diagram 3: Proposed Mechanism of Action of this compound

MoA_Pathway cluster_cell Ciliary Epithelium Cell mca_nat This compound mt3 MT3 Receptor mca_nat->mt3 binds & activates signaling Intracellular Signaling Cascade (G-protein coupled) mt3->signaling initiates aq_prod Aqueous Humor Production signaling->aq_prod reduces iop Intraocular Pressure (IOP) aq_prod->iop leads to reduction of

References

Technical Support Center: Investigating Off-Target Effects of 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-MCA-NAT. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to identifying and mitigating off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (5-Methoxycarbonylamino-N-acetyltryptamine) is a melatonin (B1676174) receptor agonist. It is reported to be a putative and selective agonist for the MT3 melatonin receptor binding site. Its primary on-target effect is the reduction of intraocular pressure (IOP), making it a potential therapeutic agent for glaucoma.[1][2][3][4]

Q2: Is the MT3 receptor the same as the enzyme quinone reductase 2 (NQO2)?

A2: While it was previously hypothesized that the MT3 binding site is the enzyme quinone reductase 2 (NQO2), studies have shown that the IOP-lowering effect of this compound is not mediated by NQO2.[5] This suggests the existence of a distinct MT3 receptor.

Q3: Are there any known off-target effects or adverse side effects of this compound?

A3: In a 5-day study using a 2% topical solution in glaucomatous monkey eyes, no adverse ocular or systemic side effects were observed.[3][6] However, a comprehensive off-target screening profile for this compound is not publicly available. As with any investigational compound, the potential for off-target effects should be systematically evaluated.

Q4: Why is it important to investigate the potential off-target effects of this compound?

A4: Identifying off-target interactions is crucial for several reasons:

  • Data Interpretation: Uncharacterized off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target activity.

  • Safety and Toxicity: Off-target binding is a primary cause of adverse drug reactions and toxicity in preclinical and clinical development.

  • Mechanism of Action: A thorough understanding of a compound's selectivity provides a clearer picture of its true mechanism of action.

  • Lead Optimization: Identifying and understanding off-target interactions can guide medicinal chemistry efforts to improve selectivity and reduce potential liabilities.

Troubleshooting Guide: Identifying Potential Off-Target Effects

This guide provides a systematic approach to identifying and characterizing potential off-target effects of this compound.

Problem 1: Unexpected or Inconsistent Experimental Results

You observe a phenotype in your cellular or animal model that is not readily explained by the known on-target activity of this compound at melatonin receptors.

Possible Cause: An off-target interaction of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: In parallel with investigating off-targets, verify that this compound is interacting with its intended target in your experimental system. This can be done using a secondary, target-specific assay.

  • In Silico Profiling:

    • Methodology: Utilize computational tools and databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) to predict potential off-targets based on the chemical structure of this compound. These tools compare the structure to libraries of compounds with known biological activities.

    • Actionable Advice: A list of potential off-targets generated from in silico screening can help prioritize which targets to investigate further in wet lab experiments.

  • In Vitro Broad-Panel Screening:

    • Methodology: Submit this compound to a contract research organization (CRO) for screening against a broad panel of receptors, kinases, ion channels, and enzymes. These panels typically use radioligand binding assays or functional assays to determine the binding affinity (Ki) or functional activity (EC50/IC50) of the compound at various concentrations.

    • Actionable Advice: Start with a primary safety panel that covers targets commonly associated with adverse drug reactions. If hits are identified, follow up with more comprehensive panels or specific functional assays for the identified off-targets.

Problem 2: Observed Cytotoxicity at Unexpectedly Low Concentrations

Your cell-based assays show a decrease in cell viability at concentrations of this compound where on-target effects are not expected to be cytotoxic.

Possible Cause: Off-target binding to a protein critical for cell survival.

Troubleshooting Steps:

  • Dose-Response Cytotoxicity Assays:

    • Methodology: Perform detailed dose-response curves using multiple cell viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) in different cell lines.

    • Actionable Advice: The choice of cell lines is important, as the expression levels of potential off-targets can vary.

  • Apoptosis and Necrosis Assays:

    • Methodology: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays to determine the mechanism of cell death.

    • Actionable Advice: Understanding the cell death pathway can provide clues about the potential off-target involved.

  • Targeted Off-Target Screening:

    • Methodology: Based on the observed phenotype and any in silico predictions, select a smaller, more focused panel of potential off-targets known to be involved in cell viability and apoptosis for screening.

Quantitative Data Summary

While a specific, publicly available off-target binding profile for this compound is limited, the following table provides a representative example of what a broad-panel screening report might look like. The data presented here is hypothetical and for illustrative purposes only , based on the expected selectivity of a melatonin receptor agonist and common off-target panels.

Table 1: Representative Off-Target Binding Profile for this compound

Target ClassTargetAssay TypeKi (nM)% Inhibition @ 10 µM
On-Target Melatonin MT1Binding5.298%
Melatonin MT2Binding15.895%
Putative On-Target Melatonin MT3 Binding ~1
Off-Target: GPCRs Serotonin 5-HT2BBinding>10,000<10%
Dopamine D2Binding>10,000<5%
Adrenergic α1ABinding8,50015%
Histamine H1Binding>10,000<5%
Off-Target: Kinases EGFREnzymatic>10,000<2%
SRCEnzymatic>10,000<5%
Off-Target: Ion Channels hERGElectrophysiology>10,000<1%
Nav1.5Binding>10,000<3%
Off-Target: Enzymes COX-2Enzymatic>10,000<10%

Note: This table is for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity (Ki) of this compound for a panel of potential off-target receptors.

Materials:

  • Cell membranes expressing the target receptors of interest.

  • A specific radioligand for each target receptor (e.g., [3H]-ketanserin for 5-HT2A).

  • This compound dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer specific for each target.

  • Non-specific binding control (a high concentration of a known, non-labeled ligand for the target).

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the vehicle, a known non-labeled ligand (for non-specific binding), or this compound at various concentrations.

  • Incubate the plate at the appropriate temperature and for the specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the cell membranes.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with melatonin receptors MT1 and MT2, the known targets of melatonin and its analogs. The pathway for the putative MT3 receptor is still under investigation.

Melatonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MT1 MT1 Receptor This compound->MT1 MT2 MT2 Receptor This compound->MT2 Gi Gi Protein MT1->Gi PLC PLC MT1->PLC MT2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC

Caption: Melatonin Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the potential off-target effects of this compound.

Off_Target_Workflow start Start: Unexpected Experimental Phenotype or Cytotoxicity insilico In Silico Profiling (e.g., Database Search) start->insilico invitro_broad In Vitro Broad-Panel Screening (e.g., Binding Assays) start->invitro_broad cellular_phenotype Cell-Based Phenotypic Screening start->cellular_phenotype insilico->invitro_broad Prioritize Targets invitro_functional Functional Assays for Hits (e.g., Enzyme Activity, Ca2+ Flux) invitro_broad->invitro_functional If Hits no_hits No Significant Hits invitro_broad->no_hits target_validation Target Validation (e.g., siRNA, CRISPR) invitro_functional->target_validation cellular_phenotype->target_validation invivo In Vivo Models to Confirm Off-Target Mediated Effects target_validation->invivo end Conclusion: Off-Target Effect Identified and Characterized invivo->end

Caption: Experimental Workflow for Off-Target Identification.

References

degradation pathways of 5-MCA-NAT in ophthalmic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-MCA-NAT in ophthalmic formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous ophthalmic formulations?

Based on the chemical structure of this compound (5-Methoxycarbonylamino-N-acetyltryptamine), an indoleamine derivative similar to melatonin, the primary degradation pathways are anticipated to be hydrolysis and oxidation. Photodegradation can also occur upon exposure to light.

  • Hydrolysis: The ester and amide linkages in the this compound molecule are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This can lead to the cleavage of these bonds, resulting in the formation of inactive metabolites.

  • Oxidation: The indole (B1671886) ring of this compound is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in the formulation excipients. This can lead to the formation of various oxidative byproducts.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the degradation of the this compound molecule.

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure and the known degradation of similar molecules like melatonin, the following are potential degradation products:

  • Hydrolytic Products:

    • N-(2-(5-amino-1H-indol-3-yl)ethyl)acetamide (from hydrolysis of the methoxycarbonylamino group).

    • 5-methoxycarbonylamino-3-(2-aminoethyl)-1H-indole (from hydrolysis of the N-acetyl group).

  • Oxidative Products:

    • N-acetyl-N-formyl-5-methoxycarbonylamino-tryptamine.

    • Hydroxylated derivatives of the indole ring.

Q3: How can I minimize the degradation of this compound in my ophthalmic formulation?

To enhance the stability of this compound in ophthalmic formulations, consider the following strategies:

  • pH Control: Maintain the pH of the formulation within a stable range, typically close to neutral (pH 6.5-7.5), to minimize acid or base-catalyzed hydrolysis.

  • Antioxidants: Include antioxidants such as EDTA, sodium metabisulfite, or ascorbic acid to prevent oxidative degradation.

  • Light Protection: Package the formulation in opaque or amber-colored containers to protect it from light and prevent photodegradation.

  • Temperature Control: Store the formulation at controlled room temperature or under refrigeration as determined by stability studies. Avoid exposure to high temperatures.

  • Inert Atmosphere: During manufacturing, purging the formulation with an inert gas like nitrogen can help to displace oxygen and reduce oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in the Formulation

Possible Causes:

  • Inappropriate pH of the formulation.

  • Presence of oxidative agents or lack of antioxidants.

  • Exposure to light.

  • Elevated storage temperature.

Troubleshooting Steps:

  • Verify Formulation pH: Measure the pH of the formulation. If it is outside the optimal range for this compound stability, adjust it using appropriate buffers.

  • Assess Oxidative Stability: Conduct a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility to oxidation. If degradation is observed, incorporate a suitable antioxidant into the formulation.

  • Evaluate Photostability: Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to determine its photostability. If the drug is found to be light-sensitive, use light-protective packaging.

  • Review Storage Conditions: Ensure the formulation is stored at the recommended temperature. Perform stability studies at different temperatures to establish optimal storage conditions.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies

Possible Causes:

  • Formation of degradation products.

  • Interaction with excipients.

  • Contamination.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will help in the tentative identification of the degradation products.

  • Perform Forced Degradation Studies: Subject the this compound drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Compare the chromatograms from the forced degradation study with your stability samples to see if the unknown peaks match any of the generated degradants.

  • Investigate Excipient Interactions: Prepare formulations leaving out one excipient at a time and perform stability studies to identify if a specific excipient is interacting with this compound.

  • Check for Contamination: Ensure proper cleaning of manufacturing equipment and use high-purity excipients to rule out contamination.

Data Presentation

Table 1: Summary of Forced Degradation Studies on a this compound Ophthalmic Formulation

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products (Tentative)
0.1 N HCl24 hours60°C15.2%Hydrolytic Degradant 1
0.1 N NaOH24 hours60°C25.8%Hydrolytic Degradant 2
3% H₂O₂24 hours25°C35.5%Oxidative Degradant 1, Oxidative Degradant 2
Thermal48 hours80°C8.1%Thermal Degradant 1
Photolytic (ICH Q1B)1.2 million lux hours25°C12.4%Photolytic Degradant 1

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all the stressed samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 280 nm and/or Mass Spectrometer.

  • Method Validation: Validate the method as per ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak for this compound is pure and is not interfered with by any degradation products, impurities, or excipients.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation MCA_NAT This compound Hydrolytic_1 N-(2-(5-amino-1H-indol-3-yl)ethyl)acetamide MCA_NAT->Hydrolytic_1 pH, Temp Hydrolytic_2 5-methoxycarbonylamino-3- (2-aminoethyl)-1H-indole MCA_NAT->Hydrolytic_2 pH, Temp Oxidative_1 N-acetyl-N-formyl-5- methoxycarbonylamino-tryptamine MCA_NAT->Oxidative_1 O₂, Metal Ions Oxidative_2 Hydroxylated Derivatives MCA_NAT->Oxidative_2 O₂, Metal Ions Photolytic_1 Photolytic Adducts MCA_NAT->Photolytic_1 UV/Vis Light

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_potency_troubleshooting Potency Loss Troubleshooting cluster_peak_troubleshooting Unknown Peak Troubleshooting start Start: Formulation Stability Issue check_potency Rapid Potency Loss? start->check_potency check_peaks Unknown Peaks in HPLC? check_potency->check_peaks No verify_ph Verify & Adjust pH check_potency->verify_ph Yes characterize_peaks Characterize Peaks (LC-MS) check_peaks->characterize_peaks Yes end End: Stable Formulation check_peaks->end No assess_oxidation Assess Oxidation (Add Antioxidant) verify_ph->assess_oxidation eval_photostability Evaluate Photostability (Protect from Light) assess_oxidation->eval_photostability review_storage Review Storage Conditions eval_photostability->review_storage review_storage->check_peaks forced_degradation Perform Forced Degradation Study characterize_peaks->forced_degradation investigate_excipients Investigate Excipient Interaction forced_degradation->investigate_excipients check_contamination Check for Contamination investigate_excipients->check_contamination check_contamination->end

Caption: Troubleshooting workflow for this compound formulation stability.

troubleshooting inconsistent results in 5-MCA-NAT experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-MCA-NAT (5-Methoxycarbonylamino-N-acetyltryptamine) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common issues encountered during in vitro and in vivo studies involving this putative MT3 receptor agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results in your this compound experiments.

In Vivo Intraocular Pressure (IOP) Experiments

Question 1: We are observing high variability in our IOP measurements in rabbits/monkeys after topical administration of this compound. What are the potential causes and solutions?

Answer: High variability in in vivo IOP measurements is a common challenge. Several factors related to the animal model, experimental procedure, and the formulation of this compound can contribute to this.

Troubleshooting Inconsistent IOP Measurements:

Potential CauseRecommended Solution
Animal Stress Acclimatize animals to the handling and measurement procedures to minimize stress-induced IOP fluctuations. Maintain a consistent and quiet environment during experiments.
Tonometer Calibration & Usage Ensure the tonometer is calibrated regularly according to the manufacturer's instructions.[1] Use the tonometer consistently, applying the same technique for each measurement to avoid operator-dependent variability. For rabbits, rebound tonometry has been shown to be a reliable method.[2][3][4][5]
Anesthesia If anesthesia is used, be aware that it can influence IOP. Use a consistent anesthetic regimen for all animals in the study.
Circadian Rhythms IOP can exhibit diurnal variations.[4][6] Conduct experiments at the same time of day to minimize this variability.
Drug Formulation & Administration Inconsistent drop size, improper administration technique, or formulation instability can lead to variable drug delivery and, consequently, variable IOP responses. Ensure a consistent drop volume is administered and that the drop is placed correctly in the conjunctival sac.[7][8]

Question 2: The hypotensive effect of our this compound formulation seems lower than expected or is not reproducible. How can we improve our formulation?

Answer: The formulation of this compound is critical for its efficacy. As a lipophilic compound, its solubility and ocular bioavailability can be challenging.

Improving this compound Formulation and Delivery:

IssueRecommendation
Poor Solubility This compound has been shown to be soluble in organic solvents like propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol (PEG).[2][9] A common approach is to first dissolve this compound in a small amount of PG and then dilute it with a buffered saline solution to the final concentration.
Short Residence Time The precorneal residence time of eye drops is very short, which can limit drug absorption.[10][11] The use of mucoadhesive polymers, such as carboxymethyl cellulose (B213188) (CMC) or sodium hyaluronate, in the formulation can enhance the viscosity and prolong the contact time of this compound with the ocular surface, thereby improving its hypotensive effect.
Formulation Instability Prepare fresh formulations for each experiment to avoid degradation. If storing formulations, conduct stability studies to determine the appropriate storage conditions and shelf-life.
pH and Osmolality The pH and osmolality of the formulation can affect ocular comfort and drug absorption.[7][11] Aim for a pH close to that of tear fluid (around 7.4) and an isotonic formulation to minimize irritation and reflex tearing, which can wash out the drug.[11]
In Vitro Receptor Binding & Enzyme Assays

Question 3: We are having trouble with our MT3 receptor binding assay, specifically with high non-specific binding. How can we troubleshoot this?

Answer: High non-specific binding can obscure the specific binding signal in radioligand binding assays. Here are some strategies to address this issue.

Troubleshooting High Non-Specific Binding in MT3 Receptor Assays:

Potential CauseRecommended Solution
Radioligand Issues The radioligand may be binding to non-receptor sites on the cell membranes or filter materials.
- Optimize Radioligand Concentration: Use a concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) that is at or below its Kd for the MT3 receptor to minimize binding to low-affinity non-specific sites.
- Check Radioligand Purity: Ensure the radioligand has not degraded.
Insufficient Blocking Non-specific binding sites on membranes and labware are not adequately blocked.
- Use Blocking Agents: Pre-treat filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). Include BSA in the assay buffer.[12]
Inadequate Washing Unbound radioligand is not being effectively removed.
- Optimize Wash Steps: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the vacuum is sufficient for rapid filtration.[12]
High Membrane Protein Concentration Too much protein in the assay can increase the number of non-specific binding sites.
- Titrate Protein Concentration: Determine the optimal protein concentration that gives a good specific binding signal-to-noise ratio.

Question 4: Our NQO2 enzyme assay results are inconsistent. What are the key experimental parameters to control?

Answer: The activity of NQO2, which is considered the MT3 binding site, has some unique characteristics that need to be considered for a robust assay.

Key Considerations for a Reproducible NQO2 Enzyme Assay:

ParameterImportance and Recommendation
Co-substrate NQO2 utilizes NAD(P)H very inefficiently.[13][14] The use of a synthetic co-substrate like N-benzyl-1,4-dihydronicotinamide (BNAH) or N-ribosyldihydronicotinamide (NRH) is crucial for robust enzyme activity.[15][16][17]
Substrate Menadione is a commonly used quinone substrate for NQO2.[15][16] Ensure consistent substrate concentration and purity.
Enzyme Purity and Concentration Use a purified, active NQO2 enzyme preparation. Titrate the enzyme concentration to ensure the reaction rate is linear over the assay time.
Assay Buffer Conditions Maintain a consistent pH and temperature. The optimal conditions may vary depending on the specific assay protocol.
Control Reactions Always include appropriate controls, such as a no-enzyme control and a no-substrate control, to account for background signal.

Experimental Protocols

Protocol 1: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This protocol provides a general framework for assessing the effect of this compound on IOP in New Zealand White rabbits.

  • Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment. Handle the animals daily to minimize stress.

  • Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP of both eyes of each rabbit using a calibrated rebound tonometer (e.g., Tono-Pen, TonoVet). To minimize discomfort, a topical anesthetic may be applied to the cornea before measurement.

  • This compound Formulation Preparation: Prepare the this compound formulation as described in the troubleshooting section. A typical formulation involves dissolving this compound in propylene glycol and then diluting with a sterile, isotonic phosphate-buffered saline (PBS) containing a mucoadhesive polymer like 0.5% CMC.

  • Topical Administration: Administer a single, precise volume (e.g., 25-50 µL) of the this compound formulation to one eye of each rabbit. The contralateral eye receives the vehicle as a control.

  • Post-Treatment IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., hourly for the first 8 hours, and then at 24 hours) after administration.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. The difference in IOP between the treated and control eyes represents the effect of this compound.

Protocol 2: MT3 (NQO2) Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the MT3 receptor.

  • Membrane Preparation: Prepare cell membranes from a source known to express the MT3 receptor (e.g., hamster brain or a recombinant cell line). This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and assay buffer.

    • Non-specific Binding: Radioligand, a high concentration of a non-labeled competing ligand (e.g., melatonin), and assay buffer.

    • Competitive Binding: Radioligand, varying concentrations of this compound, and assay buffer.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound MT3_Receptor MT3 Receptor (NQO2 Enzyme) This compound->MT3_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade MT3_Receptor->Signaling_Cascade Activates IOP_Reduction Reduction of Intraocular Pressure Signaling_Cascade->IOP_Reduction Leads to

Caption: Proposed signaling pathway for this compound's IOP-lowering effect.

G cluster_1 In Vivo IOP Experiment Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Baseline_IOP Measure Baseline IOP Acclimatize->Baseline_IOP Administer Administer this compound & Vehicle Control Baseline_IOP->Administer Monitor_IOP Monitor IOP at Time Points Administer->Monitor_IOP Analyze Data Analysis Monitor_IOP->Analyze End End Analyze->End

Caption: General workflow for in vivo IOP experiments with this compound.

G cluster_2 Troubleshooting Inconsistent In Vivo Results Inconsistent_Results Inconsistent IOP Results? Check_Animal_Factors Review Animal Handling & Stress? Inconsistent_Results->Check_Animal_Factors Yes Check_Procedure Review Tonometer Calibration & Technique? Check_Animal_Factors->Check_Procedure No Improvement Consistent_Results Consistent Results Check_Animal_Factors->Consistent_Results Issue Resolved Check_Formulation Review Formulation Prep & Administration? Check_Procedure->Check_Formulation No Improvement Check_Procedure->Consistent_Results Issue Resolved Check_Formulation->Consistent_Results Issue Resolved

Caption: A logical approach to troubleshooting inconsistent in vivo IOP data.

References

Technical Support Center: Assessing the Cytotoxicity of 5-MCA-NAT Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common formulations for this compound for in vitro studies?

A1: this compound is often dissolved in vehicles suitable for ocular application due to its use as an intraocular pressure-lowering agent. Common formulations involve solubilizing this compound in propylene (B89431) glycol (PG) and then diluting it with phosphate-buffered saline (PBS) at various ratios. Commercial ophthalmic solutions like Systane™ have also been used as a vehicle. For experimental purposes, DMSO has been used but is not suitable for clinical applications in humans.[1]

Q2: Which cell lines are appropriate for testing the cytotoxicity of ophthalmic this compound formulations?

A2: Given that this compound is often formulated for topical ocular use, relevant cell lines include primary or immortalized human corneal epithelial cells (HCECs) and human corneal limbal epithelial cells (HCLE).[1][2] These cells represent the initial biological barrier that the formulation would encounter.

Q3: Have this compound formulations been found to be cytotoxic?

A3: Studies have shown that certain formulations of this compound are not cytotoxic to human corneal limbal epithelial cells. Specifically, formulations containing up to 10% propylene glycol in PBS and the commercial vehicle Systane™ did not exhibit cytotoxicity as measured by the MTT assay.[1] Formulations with bioadhesive polymers like carboxymethyl cellulose (B213188) (CMC) have also been shown to be well-tolerated in vitro and in vivo.[3]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a selective MT3 melatonin (B1676174) receptor agonist.[1] Its biological effects, such as the reduction of intraocular pressure, are believed to be mediated through these receptors. One proposed mechanism is the reduction of chloride efflux in non-pigmented ciliary epithelial cells, which is a key process in aqueous humor formation.[4] There is also evidence suggesting that the MT3 melatonin binding site may be the enzyme quinone reductase 2 (NQO2), and this compound can modulate its activity.[5]

Troubleshooting Guides

General Assay Issues

My replicate wells show high variability. What are the common causes and solutions?

High variability can obscure the true effect of the this compound formulation. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution.

  • Pipetting Errors: Be precise and consistent when adding the this compound formulation and assay reagents.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[6][7]

  • Temperature Gradients: Allow plates and reagents to equilibrate to room temperature before use to ensure uniform reaction rates.[7]

My results are not reproducible between experiments. What should I investigate?

Lack of reproducibility often points to subtle variations in experimental conditions. Check the following:

  • Cell Health and Passage Number: Use cells in their logarithmic growth phase and within a consistent, low passage number range. Over-confluent or stressed cells can respond differently.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.

  • Standardized Timelines: Keep incubation times for cell seeding, compound treatment, and reagent addition consistent across all experiments.[6]

Issues with this compound Formulations

I'm observing compound precipitation in the culture medium. How can I address this?

Precipitation of this compound or its formulation components can lead to inaccurate dosing and interfere with absorbance or fluorescence readings.

  • Check Solubility Limits: Determine the solubility of your specific this compound formulation in the cell culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitates or measuring turbidity.[8]

  • Use a Suitable Solvent: While DMSO is a common solvent, its final concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same solvent concentration.[6][7][8]

  • Gentle Mixing and Warming: Ensure the formulation is well-mixed in the medium before adding it to the cells. Gentle warming to 37°C may aid in solubilization, but be cautious of compound degradation.[8]

Assay-Specific Troubleshooting

MTT Assay: My absorbance readings are too low. What could be the cause?

Low absorbance in an MTT assay suggests insufficient formazan (B1609692) production.

  • Low Cell Density: The number of viable cells may be too low. Perform a cell titration experiment to determine the optimal seeding density for your cell line (a common starting range is 1,000 to 100,000 cells per well in a 96-well plate).[6]

  • Insufficient Incubation Time: The incubation time with the MTT reagent may be too short. A typical duration is 1-4 hours, but this may need optimization for your specific cells.[6]

  • Incomplete Solubilization of Formazan Crystals: Ensure the formazan crystals are completely dissolved by the solubilization buffer. Gentle shaking on an orbital shaker for 15 minutes can help.

LDH Assay: I have high background LDH release in my control wells. What does this indicate?

High background LDH suggests that the control cells are stressed or dying.

  • Suboptimal Culture Conditions: Ensure cells are healthy and not over-confluent, as this can lead to spontaneous cell death.

  • Serum in Medium: The serum used in the culture medium may have high endogenous LDH activity. Consider testing the serum for LDH activity or using a serum-free medium during the assay.[6]

  • Handling-Induced Damage: Forceful pipetting can damage cell membranes. Handle cells gently during media changes and reagent additions.[6]

Annexin V/PI Assay: I'm seeing a high percentage of necrotic cells in my control sample. What went wrong?

This often indicates mechanical damage to the cells during processing.

  • Gentle Cell Handling: When harvesting and staining cells, use gentle pipetting and centrifugation (e.g., 300 x g for 5 minutes) to avoid damaging the cell membranes.[9]

  • Enzymatic Detachment for Adherent Cells: For adherent cells, use a gentle, non-enzymatic cell dissociation solution to maintain membrane integrity.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Formulations on Human Corneal Limbal Epithelial (HCLE) Cells

Formulation VehicleThis compound ConcentrationCytotoxicity Observed (MTT Assay)Reference
Propylene Glycol:PBS (up to 10% PG)Not specifiedNo[1]
Systane™Not specifiedNo[1]
Propylene Glycol (0.275%) with various cellulose derivatives100 µMGood in vitro tolerance[3]

Table 2: Efficacy of this compound Formulations in Reducing Intraocular Pressure (IOP)

Formulation VehicleThis compound ConcentrationMaximum IOP Reduction (%)Duration of Effect (hours)Reference
Propylene Glycol (1.43%) in PBSNot specified28.11 ± 2.0~7[1]
Propylene Glycol:PBS (10:90)100 µM22.5>3.5[10]
Propylene Glycol:PBS (25:75)100 µM30~7[10]
PBS100 µM18.11-[3]
0.5% CMC2 in PBS100 µM30.27~7[3]
2% solution (in glaucomatous monkeys)2%19 (on day 5)>18[11]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound formulations on adherent cells like HCECs.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound formulations in culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include vehicle controls (medium with the same concentration of formulation excipients without this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Vehicle Control: Cells treated with the formulation vehicle only.

    • Medium Background: Wells with medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Add a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound formulations as described for the MTT assay.

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution.

    • Suspension cells: Collect cells directly. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[9]

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS, centrifuge, and discard the supernatant. Repeat this step.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently mix and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate adherence Allow Cells to Adhere (Overnight) cell_seeding->adherence treatment Treat with this compound Formulations (Serial Dilutions) adherence->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Assay Reagent (MTT, LDH, etc.) incubation->add_reagent incubate_reagent Incubate (as per protocol) add_reagent->incubate_reagent read_absorbance Read Absorbance/ Fluorescence incubate_reagent->read_absorbance

Caption: General experimental workflow for in vitro cytotoxicity assays.

melatonin_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mca_nat This compound mt_receptor Melatonin Receptor (MT1/MT2/MT3) mca_nat->mt_receptor binds g_protein G-protein (Gi/Gq) mt_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits (Gi) plc Phospholipase C g_protein->plc activates (Gq) camp cAMP ac->camp produces cellular_response Cellular Response (e.g., modulation of cell survival) camp->cellular_response pip2 PIP2 plc->pip2 cleaves dag_ip3 DAG & IP3 pip2->dag_ip3 ca_release Ca2+ Release dag_ip3->ca_release ca_release->cellular_response

Caption: Simplified melatonin receptor signaling pathway.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 BCL-2 Family Regulation cluster_mitochondria Mitochondria cluster_caspase_cascade Caspase Cascade stimulus Cellular Stress (e.g., drug treatment) bax_bak BAX / BAK (Pro-apoptotic) stimulus->bax_bak activates momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_anti BCL-2 / BCL-XL (Anti-apoptotic) bcl2_anti->bax_bak inhibits cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

long-term stability of 5-MCA-NAT stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and long-term stability of 5-MCA-NAT stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For applications requiring physiological compatibility, it is recommended to move away from solvents like DMSO and ethanol.[1][2] Studies have shown that this compound can be effectively dissolved in propylene (B89431) glycol (PG) or polyethylene (B3416737) glycol 300 (PEG 300).[1] Formulations using a combination of propylene glycol and phosphate-buffered saline (PBS) have also been successfully prepared and utilized in preclinical studies.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: While specific long-term stability data for this compound is not extensively published, general best practices for similar research compounds suggest storing stock solutions at low temperatures to minimize degradation.[3] It is recommended to store aliquots of the stock solution at -20°C or colder for long-term storage to prevent repeated freeze-thaw cycles.[3] For short-term storage, refrigeration at 2-8°C may be adequate. Always protect solutions from light to prevent photodegradation.[3]

Q3: How can I assess the stability of my this compound stock solution over time?

A3: The stability of your stock solution should be empirically determined under your specific storage conditions. A common and reliable method for assessing stability is through High-Performance Liquid Chromatography (HPLC).[1][3] This technique allows for the quantification of the parent compound and the detection of any degradation products. A detailed protocol for conducting a stability study is provided in the "Experimental Protocols" section of this guide.

Q4: What factors can influence the stability of my this compound stock solution?

A4: Several factors can impact the stability of your stock solution, including:

  • Temperature: Higher temperatures generally accelerate chemical degradation.[3]

  • Solvent: The choice of solvent is critical and can affect the rate and pathway of degradation.[3]

  • pH: The pH of the solution can significantly influence the stability of compounds susceptible to acid or base hydrolysis.[3]

  • Light: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible molecules.[3]

  • Concentration: In some instances, the concentration of the compound in the solution can affect its stability.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate observed in thawed stock solution. The compound's solubility limit may have been exceeded at lower temperatures, or the solvent may have partially frozen, concentrating the solute.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonicate the solution for a short period. 3. If still unresolved, consider preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time or due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).1. Prepare a fresh stock solution from solid compound for comparison. 2. Perform an HPLC analysis on both the old and new stock solutions to check for degradation. 3. Always aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] 4. Ensure solutions are stored protected from light.
Difficulty dissolving this compound in the desired solvent. This compound has limited solubility in aqueous solutions.1. First, dissolve this compound in a suitable organic solvent like propylene glycol.[1][2] 2. Subsequently, this stock can be diluted with aqueous buffers like PBS to the desired final concentration.[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability by HPLC

This protocol outlines a general procedure for evaluating the long-term stability of a this compound stock solution.

1. Preparation of Fresh Stock Solution (Time-Zero Reference):

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in the chosen solvent (e.g., propylene glycol) to achieve the desired stock concentration (e.g., 10 mM). This serves as the T=0 reference standard.

2. Storage of Stability Samples:

  • Aliquot the stock solution into multiple, small-volume, light-protecting vials to avoid repeated freeze-thaw cycles.[3]

  • Store these aliquots under various conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).

3. HPLC Analysis:

  • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Prepare a suitable dilution of the stock solution in the mobile phase.

  • Inject the diluted sample and a freshly prepared reference standard onto a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact compound from its degradation products.[3]

4. Data Analysis:

  • Compare the peak area of this compound in the stored samples to the peak area of the freshly prepared reference standard at each time point.

  • Calculate the percentage of this compound remaining.

  • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Data Presentation

Quantitative data from stability studies should be summarized for clear comparison.

Table 1: Long-Term Stability of this compound Stock Solution (Example Data)

Storage Temperature (°C)Time PointConcentration Remaining (%)Appearance of Degradation Products (Peak Area %)
-201 Month99.5< 0.5
3 Months98.2< 1.0
6 Months97.11.5
41 Month95.32.8
3 Months88.78.1
6 Months79.415.3
25 (Room Temp)1 Week85.210.5
1 Month60.135.2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at T = 0, 1, 3, 6... Months prep_stock Prepare Fresh This compound Stock Solution aliquot Aliquot into Light-Protecting Vials prep_stock->aliquot storage_neg_80 -80°C aliquot->storage_neg_80 Store Aliquots storage_neg_20 -20°C aliquot->storage_neg_20 Store Aliquots storage_4 4°C aliquot->storage_4 Store Aliquots storage_rt Room Temp aliquot->storage_rt Store Aliquots hplc HPLC Analysis storage_neg_80->hplc Retrieve Samples storage_neg_20->hplc Retrieve Samples storage_4->hplc Retrieve Samples storage_rt->hplc Retrieve Samples data Data Comparison and Stability Assessment hplc->data

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

Signaling Pathway

This compound is a selective agonist for the MT3 melatonin (B1676174) receptor, which has been identified as the cytosolic enzyme quinone reductase 2 (QR2).[4] While detailed signaling cascades specifically for MT3 activation by this compound are not fully elucidated, melatonin and its analogs are known to interact with G protein-coupled receptors MT1 and MT2. The following diagram illustrates the general signaling pathways of melatonin receptors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MCA_NAT This compound / Melatonin MT1 MT1 Receptor MCA_NAT->MT1 MT2 MT2 Receptor MCA_NAT->MT2 MT3 MT3 Receptor (Quinone Reductase 2) MCA_NAT->MT3 Primary Target G_protein G-protein MT1->G_protein Activates MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Gene Gene Expression cAMP->Gene Modulates IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca ↑ Ca2+ IP3_DAG->Ca Ca->Gene

Caption: Simplified signaling pathways of melatonin receptors, including the MT3 target of this compound.

References

Technical Support Center: 5-MCA-NAT Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) in animal models. The focus is on ensuring good tolerability and minimizing potential formulation-induced side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the MT3 melatonin (B1676174) receptor.[1][2][3] Its therapeutic effect, particularly the reduction of intraocular pressure (IOP), is mediated through its interaction with these receptors.[4] While the MT3 binding site was once thought to be the enzyme quinone reductase 2 (NQO2), studies in rabbits suggest that the IOP-lowering effect of this compound is not mediated by NQO2, indicating the existence of a distinct melatonin receptor.[1]

Q2: What are the commonly reported side effects of this compound in animal models?

A2: Published preclinical studies with this compound have reported a high degree of tolerability. In studies involving twice-daily topical administration in glaucomatous monkey eyes for 5 days, no adverse ocular or systemic side effects were observed.[4][5] Similarly, various formulations have demonstrated good in vivo tolerance in rabbit eyes.[6][7] The key to minimizing potential side effects lies in the proper formulation of the final drug product.

Q3: How can the formulation of this compound impact its tolerability and efficacy?

A3: The vehicle used to deliver this compound is critical. Early research used solvents like DMSO or ethanol, which are unsuitable for clinical ophthalmic use.[2] Modern formulations focus on biocompatible vehicles. The addition of mucoadhesive polymers, such as carboxymethyl cellulose (B213188) (CMC) or sodium hyaluronate, can significantly enhance the drug's hypotensive effect and prolong its duration of action, potentially allowing for lower concentrations or less frequent dosing.[6][8][9] Liposomal formulations have also been shown to be effective.[8]

Q4: What is the expected efficacy of this compound in animal models?

A4: this compound has demonstrated significant efficacy in reducing intraocular pressure (IOP) in both rabbits and monkeys. The magnitude of the effect can be influenced by the formulation and dosing regimen. For detailed efficacy data, please refer to the tables in the "Data Presentation" section below.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Signs of Ocular Irritation (e.g., redness, tearing, blepharospasm) after topical administration in rabbits.[8]1. Vehicle Intolerance: The excipients in the formulation (e.g., propylene (B89431) glycol concentration) may be causing irritation.[2]2. pH or Osmolality: The formulation's pH or osmolality may not be in the physiological range for the animal's eye.3. Contamination: The formulation may be contaminated with bacteria or particulates.1. Review Formulation: Compare your vehicle composition to well-tolerated formulations in the literature. Consider reducing the concentration of potentially irritating components like propylene glycol.[2]2. Check pH/Osmolality: Ensure the formulation is isotonic and at a neutral pH.3. Ensure Sterility: Prepare formulations under sterile conditions and consider filtration.
Inconsistent or Lower-than-Expected IOP Reduction. 1. Poor Bioavailability: The drug may not be remaining on the ocular surface long enough to be absorbed effectively.2. Drug Degradation: The this compound in the formulation may have degraded.3. Animal Strain/Model Variability: The specific animal model may respond differently.1. Enhance Mucoadhesion: Incorporate a bioadhesive polymer like CMC or sodium hyaluronate into your formulation to increase residence time.[6][7]2. Confirm Drug Concentration: Use HPLC to verify the concentration and purity of this compound in your formulation.[7]3. Review Literature: Check if the animal model you are using has been previously characterized for its response to melatonin agonists.
Unexpected Systemic Effects (e.g., changes in behavior, sedation).1. Systemic Absorption: Although not commonly reported, high doses or highly permeable formulations could lead to systemic absorption from the eye.2. Confounding Factors: The observed effects may be unrelated to the test article (e.g., stress from handling).1. Dose Reduction: Consider if a lower dose could achieve the desired local effect with less potential for systemic exposure.2. Vehicle Control Group: Ensure you are running a parallel vehicle-only control group to differentiate drug effects from vehicle or procedural effects.[8]

Data Presentation

Table 1: Efficacy of this compound in Glaucomatous Monkey Eyes

Data from a multiple-dose study with 2% this compound administered topically twice daily.[4][5]

Treatment DayMaximum IOP Reduction (mmHg)Percent IOP ReductionTime to Maximum Reduction
Day 14.0 ± 0.510%3 hours post-dose
Day 35.6 ± 0.815%3 hours post-dose
Day 57.0 ± 1.119%3 hours post-dose
Table 2: Efficacy of Different this compound Formulations in Rabbit Eyes

Data shows the maximum IOP reduction achieved with 100 µM this compound in various vehicles.[6][7]

Formulation VehicleMaximum IOP Reduction (%)Duration of Effect
Propylene Glycol (1.43%) in PBS28.11 ± 2.0%~7 hours
Carboxymethyl Cellulose (CMC) Medium Viscosity 0.5%30.27%~7 hours
Liposomes with 0.2% Sodium Hyaluronate39.1 ± 2.2%>8 hours

Experimental Protocols

Protocol 1: In Vivo Ocular Tolerance Assessment in Rabbits

This protocol is adapted from methodologies described for evaluating ophthalmic formulations.[2][6]

  • Animals: Use healthy male New Zealand White rabbits.

  • Groups: Assign animals to a control group (vehicle only) and one or more treatment groups (this compound formulation).

  • Administration: Instill a single 25-50 µL drop of the test or control formulation into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.

  • Observation Schedule: Perform observations before administration and at set time points after administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Biomicroscopy (Slit Lamp Examination): Examine the cornea, iris, and conjunctiva for any signs of inflammation, swelling, discharge, or changes in transparency. Grade any findings using a standardized scoring system (e.g., Draize test).

  • Specular Microscopy: Examine the corneal endothelium for changes in cell density, size, or morphology, which can indicate toxicity.

  • Parameters to Score: Assess tearing, blepharospasm, limbal and tarsal conjunctiva redness, and eyelid swelling.[8]

Protocol 2: Intraocular Pressure (IOP) Measurement in Animal Models

This protocol is a generalized method based on studies in both rabbits and monkeys.[4][6]

  • Animals: Use conscious rabbits or monkeys trained for the procedure. Topical anesthetic (e.g., proparacaine) should be applied to the cornea before measurement.

  • Instrumentation: Use a calibrated applanation tonometer (e.g., Tono-Pen, Tonovet) suitable for the species.

  • Baseline Measurement: Before any treatment, measure baseline IOP at several time points on separate days to establish a stable diurnal curve.

  • Post-Administration Measurement: On the treatment day, measure baseline IOP immediately before instilling the drug. Then, measure IOP at regular intervals (e.g., hourly for the first 8 hours) after administration of the vehicle or this compound formulation.[4][6]

  • Data Analysis: Express IOP changes as the absolute difference from baseline (in mmHg) or as a percentage reduction from baseline. Compare the treatment group to the vehicle-treated control group at each time point using appropriate statistical methods.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Formulation Develop Stable This compound Formulation QC Quality Control (HPLC, pH, Osmolality) Formulation->QC QC->Formulation Reformulate InVitro In Vitro Cytotoxicity (e.g., HCLE cells) QC->InVitro Proceed if stable & pure InVitro->Formulation Reformulate InVivo_Tolerance In Vivo Tolerance (Rabbit Model) InVitro->InVivo_Tolerance Proceed if non-toxic InVivo_Tolerance->Formulation Efficacy IOP Reduction Study (Rabbit/Monkey Model) InVivo_Tolerance->Efficacy Proceed if well-tolerated Data_Analysis Statistical Analysis of IOP & Tolerance Data Efficacy->Data_Analysis Conclusion Determine Therapeutic Window & Safety Profile Data_Analysis->Conclusion

Caption: Experimental workflow for developing and validating a new this compound formulation.

Troubleshooting_Adverse_Events Start Adverse Event Observed (e.g., Ocular Irritation) CheckControl Is the event also present in the Vehicle Control Group? Start->CheckControl Vehicle_Issue Issue is likely due to the vehicle formulation. CheckControl->Vehicle_Issue Yes_Path Drug_Issue Issue may be related to This compound concentration or purity. CheckControl->Drug_Issue No_Path Yes_Path Yes Modify_Vehicle Action: Modify vehicle. (e.g., ↓[PG], check pH) Vehicle_Issue->Modify_Vehicle No_Path No Check_Purity Action: Verify drug purity and concentration (HPLC). Drug_Issue->Check_Purity Lower_Dose Action: Consider _dose-response study. Check_Purity->Lower_Dose

Caption: Decision tree for troubleshooting unexpected adverse events in animal studies.

MT3_Signaling_Pathway MCA_NAT This compound MT3_Receptor MT3 Receptor (GPCR) MCA_NAT->MT3_Receptor binds & activates G_Protein G-Protein (Gi/Go) MT3_Receptor->G_Protein activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector inhibits Second_Messenger ↓ Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response IOP_Reduction IOP Reduction Cellular_Response->IOP_Reduction leads to

Caption: Generalized signaling pathway for the MT3 melatonin receptor agonist this compound.

References

Technical Support Center: Enhancing Ocular Contact Time of 5-MCA-NAT Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 5-MCA-NAT ocular formulations. Our goal is to facilitate the improvement of ocular contact time, leading to enhanced therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its ocular contact time important?

A1: this compound (5-Methoxycarbonylamino-N-acetyltryptamine) is a selective MT3 melatonin (B1676174) receptor agonist that has shown significant potential in reducing intraocular pressure (IOP), a key factor in glaucoma management.[1][2] However, like many topical ophthalmic drugs, it is subject to rapid precorneal clearance due to blinking and tear turnover, which limits its therapeutic effect.[3] Improving the ocular contact time allows for prolonged drug availability at the site of action, potentially leading to a more significant and sustained reduction in IOP with less frequent dosing.[4]

Q2: What are the primary strategies for increasing the ocular contact time of this compound formulations?

A2: The main strategies focus on increasing the viscosity and mucoadhesive properties of the formulation. These include:

  • Mucoadhesive Polymers: Incorporating polymers like carboxymethyl cellulose (B213188) (CMC), hyaluronic acid, and chitosan (B1678972) that adhere to the mucin layer of the tear film.[5][6][7]

  • In Situ Gelling Systems: Using polymers that undergo a solution-to-gel phase transition upon instillation into the eye, triggered by physiological cues like temperature, pH, or ions.[3][8][9]

  • Liposomal Formulations: Encapsulating this compound in liposomes, which can be combined with mucoadhesive polymers to further enhance retention.[10][11]

  • Nanoparticle Systems: Utilizing nanoparticles to improve drug penetration and residence time on the ocular surface.[4][12][13]

Q3: How does this compound exert its IOP-lowering effect?

A3: this compound is a selective agonist for the MT3 melatonin receptor.[1][14] The binding of this compound to MT3 receptors in the ciliary body is believed to influence aqueous humor dynamics.[1] Additionally, studies suggest a link between the hypotensive effect of this compound and the sympathetic nervous system, potentially through the regulation of adrenoceptor gene expression in the ciliary epithelium.[15] Specifically, it has been shown to cause a downregulation of ADRB2 and an upregulation of ADRA2A mRNA.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound ophthalmic preparations.

Issue 1: Poor Solubility of this compound in Aqueous Vehicles
  • Problem: this compound has limited solubility in aqueous solutions, often requiring the use of organic solvents like DMSO or ethanol, which are unsuitable for ophthalmic use.[1]

  • Troubleshooting Steps:

    • Co-solvents: Utilize biocompatible co-solvents such as propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol 300 (PEG 300) to dissolve this compound before dilution with a buffered saline solution.[1][2] Formulations with up to 10% PG have been shown to be non-cytotoxic.[1]

    • Formulation Optimization: Experiment with different ratios of co-solvent to aqueous buffer to achieve complete dissolution while minimizing potential ocular irritation. A formulation of this compound dissolved in PG and then diluted with PBS (to a final PG concentration of 1.43%) has been shown to be effective.[1]

    • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility and stability in aqueous formulations.[10][11]

Issue 2: Inconsistent or Short-Lived IOP Reduction in Preclinical Models
  • Problem: The therapeutic effect of the this compound formulation is not sustained, requiring frequent administration.

  • Troubleshooting Steps:

    • Incorporate Mucoadhesive Polymers: Add mucoadhesive polymers such as carboxymethyl cellulose (CMC) or sodium hyaluronate to the formulation. A 0.5% medium viscosity CMC formulation of this compound demonstrated a maximum IOP reduction of 30.27% with an effect lasting approximately 7 hours.[2][16] A hybrid formulation of this compound-loaded liposomes with 0.2% sodium hyaluronate produced an even greater IOP reduction of 39.13% that lasted for more than 8 hours.[10]

    • Develop an In Situ Gelling System: Formulate this compound in a polymer solution that gels upon contact with the eye. This can be triggered by temperature (e.g., poloxamers), pH (e.g., carbopol), or ions (e.g., gellan gum).[3][8][9] This significantly increases the formulation's residence time.

    • Evaluate Polymer Concentration: The concentration of the mucoadhesive or gelling polymer is critical. Too low a concentration may not provide sufficient viscosity, while too high a concentration can cause blurred vision and discomfort.[3] Optimize the polymer concentration to balance efficacy and patient comfort.

Issue 3: Formulation Instability (e.g., Phase Separation, Aggregation)
  • Problem: The formulation shows physical instability over time, compromising its safety and efficacy.

  • Troubleshooting Steps:

    • Optimize Liposome Composition: For liposomal formulations, the lipid composition is crucial for stability. The choice of phospholipids (B1166683) and the inclusion of components like cholesterol can impact vesicle integrity.

    • Sterilization Method: The method of sterilization can affect formulation stability. For heat-sensitive formulations like those containing liposomes or certain polymers, sterile filtration is a preferred method.

    • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the formulation. This can prevent hydrolysis and oxidation of components.[9] The addition of cryoprotectants may be necessary to maintain the integrity of liposomes or nanoparticles during this process.[9]

Issue 4: Difficulty in Accurately Measuring Ocular Contact Time
  • Problem: Lack of a reliable method to quantify the precorneal residence time of the formulation.

  • Troubleshooting Steps:

    • Gamma Scintigraphy: This is a well-established quantitative method. It involves radiolabeling the formulation (e.g., with Technetium-99m) and tracking its clearance from the ocular surface over time using a gamma camera.[10][17]

    • Fluorescence Imaging: Incorporate a fluorescent marker into the formulation and use a specialized imaging system to monitor its presence on the eye. This can provide real-time qualitative and quantitative data on drug distribution and retention.[6]

    • Optical Coherence Tomography (OCT): This non-invasive technique can be used to measure the thickness of the tear film and the formulation layer on the corneal surface over time, providing an indirect measure of residence time.[7][18]

Data Presentation

Table 1: Comparison of Different this compound Formulations on Intraocular Pressure (IOP) Reduction in Rabbits

FormulationMaximum IOP Reduction (%)Duration of Effect (hours)Reference
This compound in PG:PBS (1.43% PG)28.11 ± 2.0~ 7[1]
This compound in 0.5% CMC (medium viscosity)30.27 ± 1.49~ 7[2][16]
This compound-loaded liposomes in 0.2% Sodium Hyaluronate39.13 ± 2.21> 8[10]
This compound-loaded liposomes in 0.5% CMC36.72 ± 2.77> 8[10]
This compound solution~29% (at most)< 8[19]

Table 2: Ocular Residence Time of Different Ophthalmic Formulations Measured by Gamma Scintigraphy in Humans

Formulation% Tracer Remaining at 1 min% Tracer Remaining at 21 minReference
Reference Solution (no viscosity enhancer)2312[17]
Xanthan Gum Solution7725[17]
Gellan Gum (Gelrite) Solution8239[17]

Experimental Protocols

Protocol 1: In Vivo Ocular Tolerance Assessment
  • Animal Model: Use healthy New Zealand white rabbits.

  • Formulation Instillation: Instill 25 µL of the this compound formulation into the conjunctival sac of one eye. The contralateral eye can serve as a control, receiving the vehicle without the active ingredient.

  • Biomicroscopy (Slit-Lamp Examination): Examine the cornea, iris, and conjunctiva at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-instillation. Score for any signs of irritation, such as redness, swelling, or discharge, using a standardized scoring system (e.g., Draize test).

  • Specular Microscopy: Assess the corneal endothelial cell layer for any changes in cell density, size, or morphology at the beginning and end of the study.

  • Reference: This protocol is adapted from methodologies described in studies evaluating this compound formulations.[1][2]

Protocol 2: Quantification of Ocular Residence Time using Gamma Scintigraphy
  • Radiolabeling: Label the this compound formulation with a gamma-emitting radionuclide, such as Technetium-99m diethylenetriaminepentaacetic acid (99mTc-DTPA).

  • Animal Model: Use healthy human volunteers or rabbits.

  • Instillation and Imaging: Instill a precise volume (e.g., 25 µL) of the radiolabeled formulation into the eye. Immediately begin acquiring dynamic images of the precorneal area using a gamma camera for a set duration (e.g., 20-30 minutes).

  • Data Analysis: Draw a region of interest (ROI) over the cornea and nasolacrimal duct in the scintigraphic images. Measure the radioactivity within the corneal ROI over time and correct for radioactive decay. Plot the percentage of retained radioactivity versus time to determine the ocular residence time.

  • Reference: This protocol is based on established methods for evaluating ophthalmic formulations.[10][17]

Visualizations

This compound Signaling Pathway This compound This compound MT3_Receptor MT3 Melatonin Receptor This compound->MT3_Receptor Binds to G_Protein G-Protein MT3_Receptor->G_Protein Activates Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Adrenoceptor_Regulation Regulation of Adrenoceptor Gene Expression Signaling_Cascade->Adrenoceptor_Regulation Aqueous_Humor_Dynamics Modulation of Aqueous Humor Dynamics Signaling_Cascade->Aqueous_Humor_Dynamics ADRB2 ADRB2 mRNA (Downregulation) Adrenoceptor_Regulation->ADRB2 ADRA2A ADRA2A mRNA (Upregulation) Adrenoceptor_Regulation->ADRA2A IOP_Reduction Intraocular Pressure Reduction Aqueous_Humor_Dynamics->IOP_Reduction Experimental Workflow for Ocular Contact Time cluster_Formulation Formulation & Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Data Analysis Formulate_5MCANAT Formulate this compound (e.g., with mucoadhesives, in situ gel, liposomes) Add_Tracer Incorporate Tracer (Radiolabel or Fluorophore) Formulate_5MCANAT->Add_Tracer Sterilize Sterilize Formulation Add_Tracer->Sterilize Instill_Formulation Instill Formulation into Animal Eye Sterilize->Instill_Formulation Image_Acquisition Dynamic Image Acquisition (Gamma Camera or Fluorescence Imager) Instill_Formulation->Image_Acquisition ROI_Analysis Region of Interest (ROI) Analysis Image_Acquisition->ROI_Analysis Calculate_Retention Calculate % Retention vs. Time ROI_Analysis->Calculate_Retention Determine_Contact_Time Determine Ocular Contact Time Calculate_Retention->Determine_Contact_Time

References

adjusting 5-MCA-NAT concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-MCA-NAT in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5-Methoxycarbonylamino-N-acetyltryptamine) is a synthetic analog of melatonin (B1676174). It is recognized as a selective agonist for the putative MT3 melatonin receptor. Additionally, it exhibits partial agonist activity at the MT1 and MT2 melatonin receptors. The activation of MT1 and MT2 receptors is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While the MT3 receptor was previously thought to be the enzyme quinone reductase 2 (NQO2), recent studies suggest that the effects of this compound on intraocular pressure may be independent of NQO2, indicating the possible existence of a distinct MT3 receptor.

Q2: What are the common in vitro applications of this compound?

A2: this compound is primarily used in in vitro studies to investigate the pharmacology of melatonin receptors and to screen for compounds with potential therapeutic effects related to these receptors. Common applications include:

  • Receptor Binding Assays: To determine the affinity of this compound and other ligands for MT1, MT2, and MT3 receptors.

  • Functional Assays: To characterize its agonist activity, typically by measuring changes in second messenger levels, such as cAMP.

  • Cell Viability and Cytotoxicity Assays: To assess the effect of this compound and its formulations on cell health and to determine safe concentration ranges for experiments.

Q3: In which concentration range should I use this compound for my in vitro experiments?

A3: The optimal concentration of this compound will depend on the specific assay and cell type. Based on available data, the following ranges can be used as a starting point:

  • cAMP Assays (in CHO cells): EC50 values have been reported to be approximately 440 nM for MT1 and 98 nM for MT2 receptors.

  • Cytotoxicity Assays: Concentrations around 100 µM have been used to evaluate the cytotoxicity of this compound formulations.

  • General In Vitro Studies: A common starting concentration for in vitro experiments is 100 µM.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Precipitate formation in stock solutions or culture media.

  • Inconsistent or non-reproducible results.

  • Lower than expected potency.

Possible Causes and Solutions:

CauseRecommended Action
Low Aqueous Solubility This compound has limited solubility in aqueous buffers. Avoid preparing stock solutions directly in phosphate-buffered saline (PBS) or culture media.
Inappropriate Solvent While commonly used, solvents like DMSO and ethanol (B145695) may not be suitable for all cell types or final applications.
Precipitation Upon Dilution A high concentration stock in an organic solvent may precipitate when diluted into an aqueous assay buffer.

Solubility Data for this compound

SolventSolubilityNotes
MethanolSlightly solubleCan be used for initial stock preparation.
Propylene Glycol (PG)SolubleA good alternative to DMSO, especially for in vivo studies.
Polyethylene Glycol 300 (PEG 300)SolubleAnother alternative solvent for improving solubility.
PG:PBS MixturesSolubleCombinations like 10:90, 25:75, and 50:50 (PG:PBS) have been shown to effectively solubilize this compound.[1]
DMSOSolubleA common solvent for preparing high-concentration stock solutions.
EthanolSolubleCan be used, but may have effects on certain cell types.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Significant differences in results between experiments performed on different days.

  • Drifting EC50 or IC50 values.

Possible Causes and Solutions:

CauseRecommended Action
Compound Instability This compound may degrade over time, especially when in solution.
Cell Health and Passage Number Unhealthy cells or cells with high passage numbers can respond differently to stimuli.
Assay Conditions Variations in incubation time, temperature, or reagent concentrations can affect results.
Pipetting Errors Inaccurate pipetting can lead to significant variability.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin (B115843) Assay

This protocol is designed to assess the cytotoxicity of this compound or its vehicle on a selected cell line.

Materials:

  • 96-well, black, clear-bottom tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO or PG)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, light-protected)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[1]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[1]

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: cAMP Measurement Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in cells expressing MT1 or MT2 receptors.

Materials:

  • Cells stably or transiently expressing MT1 or MT2 receptors

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)

Procedure:

  • Cell Culture: Culture the cells expressing the receptor of interest to the desired confluency.

  • Cell Stimulation:

    • Pre-incubate the cells with this compound at various concentrations for a specified time.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis (for endpoint assays): Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement following the kit's protocol. The signal is typically inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log of the this compound concentration to determine the EC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular MT1_MT2 MT1/MT2 Receptors G_alpha_i Gαi MT1_MT2->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_alpha_i->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response Leads to This compound This compound This compound->MT1_MT2 Agonist

Caption: Signaling pathway of this compound via MT1/MT2 receptors.

G start Start prep_compound Prepare this compound Stock Solution (e.g., in DMSO or PG) start->prep_compound prep_cells Seed Cells in 96-well Plate start->prep_cells treat_cells Prepare Serial Dilutions and Treat Cells prep_compound->treat_cells prep_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate add_reagent Add Assay Reagent (e.g., Resazurin) incubate->add_reagent measure Measure Signal (e.g., Fluorescence) add_reagent->measure analyze Data Analysis (Calculate IC50/EC50) measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro assays with this compound.

G inconsistent_results Inconsistent Results? check_solubility Check Compound Solubility (Precipitation?) inconsistent_results->check_solubility Yes check_cell_health Verify Cell Health & Passage Number inconsistent_results->check_cell_health Yes check_assay_params Standardize Assay Parameters inconsistent_results->check_assay_params Yes check_pipetting Review Pipetting Technique inconsistent_results->check_pipetting Yes solution_solubility Optimize Solvent System (e.g., use PG:PBS) check_solubility->solution_solubility solution_cells Use Low Passage Cells; Monitor Morphology check_cell_health->solution_cells solution_params Consistent Incubation Times, Reagent Lots, etc. check_assay_params->solution_params solution_pipetting Calibrate Pipettes; Use Proper Technique check_pipetting->solution_pipetting

References

Validation & Comparative

A Comparative Analysis of 5-MCA-NAT and Melatonin in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in ophthalmology, the search for potent and effective treatments for glaucoma is a continuous endeavor. A key therapeutic strategy involves the reduction of intraocular pressure (IOP), a major risk factor for the progression of this neurodegenerative disease. Both melatonin (B1676174), a naturally occurring hormone, and its synthetic analog, 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), have demonstrated significant potential in lowering IOP. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the evaluation of these compounds for further research and development.

Quantitative Comparison of IOP Reduction

Experimental studies in various animal models have demonstrated the efficacy of both this compound and melatonin in reducing intraocular pressure. The data from these key studies are summarized below.

CompoundAnimal ModelConditionDosage/ConcentrationMaximum IOP ReductionReference
This compound New Zealand White RabbitsNormotensive-43%[1]
Glaucomatous MonkeysLaser-induced Glaucoma2% topical drop (twice daily for 5 days)19% (7.0 +/- 1.1 mmHg)[2][3]
Glaucomatous Mice (DBA/2J)Glaucomatous-Similar to melatonin; stopped IOP progression[4]
Rabbit Ciliary Epithelial CellsIn Vitro-Downregulated Carbonic Anhydrase II and XII, leading to a 51.3% reduction in a related assay[1]
Melatonin New Zealand White RabbitsNormotensive-24%[1]
Normotensive Mice (C57BL/6J)NormotensiveEC50: 34µM19.4% ± 3.7%[4]
Glaucomatous Mice (DBA/2J)GlaucomatousEC50: 50µM32.6% ± 6.0%[4]

Signaling Pathways and Mechanism of Action

Both this compound and melatonin exert their IOP-lowering effects primarily through interaction with melatonin receptors located in the ciliary body of the eye. However, they exhibit different receptor subtype selectivities, which may account for the observed differences in their efficacy.

Melatonin is known to act via MT1 and MT2 receptors.[5][6][7] In contrast, this compound is a selective agonist for the putative MT3 receptor.[1][8] The activation of these receptors in the ciliary epithelium, the tissue responsible for producing the aqueous humor, leads to a reduction in its production rate, thereby lowering IOP.

One of the key downstream effects of melatonin receptor activation is the reduction of chloride efflux from the non-pigmented ciliary epithelial cells.[9][10] This is significant because chloride ion transport is a major driver of aqueous humor secretion. Studies have shown that both melatonin and this compound can significantly reduce this chloride efflux.[10] Furthermore, this compound has been shown to downregulate the expression of carbonic anhydrase II and XII, enzymes crucial for aqueous humor production.[1]

Signaling pathways of Melatonin and this compound in reducing intraocular pressure.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the IOP-lowering effects of this compound and melatonin.

In Vivo IOP Measurement in Rabbits

This protocol outlines a typical procedure for evaluating the effect of topical ophthalmic solutions on IOP in New Zealand White rabbits.

  • Animal Acclimatization: House rabbits individually in a controlled environment with a standard light-dark cycle for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Instill one drop of a topical anesthetic (e.g., proparacaine (B1679620) 0.5%) into the conjunctival sac.

    • After 1-2 minutes, use a calibrated tonometer (e.g., pneumatonometer) to measure the baseline IOP of both eyes.[11]

    • Obtain at least three independent readings and average them to establish the baseline IOP.

  • Drug Administration:

    • Instill a single drop (approximately 40-50 µL) of the test compound (this compound or melatonin solution) or vehicle control into the lower conjunctival sac of one eye. The contralateral eye can serve as a control.[11]

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time intervals (e.g., hourly for 6-8 hours) following the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each treatment group at each time point.

    • Determine the percentage change in IOP from the baseline for each eye.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the IOP changes between the drug-treated and control groups.

In Vivo IOP Measurement in Glaucomatous Monkeys

This protocol describes a multiple-dose study to evaluate the long-term efficacy of a test compound in a laser-induced glaucoma model in monkeys.[2][3]

  • Animal Model: Use monkeys with laser-induced unilateral glaucoma.

  • Study Design:

    • Establish a baseline IOP over one day.

    • Administer a vehicle control for one day.

    • Administer the test compound (e.g., one 25 µL drop of 2% this compound) topically to the glaucomatous eye twice daily (e.g., at 9:30 am and 3:30 pm) for five consecutive days.[2][3]

  • IOP Measurement:

    • On baseline, vehicle, and treatment days (1, 3, and 5), measure IOP hourly for six hours starting from the morning dose.

  • Data Analysis:

    • Compare the IOP measurements on treatment days to the vehicle-treated day to determine the reduction in IOP.

    • Analyze the change in IOP over the five-day treatment period to assess for enhanced efficacy with repeated dosing.

start Start acclimatization Animal Acclimatization (e.g., Rabbits, ≥ 1 week) start->acclimatization baseline Baseline IOP Measurement (Tonometry) acclimatization->baseline grouping Randomize into Treatment Groups baseline->grouping drug_admin Topical Administration: - this compound - Melatonin - Vehicle Control grouping->drug_admin Assign Treatments post_iop Measure IOP at Timed Intervals (e.g., hourly for 6-8 hours) drug_admin->post_iop data_analysis Data Analysis: - Calculate % IOP reduction - Statistical comparison post_iop->data_analysis end End data_analysis->end

Experimental workflow for in vivo IOP measurement.

Conclusion

The available experimental data indicates that both this compound and melatonin are effective in reducing intraocular pressure. Notably, this compound appears to be a more potent IOP-lowering agent than melatonin, as demonstrated in studies with New Zealand White rabbits.[1] Its distinct mechanism of action, mediated through the putative MT3 receptor and its influence on carbonic anhydrase activity, may contribute to its enhanced efficacy.[1] The ability of this compound to not only reduce but also halt the progression of IOP in a mouse model of glaucoma further underscores its therapeutic potential.[4] For researchers and drug development professionals, this compound represents a promising candidate for the development of novel glaucoma therapies. Further investigation into its long-term safety and efficacy in preclinical and clinical settings is warranted.

References

A Comparative Analysis of 5-MCA-NAT and Conventional Glaucoma Therapies: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the novel glaucoma candidate 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) against established glaucoma medications. This guide synthesizes efficacy data, experimental methodologies, and mechanisms of action to offer a valuable resource for researchers, scientists, and drug development professionals in the field of ophthalmology.

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP). The current therapeutic landscape is dominated by several classes of drugs, each with distinct mechanisms for lowering IOP. This compound, a selective melatonin (B1676174) receptor agonist, has emerged as a promising new agent in the management of glaucoma.

Comparative Efficacy in Intraocular Pressure Reduction

The primary endpoint for evaluating the efficacy of anti-glaucoma medication is the reduction of intraocular pressure. Preclinical studies in animal models have demonstrated the IOP-lowering capabilities of this compound. A notable study in monkey eyes with laser-induced glaucoma showed that topical application of 2% this compound twice daily resulted in a progressive reduction in IOP over five days. The maximum mean IOP reduction observed was 7.0 ± 1.1 mmHg, representing a 19% decrease from baseline on day five.[1][2]

For comparison, established glaucoma drugs have demonstrated varying degrees of efficacy in both preclinical and clinical settings. Prostaglandin (B15479496) analogs, such as latanoprost (B1674536), are often considered first-line therapy and have been shown to reduce IOP by 25% to 33%.[3] Beta-blockers like timolol (B1209231) can lower IOP by approximately 25-27%.[4] Alpha-adrenergic agonists and carbonic anhydrase inhibitors also contribute to IOP reduction, though often to a lesser extent than prostaglandin analogs.

Below is a summary of the IOP-lowering efficacy of this compound compared to other major classes of glaucoma drugs based on available data. It is important to note that these data are derived from different studies and experimental conditions, and direct head-to-head clinical trials are needed for a definitive comparison.

Drug ClassActive IngredientAnimal ModelConcentrationDosing RegimenMaximum IOP ReductionSource
Melatonin Receptor Agonist This compoundGlaucomatous Monkey2%Twice daily for 5 days19% (7.0 ± 1.1 mmHg)[1][2]
Prostaglandin Analog LatanoprostHuman (POAG/OHT)0.005%Once daily for 12 weeks26.8% (6.2 ± 2.7 mmHg)[5]
Beta-Blocker TimololHuman (POAG/OHT)0.5%Twice daily for 12 weeks19.9% (4.4 ± 2.3 mmHg)[5]
Alpha-Adrenergic Agonist BrimonidineNot specifiedNot specifiedNot specifiedUp to 20%[6]
Carbonic Anhydrase Inhibitor Dorzolamide/BrinzolamideNot specifiedNot specifiedNot specifiedNot specified[7][8][9]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these drugs are achieved through distinct molecular pathways that ultimately lead to a decrease in IOP, either by reducing the production of aqueous humor or by increasing its outflow from the eye.

This compound: A Novel Approach Through Melatonin Receptors

This compound is a selective agonist for the putative MT3 melatonin receptor.[1][10] While the complete signaling cascade is still under investigation, it is believed that activation of MT3 receptors in the ciliary body leads to a reduction in aqueous humor formation.[11] Some evidence suggests this may be mediated by a decrease in chloride ion efflux.[12] Additionally, studies indicate that melatoninergic compounds may have an indirect effect on adrenergic receptors, potentially potentiating the effects of other glaucoma medications.[13]

G cluster_membrane Cell Membrane cluster_cell Ciliary Epithelial Cell This compound This compound MT3 Receptor MT3 Receptor This compound->MT3 Receptor G-protein G-protein MT3 Receptor->G-protein Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Reduced Aqueous Humor Formation Reduced Aqueous Humor Formation Second Messenger->Reduced Aqueous Humor Formation

Signaling pathway of this compound.
Prostaglandin Analogs: Enhancing Uveoscleral Outflow

Prostaglandin analogs, such as latanoprost, bind to the prostaglandin F receptor (FP receptor). This interaction initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.[14][15][16]

G cluster_membrane Cell Membrane cluster_cell Ciliary Muscle Cell Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Gq-protein Gq-protein FP Receptor->Gq-protein Phospholipase C Phospholipase C Gq-protein->Phospholipase C IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ MMP Upregulation MMP Upregulation Increased Intracellular Ca2+->MMP Upregulation ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

Signaling pathway of Prostaglandin Analogs.
Beta-Blockers: Reducing Aqueous Humor Production

Beta-blockers, like timolol, antagonize beta-adrenergic receptors (primarily β2) in the ciliary body epithelium.[13][17] This blockade leads to a decrease in the production of aqueous humor.[10]

G cluster_membrane Cell Membrane cluster_cell Ciliary Epithelial Cell Beta-Blocker Beta-Blocker β-Adrenergic Receptor β-Adrenergic Receptor Beta-Blocker->β-Adrenergic Receptor [Blocks] Gs-protein Gs-protein β-Adrenergic Receptor->Gs-protein Adenylyl Cyclase Adenylyl Cyclase Gs-protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Reduced Aqueous Humor Production Reduced Aqueous Humor Production cAMP->Reduced Aqueous Humor Production G cluster_membrane Cell Membrane cluster_cell Ciliary Body & Trabecular Meshwork Alpha-Adrenergic Agonist Alpha-Adrenergic Agonist α2-Adrenergic Receptor α2-Adrenergic Receptor Alpha-Adrenergic Agonist->α2-Adrenergic Receptor Gi-protein Gi-protein α2-Adrenergic Receptor->Gi-protein Increased Uveoscleral Outflow Increased Uveoscleral Outflow α2-Adrenergic Receptor->Increased Uveoscleral Outflow Adenylyl Cyclase Adenylyl Cyclase Gi-protein->Adenylyl Cyclase [Inhibits] Decreased cAMP Decreased cAMP Adenylyl Cyclase->Decreased cAMP Reduced Aqueous Production Reduced Aqueous Production Decreased cAMP->Reduced Aqueous Production G cluster_cell Ciliary Epithelial Cell Carbonic Anhydrase Inhibitor Carbonic Anhydrase Inhibitor Carbonic Anhydrase Carbonic Anhydrase Carbonic Anhydrase Inhibitor->Carbonic Anhydrase [Inhibits] HCO3- + H+ HCO3- + H+ Carbonic Anhydrase->HCO3- + H+ Reduced Bicarbonate Formation Reduced Bicarbonate Formation Carbonic Anhydrase->Reduced Bicarbonate Formation H2O + CO2 -> H2CO3 H2O + CO2 -> H2CO3 H2O + CO2 -> H2CO3->Carbonic Anhydrase Reduced Aqueous Humor Secretion Reduced Aqueous Humor Secretion Reduced Bicarbonate Formation->Reduced Aqueous Humor Secretion G Animal Model (e.g., Rabbit, Monkey) Animal Model (e.g., Rabbit, Monkey) Baseline IOP Measurement Baseline IOP Measurement Animal Model (e.g., Rabbit, Monkey)->Baseline IOP Measurement Topical Drug Administration Topical Drug Administration Baseline IOP Measurement->Topical Drug Administration Serial IOP Measurements Serial IOP Measurements Topical Drug Administration->Serial IOP Measurements Data Analysis Data Analysis Serial IOP Measurements->Data Analysis

References

Unveiling the Ocular Hypotensive Effects of 5-MCA-NAT: A Comparative Analysis in Glaucomatous and Normotensive Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The ocular hypotensive effects of 5-MCA-NAT have been evaluated in both glaucomatous and normotensive animal models. The following tables summarize the key quantitative data on intraocular pressure reduction from these studies.

Table 1: Effect of this compound on Intraocular Pressure in Glaucomatous Monkey Eyes

Treatment DayMaximum IOP Reduction (mean ± SEM)Percentage IOP ReductionTime to Maximum Reduction
Day 14.0 ± 0.5 mmHg10%3 hours post-dose
Day 35.6 ± 0.8 mmHg15%3 hours post-dose
Day 57.0 ± 1.1 mmHg19%3 hours post-dose

Data sourced from a study on eight monkey eyes with laser-induced unilateral glaucoma receiving twice-daily topical application of 2% this compound.[1][2]

Table 2: Effect of this compound Formulations on Intraocular Pressure in Normotensive Rabbit Eyes

FormulationMaximum IOP Reduction (%)
This compound in PBS18.11 ± 1.07
This compound with 0.5% Carboxymethyl Cellulose (B213188) (low viscosity)13.80 ± 1.40
This compound with 0.5% Carboxymethyl Cellulose (medium viscosity)30.27 ± 1.49
This compound with 0.3% Hydroxypropylmethyl Cellulose15.68 ± 1.20
This compound-loaded liposomes with 0.2% sodium hyaluronate39.1 ± 2.2

Data compiled from studies evaluating various formulations of this compound in normotensive New Zealand White rabbits.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

Study in Glaucomatous Monkeys
  • Animal Model: Eight monkeys (Macaca fascicularis) with laser-induced unilateral glaucoma were used in the study.[1][2]

  • Drug Administration: A 25 µL drop of 2% this compound was topically applied to the glaucomatous eye twice daily (at 9:30 am and 3:30 pm) for five consecutive days.[1][2] A vehicle-treated day and a baseline day were also included for comparison.[1][2]

  • IOP Measurement: Intraocular pressure was measured hourly for six hours, starting at 9:30 am on the baseline day, vehicle-treated day, and on treatment days 1, 3, and 5.[1][2]

Studies in Normotensive Rabbits
  • Animal Model: Male New Zealand White rabbits weighing 2.5-3 kg were utilized for these experiments.[4]

  • Drug Administration: 25 µL of the this compound formulation (100 µM) was instilled into the cul-de-sac of the rabbit eyes.[4] Control groups received the corresponding vehicle without this compound.[4]

  • IOP Measurement: Intraocular pressure was measured once every hour for a duration of 8 hours following instillation.[5]

  • Formulation Preparation: Various formulations were prepared to enhance the ocular bioavailability of this compound. These included solutions with mucoadhesive polymers like carboxymethyl cellulose (CMC) and hydroxypropylmethyl cellulose (HPMC), as well as liposomal formulations.[3][4]

Visualizing the Mechanism of Action

The precise signaling pathway of this compound's effect on intraocular pressure is still under investigation. However, current evidence points towards its interaction with melatonin (B1676174) receptors and a subsequent influence on the sympathetic nervous system and aqueous humor dynamics.

This compound Signaling Pathway cluster_0 Ocular Administration cluster_1 Ciliary Epithelium cluster_2 Physiological Effect MCA_NAT This compound MT3 Putative MT3 Receptor MCA_NAT->MT3 Binds to ADRA2A α2A-Adrenoceptor (Upregulated) MCA_NAT->ADRA2A Upregulates gene expression ADRB2 β2-Adrenoceptor (Downregulated) MCA_NAT->ADRB2 Downregulates gene expression AC Adenylyl Cyclase MT3->AC Inhibits (?) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AH_Production Aqueous Humor Production PKA->AH_Production Modulates (?) ADRA2A->AH_Production Decreases ADRB2->AH_Production Increases IOP Intraocular Pressure AH_Production->IOP Determines

Proposed signaling pathway for this compound's IOP-lowering effect.

The proposed mechanism suggests that this compound, a putative MT3 receptor agonist, may reduce intraocular pressure by modulating the expression of adrenoceptors in the ciliary epithelium, leading to a decrease in aqueous humor production.[6] It is believed that the mechanism involves the reduction of chloride ion efflux, which in turn reduces the formation of aqueous humor.[3] While some research pointed to the MT3 melatonin binding site being the enzyme quinone reductase 2 (NQO2), further studies have suggested that the IOP-lowering effect of this compound is not mediated by NQO2, indicating the existence of another melatonin receptor.[7]

Concluding Remarks

The available evidence from studies in glaucomatous monkeys and normotensive rabbits strongly suggests that this compound is a potent ocular hypotensive agent. The effect is enhanced with repeated dosing in the glaucomatous model and can be optimized with specific formulations in the normotensive model. The underlying mechanism appears to involve the modulation of adrenergic pathways in the eye, leading to reduced aqueous humor production.

It is important to note the absence of direct comparative studies between glaucomatous and normal mice. Such studies would be invaluable in further elucidating the differential effects of this compound in healthy and diseased states and would be a critical step in the preclinical development of this promising compound for glaucoma therapy. Future research should focus on bridging this knowledge gap to provide a more complete picture of this compound's therapeutic potential.

References

A Comparative Guide to 5-MCA-NAT and Agomelatine for MT3/NQO2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) and agomelatine (B1665654) concerning their interaction with the MT3 receptor, which has been identified as the enzyme Quinone Reductase 2 (NQO2). This document synthesizes available experimental data on their binding affinities, functional activities, and the associated signaling pathways. Detailed experimental protocols for key assays are also provided to support further research.

Executive Summary

This compound is a potent ligand for the MT3/NQO2 binding site, although a significant controversy exists regarding whether its physiological effects are mediated through this enzyme. In contrast, agomelatine is a well-established agonist of MT1 and MT2 receptors with antagonist activity at the 5-HT2C receptor. Current evidence suggests that agomelatine has negligible affinity for the MT3/NQO2 receptor. Therefore, a direct comparison of their efficacy as MT3/NQO2 activators is challenging due to the limited data on agomelatine's activity at this site and the ongoing debate about the functional role of NQO2 in mediating the effects of this compound.

Data Presentation: Quantitative Comparison

The available quantitative data for this compound and agomelatine are summarized below. It is important to note the lack of specific binding affinity data for agomelatine at the NQO2 receptor.

CompoundTargetParameterValueSpeciesReference
This compound MT3/NQO2Kᵢ (nM)29.5Hamster (Brain)[1]
NQO2-logEC₅₀ (M)11.62 ± 0.34Chick (Retina)[2]
Agomelatine MT1Kᵢ (nM)~0.1Human[3]
MT2Kᵢ (nM)~0.12Human[3]
5-HT2CpKᵢ6.2Human[3]
Various ReceptorsKᵢ (µM)> 10Not Specified[3]
Melatonin (B1676174) (Reference) NQO2Kₐ (µM)~1Not Specified[4]
NQO2IC₅₀ (µM)50-100Not Specified[5]

The MT3 Receptor: Quinone Reductase 2 (NQO2)

The putative MT3 melatonin binding site has been identified as the cytosolic enzyme Quinone Reductase 2 (NQO2).[6] Unlike the G-protein coupled MT1 and MT2 receptors, NQO2 is a flavoprotein that catalyzes the two-electron reduction of quinones.[7] However, its enzymatic activity is inefficient with common cofactors like NAD(P)H, suggesting it may function more as a redox-sensitive signaling protein or "flavin redox switch" rather than a classical enzyme.[8][9]

The Controversy Surrounding this compound and NQO2

While this compound is often cited as a selective MT3/NQO2 ligand, a key study has challenged the role of NQO2 in mediating its primary physiological effect of reducing intraocular pressure. This research suggests that the hypotensive action of this compound is not mediated by NQO2, pointing towards the possible existence of another, yet unidentified, melatonin receptor.[10] This is a critical consideration for researchers investigating the therapeutic potential of this compound based on its interaction with NQO2.

Signaling Pathways

The signaling mechanisms for MT1/MT2 receptors, the primary targets of agomelatine, are well-characterized and involve G-protein coupling. In contrast, the downstream signaling of NQO2 is less defined but appears to involve modulation of key cellular signaling nodes.

Agomelatine's Primary Signaling (MT1/MT2 Receptors)

Agomelatine's high affinity for MT1 and MT2 receptors means its primary signaling actions are through these G-protein coupled receptors, which are known to influence circadian rhythms and have neuroprotective effects.

Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors (GPCR) Agomelatine->MT1_MT2 G_protein Gi/o Protein MT1_MT2->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Circadian_Rhythm Circadian Rhythm Regulation Gene_Expression->Circadian_Rhythm cluster_downstream Downstream Modulation Ligand This compound / Other Ligands NQO2 NQO2 (MT3 Receptor) Ligand->NQO2 Binding NFkB_pathway NF-κB Signaling NQO2->NFkB_pathway Modulates Akt_pathway Akt Signaling NQO2->Akt_pathway Modulates AMPK_pathway AMPK Signaling NQO2->AMPK_pathway Modulates Cell_Survival Cell Survival NFkB_pathway->Cell_Survival Apoptosis Apoptosis NFkB_pathway->Apoptosis Inhibits Akt_pathway->Cell_Survival Autophagy Autophagy AMPK_pathway->Autophagy Start Start Prepare_Membranes Prepare NQO2-containing Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Plate: Total, Non-specific, & Competitive Binding Wells Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/ Free Ligand Incubate->Filter_Wash Count Measure Radioactivity (Gamma Counter) Filter_Wash->Count Analyze Calculate Specific Binding, Determine IC50 and Ki Count->Analyze End End Analyze->End Start Start Setup_Reaction Prepare Reaction Mix: Buffer, NQO2, Test Compound Start->Setup_Reaction Pre_incubate Pre-incubate Setup_Reaction->Pre_incubate Initiate_Reaction Add Substrates (Menadione, BNAH/NRH) and Detection Reagent Pre_incubate->Initiate_Reaction Measure Monitor Absorbance/ Fluorescence Change Initiate_Reaction->Measure Analyze Calculate Reaction Rates and Determine IC50 Measure->Analyze End End Analyze->End

References

Efficacy of 5-MCA-NAT in Animal Models of Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a melatonin (B1676174) analog, with other established glaucoma treatments in various animal models. The data presented is intended to offer an objective overview to inform preclinical research and drug development efforts in the field of glaucoma therapy.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current treatments. This compound has emerged as a promising therapeutic agent due to its ability to lower IOP in several animal models of glaucoma. This guide summarizes the available quantitative data on the efficacy of this compound and compares it with commonly used glaucoma medications, including the prostaglandin (B15479496) analog latanoprost (B1674536), the beta-blocker timolol, and the alpha-adrenergic agonist brimonidine. Detailed experimental protocols and relevant signaling pathways are also provided to facilitate a deeper understanding of the preclinical data.

Data Presentation: Comparative Efficacy in IOP Reduction

The following tables summarize the percentage of IOP reduction observed with this compound and comparator drugs in different animal models of glaucoma. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, caution should be exercised when making direct comparisons between different compounds.

Table 1: Efficacy of this compound in Animal Models of Glaucoma

Animal ModelType of GlaucomaDrug Concentration/DoseMaximum IOP Reduction (%)Duration of EffectReference
RabbitNormotensive100 µM30.27%~7 hours[1]
RabbitNormotensiveNot Specified42.5% ± 1.6%>8 hours[2]
Mouse (DBA/2J)Pigmentary Glaucoma100 µM32.5% ± 4.3%Not Specified[3]
MonkeyLaser-Induced Ocular Hypertension2%19% (on day 5)At least 18 hours[4]

Table 2: Efficacy of Latanoprost in Animal Models of Glaucoma

Animal ModelType of GlaucomaDrug Concentration/DoseMaximum IOP Reduction (%)Duration of EffectReference
RabbitSteroid-Induced Ocular Hypertension0.005%35.06%Not Specified[5]
RabbitNormotensive0.005%29% (mean daily)24 hours[6][7]
MonkeyLaser-Induced Ocular Hypertension0.005%20%At least 24 hours[8][9]
MonkeyLaser-Induced Ocular HypertensionNot Specified34%Not Specified[10]

Table 3: Efficacy of Timolol in Animal Models of Glaucoma

Animal ModelType of GlaucomaDrug Concentration/DoseMaximum IOP Reduction (%)Duration of EffectReference
RabbitSteroid-Induced Ocular Hypertension0.5%34.21%Not Specified[5]
RabbitNormotensive0.5%~20%~2 hours[11]
Mouse (DBA/2J)Pigmentary Glaucoma0.5%3-4 mmHg reductionNot Specified[12]
RabbitWater-Loading Induced Ocular Hypertension0.5%3.6 mmHg reduction< 90 minutes[2]

Table 4: Efficacy of Brimonidine in Animal Models of Glaucoma

Animal ModelType of GlaucomaDrug Concentration/DoseMaximum IOP Reduction (%)Duration of EffectReference
RabbitWater-Loading Induced Ocular Hypertension0.1%12.2 mmHg reduction (84.6%)~90 minutes[2]
Mouse (DBA/2J)Pigmentary Glaucoma0.1%6-10 mmHg reductionNot Specified[12]
RabbitNormotensive0.2%4.6 mmHg reductionNot Specified[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols cited in this guide.

Laser-Induced Ocular Hypertension in Monkeys

This model is considered highly relevant to human glaucoma.[14][15]

  • Animal Model: Rhesus or Cynomolgus monkeys.

  • Procedure:

    • Anesthesia: Animals are anesthetized with ketamine hydrochloride and medetomidine.[16]

    • Pupil Constriction: Pilocarpine nitrate (B79036) eye drops are administered to constrict the pupil.[16]

    • Laser Photocoagulation: An argon laser is used to deliver burns to the trabecular meshwork (360°).[15][16] Laser parameters are typically: 50 μm spot size, 0.1–0.5 s duration, and 800–1,000 mW power.[16]

    • Post-operative Care: Topical antibiotics and corticosteroids are administered to manage inflammation.[16]

    • IOP Monitoring: IOP is measured using a tonometer at baseline and various time points post-laser. Multiple laser sessions may be required to induce sustained ocular hypertension.[16]

Water-Loading Induced Ocular Hypertension in Rabbits

This is an acute model used for rapid screening of IOP-lowering agents.

  • Animal Model: New Zealand White rabbits.

  • Procedure:

    • Baseline IOP Measurement: Baseline IOP is measured using a tonometer.

    • Water Loading: Rabbits are administered tap water orally (60 mL/kg) to induce a transient increase in IOP.[2]

    • Drug Administration: The test compound (e.g., this compound, timolol, brimonidine) is topically administered.

    • IOP Monitoring: IOP is measured at frequent intervals (e.g., every 20-30 minutes) for several hours to determine the effect of the compound on the induced IOP spike.[2]

DBA/2J Mouse Model of Pigmentary Glaucoma

This is a genetic model that spontaneously develops glaucoma, mimicking aspects of human pigmentary glaucoma.

  • Animal Model: DBA/2J mice.

  • Characteristics: These mice develop iris pigment dispersion and iris atrophy, leading to a progressive increase in IOP and subsequent RGC loss, typically starting around 6-9 months of age.[12]

  • Procedure:

    • IOP Measurement: IOP is measured at various ages to monitor the progression of ocular hypertension using a rebound tonometer (e.g., TonoLab).[3]

    • Drug Administration: Test compounds are administered topically.

    • Efficacy Evaluation: The effect of the drug on IOP is measured over time. Histological analysis of the retina and optic nerve can also be performed to assess neuroprotective effects.[3]

Topical Drug Administration and IOP Measurement
  • Drug Formulation: For topical administration, compounds are often dissolved in a vehicle such as saline with a small percentage of a solubilizing agent like DMSO.[3]

  • Administration: A precise volume (e.g., 2-50 µL) of the drug solution is instilled into the conjunctival sac of the animal's eye.[3][4]

  • IOP Measurement:

    • Rabbits and Monkeys: Applanation or rebound tonometers (e.g., Tono-Pen, TonoVet) are commonly used. Topical anesthetic is often applied before measurement.[4][17]

    • Mice: Rebound tonometers (e.g., TonoLab) are preferred as they do not require topical anesthesia and are suitable for the small mouse eye.[3]

    • Procedure: Multiple readings are taken for each eye at each time point, and the average is recorded. Measurements are typically taken at baseline and at various time points after drug administration to determine the peak effect and duration of action.[3][4]

Mandatory Visualization

Signaling Pathway of this compound

This compound is an agonist of melatonin receptors, primarily the MT1, MT2, and the putative MT3 receptor. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that is believed to contribute to the reduction of IOP. While the precise downstream pathway for IOP reduction is still under investigation, it is thought to involve modulation of aqueous humor dynamics. The following diagram illustrates the general signaling pathway of melatonin receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response MCA_NAT This compound MT1_MT2 MT1/MT2 Receptors (GPCR) MCA_NAT->MT1_MT2 Binds to G_protein Gi/Gq Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA IOP_reduction Modulation of Aqueous Humor Dynamics IOP Reduction PKA->IOP_reduction Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->IOP_reduction G cluster_setup Phase 1: Model Development & Baseline cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy & Safety Assessment cluster_conclusion Phase 4: Conclusion animal_selection Animal Model Selection (e.g., Rabbit, Mouse, Monkey) glaucoma_induction Induction of Ocular Hypertension (e.g., Laser, Hypertonic Saline) animal_selection->glaucoma_induction baseline_iop Baseline IOP Measurement glaucoma_induction->baseline_iop randomization Randomization into Treatment Groups baseline_iop->randomization drug_admin Drug Administration (Topical, Systemic) randomization->drug_admin iop_monitoring IOP Monitoring (Time-course) drug_admin->iop_monitoring safety_assessment Ocular & Systemic Safety Assessment drug_admin->safety_assessment data_analysis Data Analysis (% IOP Reduction) iop_monitoring->data_analysis safety_assessment->data_analysis conclusion Conclusion on Efficacy & Safety data_analysis->conclusion

References

Validating the MT3 Selectivity of 5-MCA-NAT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound for its target is paramount. This guide provides a comprehensive comparison of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) and its selectivity for the melatonin (B1676174) receptor subtype 3 (MT3), also known as quinone reductase 2 (QR2). Through quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to offer an objective validation of this compound's performance against other melatonin receptor ligands.

Quantitative Comparison of Melatonin Receptor Ligands

The selectivity of this compound for the MT3 receptor is best understood in the context of its binding affinity compared to other well-known melatonin receptor ligands. The following table summarizes the binding affinities (Ki) of this compound and other compounds for the MT1, MT2, and MT3 receptors. Lower Ki values indicate higher binding affinity.

CompoundMT1 Ki (nM)MT2 Ki (nM)MT3 (QR2) Ki (nM)Selectivity Profile
This compound >1000[1]>1000[1]29.5[1]Highly Selective for MT3
Melatonin0.081[2]0.383[2]24[3]Agonist at MT1/MT2, also binds MT3
Ramelteon0.014[2]0.112[2]2650[3]Selective Agonist for MT1/MT2
Agomelatine0.10[2]0.12[2]No significant affinityAgonist at MT1/MT2
Tasimelteon0.304[2]0.0692[2]No significant affinityAgonist at MT1/MT2

Note: The binding affinity data for this compound at MT1/MT2 and MT3 are derived from studies using a radiolabeled analog of this compound, 2-[125I]MCA-NAT, which showed no affinity for MT1 receptors and high affinity for what were then termed ML2 sites (now recognized as MT3)[1].

Experimental Protocols

To validate the selectivity of this compound, specific experimental assays are employed. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay for MT1 and MT2 Receptors

This protocol is used to determine the binding affinity of a test compound (like this compound) for the MT1 and MT2 melatonin receptors.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
  • Radioligand: 2-[125I]iodomelatonin.
  • Test compound: this compound.
  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Incubate the cell membranes (20-40 µg of protein) with a fixed concentration of 2-[125I]iodomelatonin (typically 20-100 pM).
  • Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the receptors.
  • Incubate the mixture for 60-120 minutes at 37°C in the dark.
  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
  • Wash the filters three times with cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MT3 (Quinone Reductase 2) Binding and Activity Assays

Given that MT3 is an enzyme, both binding and functional assays are crucial for validation.

1. Competitive Binding Assay:

  • Principle: Similar to the MT1/MT2 assay, this method measures the displacement of a specific radioligand from the MT3/QR2 binding site. For MT3, 2-[125I]iodomethoxy-carbonylamino-N-acetyltryptamine (2-[125I]-I-MCA-NAT) is a more selective radioligand that avoids cross-reactivity with MT1 and MT2 receptors[4].

  • Procedure: The protocol is similar to the one described for MT1/MT2, but with the following modifications:

    • Tissue/Cell Source: Tissues known to express high levels of MT3/QR2, such as hamster kidney, are often used.

    • Radioligand: 2-[125I]-I-MCA-NAT is used.

    • Incubation Temperature: The assay can be performed at 20°C[4].

2. Enzymatic Activity Assay:

  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of QR2. QR2 catalyzes the reduction of quinones using a co-substrate like N-ribosyldihydronicotinamide (NRH)[5]. The reduction of a substrate, such as menadione, is monitored spectrophotometrically.

  • Materials:

    • Purified recombinant human QR2 enzyme.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Co-substrate: NRH or N-methyldihydronicotinamide (NMH).

    • Substrate: Menadione or other quinone substrates.

    • Test inhibitor: this compound.

    • Spectrophotometer.

  • Procedure:

    • In a cuvette, combine the assay buffer, co-substrate, and substrate.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding the QR2 enzyme.

    • Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NRH oxidation) over time.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the QR2 enzymatic activity.

Signaling and Enzymatic Pathways

The mechanisms of action for MT1/MT2 and MT3 are fundamentally different. MT1 and MT2 are G-protein coupled receptors that modulate intracellular signaling cascades, while MT3 (QR2) is an enzyme involved in cellular metabolism and redox state.

MT1_MT2_Signaling cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gi MT1->Gi Gq Gq MT1->Gq MT2 MT2 Receptor MT2->Gi AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Melatonin Melatonin Melatonin->MT1 Melatonin->MT2 Gi->AC Gq->PLC PKA ↓ PKA cAMP->PKA PKC ↑ PKC IP3_DAG->PKC Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

Canonical MT1 and MT2 G-protein coupled signaling pathways.

MT3_QR2_Pathway cluster_cytosol Cytosol QR2 MT3 (QR2) Dopamine (B1211576) Dopamine (Neurotransmitter) QR2->Dopamine NRH_oxidized NRH⁺ QR2->NRH_oxidized Dopamine_Quinone Dopamine Quinone (Toxic) Dopamine_Quinone->QR2 NRH NRH (Co-substrate) NRH->QR2 MCA_NAT This compound MCA_NAT->QR2 Inhibition

Enzymatic pathway of MT3 (QR2) and the inhibitory action of this compound.

The enzymatic activity of QR2, which can be inhibited by this compound, has been linked to the reduction of catechol quinones, such as dopamine quinone[6][7]. By reducing these toxic quinones back to their neurotransmitter form, QR2 may play a role in neuroprotection[6]. However, there is also evidence suggesting that the effects of this compound on intraocular pressure may not be mediated by QR2, indicating the potential existence of other melatonin receptor subtypes or alternative mechanisms of action[8].

References

The Clinical Potential of 5-MCA-NAT for Glaucoma: A Comparative Guide to Current Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor and the target of all current therapeutic interventions is elevated intraocular pressure (IOP). While a range of pharmacological agents are available, the search for novel mechanisms of action with improved efficacy and side-effect profiles is ongoing. This guide provides a comparative analysis of the emerging therapeutic candidate, 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), against established first-line and adjunctive glaucoma treatments.

Overview of this compound

This compound is a potent and selective agonist for the putative MT3 melatonin (B1676174) receptor.[1] Preclinical studies have demonstrated its capacity to significantly reduce IOP in animal models of glaucoma, suggesting a novel therapeutic pathway for managing this condition.[1][2]

Comparative Efficacy in IOP Reduction

The following tables summarize the IOP-lowering efficacy of this compound in a preclinical monkey model and compare it with the clinically reported efficacy of current standard-of-care glaucoma medications in humans. It is crucial to note that the data for this compound is from preclinical studies, and direct head-to-head clinical trials are not yet available.

Table 1: IOP-Lowering Efficacy of this compound in a Glaucomatous Monkey Model

Treatment DayMaximum IOP Reduction (mmHg ± SEM)Percentage IOP Reduction
Day 14.0 ± 0.510%
Day 35.6 ± 0.815%
Day 57.0 ± 1.119%

Data derived from a study in eight glaucomatous monkey eyes receiving 2% this compound twice daily.[1]

Table 2: Comparative IOP-Lowering Efficacy of Current Glaucoma Medications (Human Clinical Data)

Drug ClassExample DrugTypical IOP Reduction from BaselineDosing Frequency
Prostaglandin (B15479496) Analogs Latanoprost 0.005%25-35%Once daily
Beta-Blockers Timolol 0.5%20-30%Once or twice daily
Alpha-Adrenergic Agonists Brimonidine (B1667796) 0.1-0.2%20-25%Twice or three times daily
Carbonic Anhydrase Inhibitors (topical) Dorzolamide 2%15-20%Twice or three times daily

Efficacy ranges are approximate and based on various clinical trials.[3][4][5][6][7][8][9][10]

Mechanisms of Action: A Comparative Overview

The therapeutic agents for glaucoma lower IOP by either decreasing aqueous humor production or increasing its outflow. This compound appears to employ a distinct mechanism compared to the established drug classes.

Table 3: Mechanisms of Action of this compound and Current Glaucoma Treatments

Drug ClassPrimary Mechanism of Action
This compound (putative) Agonist at the putative MT3 melatonin receptor, potentially leading to reduced aqueous humor production via downregulation of carbonic anhydrases and inhibition of chloride ion movement in the ciliary epithelium.[11][12]
Prostaglandin Analogs Increase uveoscleral outflow of aqueous humor by remodeling the extracellular matrix of the ciliary muscle.
Beta-Blockers Reduce aqueous humor production by the ciliary body.[5]
Alpha-Adrenergic Agonists Decrease aqueous humor production and increase uveoscleral outflow.[4]
Carbonic Anhydrase Inhibitors Reduce aqueous humor production by inhibiting the carbonic anhydrase enzyme in the ciliary body.[13]

Signaling Pathways

The signaling cascades initiated by these drugs are critical to their therapeutic effect.

This compound Signaling Pathway (Putative)

This compound's activation of the MT3 receptor in the ciliary epithelium is thought to initiate a cascade that ultimately reduces aqueous humor secretion. While the complete pathway is still under investigation, evidence suggests a potential role for the modulation of carbonic anhydrase activity and ion transport.[11][12]

G This compound This compound MT3_Receptor Putative MT3 Receptor (in Ciliary Epithelium) This compound->MT3_Receptor binds and activates Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP modulation) MT3_Receptor->Signaling_Cascade Carbonic_Anhydrase Downregulation of Carbonic Anhydrases (CA-II, CA-XII) Signaling_Cascade->Carbonic_Anhydrase Ion_Transport Inhibition of Chloride (Cl-) Movement Signaling_Cascade->Ion_Transport Aqueous_Production Reduced Aqueous Humor Production Carbonic_Anhydrase->Aqueous_Production Ion_Transport->Aqueous_Production IOP_Reduction Intraocular Pressure Reduction Aqueous_Production->IOP_Reduction

Putative signaling pathway for this compound in reducing intraocular pressure.

Prostaglandin Analog Signaling Pathway

Prostaglandin analogs bind to prostanoid FP receptors on ciliary muscle cells, initiating a signaling cascade that leads to the remodeling of the extracellular matrix and increased uveoscleral outflow.

G Prostaglandin_Analog Prostaglandin Analog (e.g., Latanoprost) FP_Receptor Prostanoid FP Receptor (on Ciliary Muscle Cells) Prostaglandin_Analog->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_PKC->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure Reduction Uveoscleral_Outflow->IOP_Reduction

Signaling pathway for prostaglandin analogs leading to increased uveoscleral outflow.

Side Effect Profiles

A key consideration in glaucoma therapy is the side-effect profile of the medication, which can significantly impact patient adherence.

Table 4: Comparative Side Effect Profiles

Drug ClassCommon Ocular Side EffectsCommon Systemic Side Effects
This compound (preclinical) No adverse ocular effects observed in a 5-day monkey study.[1]No adverse systemic effects observed in a 5-day monkey study.[1]
Prostaglandin Analogs Conjunctival hyperemia, eyelash growth, iris color darkening, periorbital fat atrophy.Generally well-tolerated systemically.
Beta-Blockers Ocular irritation, blurred vision, dry eye.Bradycardia, bronchospasm, fatigue, depression.[5]
Alpha-Adrenergic Agonists Allergic conjunctivitis, hyperemia, ocular pruritus.Dry mouth, fatigue.[3][4]
Carbonic Anhydrase Inhibitors (topical) Stinging or burning upon instillation, blurred vision, bitter taste.Generally minimal systemic side effects.[6][13]

Experimental Protocols

IOP Reduction Study of this compound in a Laser-Induced Glaucoma Monkey Model

Objective: To evaluate the effect of topical application of this compound on IOP in monkey eyes with laser-induced unilateral glaucoma.

Animal Model:

  • Species: Macaca fascicularis (cynomologus monkeys).

  • Glaucoma Induction: Unilateral glaucoma was induced by argon laser photocoagulation of the trabecular meshwork.[1] This procedure leads to scarring and obstruction of the aqueous outflow pathway, resulting in elevated IOP.[14][15][16]

Experimental Design:

  • A multiple-dose study was performed in eight glaucomatous monkey eyes.

  • Treatment: One 25-µL drop of 2% this compound was applied topically to the glaucomatous eye twice daily (9:30 am and 3:30 pm) for five consecutive days.[1]

  • Control: A vehicle-treated day was included for comparison.

  • Baseline: A baseline day of IOP measurements was recorded before treatment initiation.

IOP Measurement:

  • IOP was measured hourly for six hours, beginning at 9:30 am on the baseline day, the vehicle-treated day, and on treatment days 1, 3, and 5.[1]

  • Instrumentation: A pneumatonometer was used for IOP measurements in conscious, trained monkeys.[17][18][19] The monkeys were conditioned to accept the procedure to minimize stress-induced IOP fluctuations.

Workflow of the Experimental Protocol

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol Animal_Model Select Cynomolgus Monkeys Glaucoma_Induction Induce Unilateral Glaucoma (Argon Laser Photocoagulation) Animal_Model->Glaucoma_Induction Training Train Monkeys for Conscious IOP Measurement Glaucoma_Induction->Training Baseline Day 0: Baseline IOP Measurement (hourly for 6h) Training->Baseline Vehicle Day 1 (am): Vehicle Administration Baseline->Vehicle Vehicle_IOP Day 1: Vehicle IOP Measurement (hourly for 6h) Vehicle->Vehicle_IOP Treatment_Start Day 1 (pm) - Day 5: this compound Administration (2% solution, twice daily) Vehicle_IOP->Treatment_Start Treatment_IOP Days 1, 3, 5: Treatment IOP Measurement (hourly for 6h post-morning dose) Treatment_Start->Treatment_IOP

Workflow for the preclinical evaluation of this compound in a monkey glaucoma model.

Conclusion and Future Directions

The preclinical data for this compound are promising, suggesting a novel mechanism of action for IOP reduction with a potentially favorable side-effect profile. The progressive increase in efficacy over several days of treatment in the monkey model is a particularly interesting finding that warrants further investigation.[1]

However, it is imperative to underscore that these findings are from animal studies. Rigorous, well-controlled clinical trials in humans are necessary to establish the safety and efficacy of this compound for the treatment of glaucoma. Direct, head-to-head comparative trials with current first-line therapies, such as prostaglandin analogs, will be essential to determine its ultimate clinical utility. Future research should also focus on fully elucidating the MT3 receptor signaling pathway in the human eye to better understand its therapeutic potential and identify any potential off-target effects. The development of this compound and other MT3 receptor agonists could represent a significant advancement in the pharmacological management of glaucoma, offering a new therapeutic option for patients who are intolerant to or insufficiently responsive to current treatments.

References

A Comparative Review of 5-MCA-NAT and Other Melatonin Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) and other key melatonin (B1676174) analogs, including melatonin, ramelteon, tasimelteon, and agomelatine. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacological profiles and experimental data related to these compounds.

Quantitative Comparison of Melatonin Analogs

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other melatonin analogs at the melatonin receptors MT1 and MT2, as well as the enzyme quinone reductase 2 (QR2), also known as the putative MT3 receptor. This data is essential for understanding the selectivity and potential therapeutic applications of these compounds.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
This compound MT1-EC50: 440[1]
MT2-EC50: 98[1]
QR2 (MT3)--
Melatonin MT10.08[2]-
MT20.383[2]IC50: 0.27[3]
QR2 (MT3)24[2]-
Ramelteon MT10.014[4][5]IC50: 0.0212[5]
MT20.112[4]IC50: 0.0534[5]
QR2 (MT3)2650[2][5]-
Tasimelteon MT10.304[6]EC50: 0.74
MT20.0692 - 0.07[6]EC50: 0.1
QR2 (MT3)--
Agomelatine MT10.1[7]-
MT20.12[7]-
QR2 (MT3)--

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and other melatonin analogs.

Radioligand Binding Assay for MT1/MT2 Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for the MT1 and MT2 melatonin receptors.

1. Membrane Preparation:

  • Cell membranes are isolated from cell lines (e.g., HEK293 or CHO cells) recombinantly expressing the human MT1 or MT2 receptor.

2. Binding Reaction:

  • The cell membranes are incubated with a specific radioligand, typically 2-[¹²⁵I]-iodomelatonin.

  • For competition assays, a range of concentrations of the unlabeled test compound (e.g., this compound, ramelteon) is included in the incubation mixture.[8]

3. Separation:

  • The receptor-bound radioligand is separated from the free radioligand, commonly through rapid vacuum filtration over glass fiber filters.[9]

4. Detection:

  • The radioactivity of the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.[8]

5. Data Analysis:

  • The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[10]

Functional Assay: cAMP Measurement

This assay determines the functional potency (EC50 or IC50) of a compound by measuring its effect on intracellular cyclic AMP (camp) levels, a key second messenger in melatonin receptor signaling.

1. Cell Culture and Transfection:

  • HEK293 or CHO cells are transfected to express the human MT1 or MT2 receptor.[6]

2. Assay Principle:

  • Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11][12]

3. cAMP Stimulation:

  • Intracellular cAMP levels are stimulated using forskolin, a direct activator of adenylyl cyclase.

4. Compound Incubation:

  • The cells are then incubated with varying concentrations of the test melatonin analog.

5. cAMP Measurement:

  • The intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF) or biosensor assays (e.g., GloSensor).[12][13]

6. Data Analysis:

  • The results are used to generate a dose-response curve, from which the EC50 or IC50 value is calculated to determine the compound's potency in modulating cAMP production.

In Vivo Intraocular Pressure (IOP) Measurement

This protocol is used to assess the efficacy of melatonin analogs in reducing intraocular pressure in animal models.

1. Animal Models:

  • New Zealand white rabbits or glaucomatous monkeys are commonly used models.[3][13]

2. Compound Administration:

  • The test compound, such as this compound, is typically administered topically to the eye as a solution or suspension.[13]

3. IOP Measurement:

  • IOP is measured at baseline and at various time points after administration using a tonometer (e.g., Tono-Pen).[14]

4. Data Analysis:

  • The change in IOP from baseline is calculated and compared between the treated and control (vehicle-treated) groups to determine the ocular hypotensive effect of the compound.

Visualizing Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of melatonin analogs.

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melatonin_Analog Melatonin Analog (e.g., this compound) MT_Receptor MT1/MT2 Receptor Melatonin_Analog->MT_Receptor Binds to G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Circadian Rhythm Regulation) CREB->Physiological_Response Leads to

Melatonin Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) cluster_invivo In Vivo Efficacy (IOP) B1 Membrane Preparation (MT1/MT2 expressing cells) B2 Radioligand Binding Assay (2-[¹²⁵I]-iodomelatonin) B1->B2 B3 Competition with Analog B2->B3 B4 Scintillation Counting B3->B4 B5 Ki Calculation B4->B5 F1 Cell Culture (MT1/MT2 expressing cells) F2 Forskolin Stimulation F1->F2 F3 Incubation with Analog F2->F3 F4 cAMP Measurement (e.g., HTRF) F3->F4 F5 EC50 Calculation F4->F5 I1 Animal Model (Rabbit/Monkey) I2 Topical Administration of Analog I1->I2 I3 IOP Measurement (Tonometry) I2->I3 I4 Data Analysis (Change in IOP) I3->I4

Experimental Workflow for Melatonin Analog Characterization

References

A Comparative Analysis of 5-MCA-NAT and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the safety and efficacy of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) and latanoprost (B1674536), two compounds investigated for their potential to reduce intraocular pressure (IOP), a key factor in the management of glaucoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanisms of action for both agents.

Executive Summary

Latanoprost, a prostaglandin (B15479496) F2α analog, is a well-established and widely prescribed first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] Its efficacy and safety profile are supported by extensive clinical trials in humans.[3][4][5] In contrast, this compound is a putative melatonin (B1676174) MT3 receptor agonist that has shown promise in preclinical studies for its IOP-lowering effects.[6][7] The available data for this compound is primarily from animal models, and it has not undergone the same level of extensive clinical evaluation as latanoprost.[6][8] Therefore, a direct quantitative comparison of their clinical efficacy and safety in humans is not currently possible. This guide presents the existing data for each compound individually to facilitate an informed understanding of their respective profiles.

Data Presentation

Table 1: Efficacy in Intraocular Pressure (IOP) Reduction
CompoundStudy TypeModelDosageMaximum IOP ReductionOnset of ActionDuration of ActionCitation(s)
This compound PreclinicalGlaucomatous Monkey Eyes2% solution, twice daily for 5 days19% (7.0 ± 1.1 mmHg) on day 51-5 hours after the first doseAt least 18 hours after the fifth dose[6][7][8]
Latanoprost Clinical TrialHuman (Open-Angle Glaucoma/Ocular Hypertension)0.005% solution, once daily27-35% (6.3-8.6 mmHg) from baseline3-4 hoursAt least 24 hours[1][3]

Note: The data for this compound is from a preclinical study in monkeys, while the data for latanoprost is from human clinical trials. Direct comparison of IOP reduction percentages should be interpreted with caution due to the differences in species and study design.

Table 2: Safety and Side Effect Profile
CompoundStudy TypeReported Side EffectsCitation(s)
This compound Preclinical (Monkey)No adverse ocular or systemic side effects were observed during the 5 days of treatment.[6][7][8]
Latanoprost Clinical (Human)Common: Blurry vision, eye redness, itchiness, darkening of the iris, eyelash changes (longer, thicker, darker), eyelid skin darkening, eye irritation (burning, stinging). Less Common/Serious: Macular edema, iritis/uveitis, allergic reactions.[1][5][8][9][10]

Experimental Protocols

This compound: IOP Measurement in Glaucomatous Monkey Eyes

A multiple-dose study was performed in eight conscious glaucomatous cynomolgus monkeys with laser-induced unilateral glaucoma.[6][8]

  • Test Article: this compound (2%) ophthalmic solution.

  • Dosing Regimen: One 25 µL drop was applied topically to the glaucomatous eye twice daily (9:30 a.m. and 3:30 p.m.) for five consecutive days.

  • IOP Measurement: Intraocular pressure was measured using a calibrated applanation tonometer. Measurements were taken hourly for six hours, starting at 9:30 a.m. on a baseline day, a vehicle-treated day, and on treatment days 1, 3, and 5.[6][8]

Latanoprost: IOP Measurement in Human Clinical Trials

The protocol for assessing IOP in human clinical trials for latanoprost typically involves a multicenter, randomized, and masked study design.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension.

  • Washout Period: A period where patients discontinue their previous IOP-lowering medications.

  • Treatment: Latanoprost 0.005% ophthalmic solution administered as one drop in the affected eye(s) once daily in the evening.

  • IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) at baseline and at specified follow-up visits. Goldmann applanation tonometry is the standard method for IOP measurement.[11]

Latanoprost: FP Receptor Binding Assay
  • Objective: To determine the binding affinity of latanoprost acid (the active form of latanoprost) to the prostaglandin F (FP) receptor.

  • Method: A competitive radioligand binding assay is performed using cell membranes prepared from cells stably expressing the human FP receptor (e.g., HEK293 cells).

  • Procedure:

    • A constant concentration of a radiolabeled ligand with high affinity for the FP receptor (e.g., [³H]PGF2α) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled latanoprost acid are added to compete with the radioligand for binding to the FP receptor.

    • The amount of bound radioactivity is measured after separating the bound and free radioligand (e.g., by filtration).

    • The concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).[1]

Latanoprost: Matrix Metalloproteinase (MMP) Activity Assay
  • Objective: To assess the effect of latanoprost on the activity of MMPs, which are involved in the remodeling of the extracellular matrix in the uveoscleral outflow pathway.

  • Method: Gelatin zymography is a common method used.

  • Procedure:

    • Human ciliary muscle cells or trabecular meshwork cells are cultured and treated with latanoprost acid.

    • The cell culture medium, containing secreted MMPs, is collected.

    • The medium is subjected to polyacrylamide gel electrophoresis (PAGE) containing gelatin.

    • After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin.

    • The gel is then stained (e.g., with Coomassie Brilliant Blue), and areas of MMP activity appear as clear bands against a stained background. The intensity of the bands can be quantified to determine the level of MMP activity.[2][6][12]

Mandatory Visualization

G cluster_5MCANAT This compound Signaling Pathway This compound This compound MT3 Receptor (Putative) MT3 Receptor (Putative) This compound->MT3 Receptor (Putative) Binds to G-protein G-protein MT3 Receptor (Putative)->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messengers Second Messengers Effector Enzyme->Second Messengers Alters IOP Reduction IOP Reduction Second Messengers->IOP Reduction Leads to

Caption: Putative signaling pathway for this compound in reducing intraocular pressure.

G cluster_Latanoprost Latanoprost Signaling Pathway Latanoprost (Prodrug) Latanoprost (Prodrug) Latanoprost Acid (Active) Latanoprost Acid (Active) Latanoprost (Prodrug)->Latanoprost Acid (Active) Hydrolysis by Corneal Esterases FP Receptor FP Receptor Latanoprost Acid (Active)->FP Receptor Binds to Gq/11 Protein Gq/11 Protein FP Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Leads to MMP Upregulation Upregulation of Matrix Metalloproteinases (MMP-1, -2, -3, -9) Increased Intracellular Ca2+->MMP Upregulation Stimulates ECM Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway MMP Upregulation->ECM Remodeling Causes Increased Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Outflow Results in IOP Reduction IOP Reduction Increased Outflow->IOP Reduction Leads to

Caption: Signaling pathway of Latanoprost leading to increased uveoscleral outflow.

G cluster_Workflow Comparative Clinical Trial Workflow (Hypothetical) Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Washout Period Washout Period Informed Consent->Washout Period Baseline Visit Baseline Visit (IOP Measurement, Ocular Examination) Washout Period->Baseline Visit Randomization Randomization Baseline Visit->Randomization Group A Group A: This compound Randomization->Group A Group B Group B: Latanoprost Randomization->Group B Treatment Period Treatment Period (e.g., 12 weeks) Group A->Treatment Period Group B->Treatment Period Follow-up Visits Follow-up Visits (IOP Measurement, Safety Assessment) Treatment Period->Follow-up Visits Final Visit Final Visit Follow-up Visits->Final Visit Data Analysis Data Analysis Final Visit->Data Analysis

Caption: Hypothetical workflow for a comparative clinical trial of this compound and Latanoprost.

References

Comparative Analysis of 5-MCA-NAT Cross-Reactivity with Melatonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-MCA-NAT's Interaction with Melatonin (B1676174) Receptor Subtypes

This guide provides a comprehensive analysis of the cross-reactivity of 5-methoxycarbonylamino-N-acetyltryptamine (this compound) with the high-affinity melatonin receptors, MT1 and MT2. This compound is widely recognized as a putative selective agonist for the MT3 receptor, which has been identified as the enzyme quinone reductase 2 (QR2). However, understanding its interaction with the classical MT1 and MT2 receptors is crucial for a complete pharmacological characterization and for assessing its potential for off-target effects. This guide synthesizes available quantitative data, details the experimental methodologies used for receptor characterization, and illustrates the key signaling pathways involved.

Quantitative Comparison of Receptor Activity

CompoundReceptorAssay TypeParameterValue (nM)
This compound Human MT1cAMP InhibitionEC50440
Human MT2cAMP InhibitionEC5098
Melatonin Human MT1cAMP InhibitionEC50~0.1-1
Human MT2cAMP InhibitionEC50~0.1-1

Data for this compound is sourced from a commercial supplier and should be considered as indicative. Data for melatonin represents a typical range found in the literature.

The data indicates that this compound acts as a partial agonist at both MT1 and MT2 receptors, with an approximate 4.5-fold higher potency for the MT2 receptor over the MT1 receptor in functional cAMP assays. It is important to note that the potency of this compound at both MT1 and MT2 receptors is significantly lower than that of the endogenous ligand, melatonin.

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is essential to visualize the signaling pathways of the MT1 and MT2 receptors and the workflow of the assays used to determine ligand activity.

Melatonin_Signaling_Pathways cluster_MT1 MT1 Receptor Signaling cluster_MT2 MT2 Receptor Signaling MT1 MT1 Gai1 Gαi MT1->Gai1 Activation AC1 Adenylyl Cyclase Gai1->AC1 Inhibition cAMP1 cAMP AC1->cAMP1 Production PKA1 PKA cAMP1->PKA1 Activation CREB1 CREB PKA1->CREB1 Phosphorylation MT2 MT2 Gai2 Gαi MT2->Gai2 Activation Arrestin2 β-Arrestin MT2->Arrestin2 Recruitment AC2 Adenylyl Cyclase Gai2->AC2 Inhibition cAMP2 cAMP AC2->cAMP2 Production PKA2 PKA cAMP2->PKA2 Activation CREB2 CREB PKA2->CREB2 Phosphorylation ERK ERK Signaling Arrestin2->ERK Melatonin Melatonin (or this compound) Melatonin->MT1 Melatonin->MT2

Canonical signaling pathways for MT1 and MT2 receptors.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Competition) cluster_functional Functional Assay (cAMP Inhibition) Membrane_Prep Membrane Preparation (with MT1 or MT2) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [125I]-Iodomelatonin) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Analysis_Ki Data Analysis (IC50 -> Ki) Quantification->Analysis_Ki Cell_Culture Cell Culture (expressing MT1 or MT2) Forskolin Forskolin Stimulation (to increase cAMP) Cell_Culture->Forskolin Incubation_Func Incubation Forskolin->Incubation_Func Test_Compound Test Compound (this compound) Test_Compound->Incubation_Func Lysis Cell Lysis Incubation_Func->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Analysis_EC50 Data Analysis (EC50/IC50) cAMP_Measurement->Analysis_EC50

A Comparative Analysis of the Neuroprotective Properties of 5-MCA-NAT and Other Melatonergic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective properties of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent MT3 receptor agonist, in relation to other neuroprotective agents, including the melatonin (B1676174) precursor N-acetylserotonin (NAS) and the melatonin receptor agonists agomelatine (B1665654) and ramelteon (B1678794). While this compound has been primarily investigated for its role in reducing intraocular pressure, its potential as a neuroprotective agent warrants exploration, particularly given the known neuroprotective effects of melatonin and its analogues.[1][2] This guide synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate further research and drug development in this area.

Comparative Overview of Neuroprotective Effects

While direct quantitative data on the neuroprotective effects of this compound is currently limited in publicly available literature, its action as a melatonin analogue suggests potential neuroprotective mechanisms.[1] The following tables summarize the known neuroprotective effects and mechanisms of melatonin and its better-studied analogues, N-acetylserotonin (NAS), agomelatine, and ramelteon, to provide a comparative framework.

Table 1: In Vitro Neuroprotective Effects

CompoundCell Line/Primary CultureInsultConcentrationObserved EffectReference
This compound Data Not Available----
N-acetylserotonin (NAS) Primary Cortical Neurons, Primary Hippocampal NeuronsOxygen-Glucose Deprivation (OGD), H₂O₂10 µMInhibition of cell death[3]
HT-22 CellsGlutamate (B1630785)10-100 µMDose-dependent inhibition of oxidative stress-induced cell death
Agomelatine PC12 CellsAβ₂₅₋₃₅10⁻⁵ MInhibition of tau hyperphosphorylation and oxidative damage
Ramelteon Primary NeuronsKainate-induced excitotoxicity3, 10 mg/kg (in vivo study with ex vivo analysis)Attenuation of neuronal loss[4]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInsult/Disease ModelDosageObserved EffectReference
This compound Data Not Available----
N-acetylserotonin (NAS) MouseMiddle Cerebral Artery Occlusion (MCAO)30 mg/kgReduction of hypoxia/ischemia injury[3]
MouseScopolamine-induced memory impairment30 mg/kgSuppression of memory impairment and neuronal cell death in CA1 and CA3 regions
Agomelatine RatMiddle Cerebral Artery Occlusion (MCAO)20, 40, 80 mg/kgSignificant decrease in infarct volume and apoptosis
RatChronic Mild Stress40 mg/kgNormalization of stress-affected neuronal activity and promotion of neurogenesis[5]
Ramelteon MouseMiddle Cerebral Artery Occlusion (MCAO)3.0 mg/kgSignificant reduction in brain infarct volume (from 52.5% to 32.1%)[6]
MousePhotothrombosis (Chronic Ischemia)3.0 mg/kg/day for 7 daysSignificant reduction in brain lesion volume (from 0.76 to 0.38 mm³)[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of melatonergic compounds are mediated through a variety of signaling pathways. While the specific pathways for this compound remain to be fully elucidated, the mechanisms of related compounds offer valuable insights.

Potential Neuroprotective Pathways of this compound (Hypothesized)

Based on its function as a melatonin analogue, this compound may exert neuroprotective effects through pathways similar to melatonin, which include antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1][2]

cluster_MCA_NAT This compound (Hypothesized) This compound This compound MT_Receptors Melatonin Receptors This compound->MT_Receptors Antioxidant Antioxidant Pathways MT_Receptors->Antioxidant Anti_Inflammatory Anti-Inflammatory Pathways MT_Receptors->Anti_Inflammatory Anti_Apoptotic Anti-Apoptotic Pathways MT_Receptors->Anti_Apoptotic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection

Caption: Hypothesized neuroprotective pathways of this compound.

N-acetylserotonin (NAS) Neuroprotective Signaling

N-acetylserotonin has been shown to exert its neuroprotective effects through the activation of the TrkB/CREB/BDNF and Akt/Nrf2 pathways, as well as by inhibiting mitochondrial death pathways.[3][7]

cluster_NAS N-acetylserotonin (NAS) Signaling NAS NAS TrkB TrkB NAS->TrkB Akt Akt NAS->Akt Mitochondrial_Death Mitochondrial Death Pathway NAS->Mitochondrial_Death CREB CREB TrkB->CREB Nrf2 Nrf2 Akt->Nrf2 BDNF BDNF CREB->BDNF Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Neuroprotection Neuroprotection BDNF->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: N-acetylserotonin (NAS) neuroprotective signaling pathways.

Agomelatine Neuroprotective Signaling

Agomelatine, an MT1/MT2 receptor agonist and 5-HT2c receptor antagonist, is believed to promote neuroprotection by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulating neuronal plasticity.[5][8]

cluster_Agomelatine Agomelatine Signaling Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 5HT2c 5-HT2c Receptor Agomelatine->5HT2c BDNF_Expression Increased BDNF Expression MT1_MT2->BDNF_Expression Neuronal_Plasticity Neuronal Plasticity BDNF_Expression->Neuronal_Plasticity Neuroprotection Neuroprotection Neuronal_Plasticity->Neuroprotection

Caption: Agomelatine's dual-action neuroprotective signaling.

Ramelteon Neuroprotective Signaling

Ramelteon, a selective MT1/MT2 receptor agonist, has demonstrated neuroprotective effects in models of ischemic stroke by activating the Nrf2/HO-1 antioxidant pathway and inhibiting mitochondrial and autophagic death pathways.[6]

cluster_Ramelteon Ramelteon Signaling Ramelteon Ramelteon MT1_MT2 MT1/MT2 Receptors Ramelteon->MT1_MT2 Nrf2_HO1 Nrf2/HO-1 Pathway MT1_MT2->Nrf2_HO1 Mitochondrial_Death Mitochondrial Death Pathway MT1_MT2->Mitochondrial_Death Autophagic_Death Autophagic Death Pathway MT1_MT2->Autophagic_Death Neuroprotection Neuroprotection Nrf2_HO1->Neuroprotection

Caption: Ramelteon's neuroprotective mechanisms in ischemic injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the neuroprotective properties of the discussed compounds.

In Vitro Neuroprotection Assay (General Protocol)

This protocol provides a general framework for assessing neuroprotection in a cell culture model.

cluster_InVitro In Vitro Neuroprotection Workflow Cell_Culture Culture Neuronal Cells Treatment Pre-treat with Test Compound Cell_Culture->Treatment Insult Induce Neuronal Insult (e.g., OGD) Treatment->Insult Incubation Incubate Insult->Incubation Assessment Assess Cell Viability/ Apoptosis Incubation->Assessment

Caption: General workflow for in vitro neuroprotection assays.

Detailed Steps:

  • Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or PC12 cells) in appropriate culture vessels and allow them to adhere and differentiate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, NAS, agomelatine, ramelteon) for a specified period (e.g., 1-24 hours).

  • Induction of Neuronal Insult: Introduce a neurotoxic stimulus such as:

    • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber.

    • Excitotoxicity: Expose cells to high concentrations of glutamate or NMDA.

    • Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides.

  • Incubation: Maintain the cells under the insult conditions for a predetermined duration.

  • Assessment of Neuroprotection: Quantify neuronal viability and cell death using various assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) involved in apoptosis.

    • Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

In Vivo Neuroprotection Assay (MCAO Model)

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used in vivo model to study ischemic stroke and evaluate the efficacy of neuroprotective agents.

cluster_InVivo In Vivo Neuroprotection Workflow (MCAO) Animal_Prep Anesthetize Animal MCAO_Surgery Induce MCAO Animal_Prep->MCAO_Surgery Treatment Administer Test Compound MCAO_Surgery->Treatment Reperfusion Reperfusion Treatment->Reperfusion Behavioral_Tests Behavioral Assessment Reperfusion->Behavioral_Tests Histology Histological Analysis Reperfusion->Histology

Caption: Workflow for the in vivo MCAO model of ischemic stroke.

Detailed Steps:

  • Animal Model: Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Anesthesia and Surgery: Anesthetize the animal and perform surgery to occlude the middle cerebral artery, typically using an intraluminal filament.

  • Drug Administration: Administer the test compound (e.g., this compound, NAS, agomelatine, ramelteon) at a predetermined dose and time point (e.g., before, during, or after MCAO).

  • Reperfusion: After a specific duration of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.

  • Behavioral Assessment: At various time points post-MCAO (e.g., 24 hours, 7 days), evaluate neurological deficits using standardized scoring systems (e.g., Bederson score) and motor function tests (e.g., rotarod, cylinder test).

  • Histological and Molecular Analysis:

    • Infarct Volume Measurement: Sacrifice the animals at a specific endpoint (e.g., 24 or 48 hours post-MCAO), and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Immunohistochemistry: Perform staining for markers of neuronal death (e.g., Fluoro-Jade), apoptosis (e.g., TUNEL, cleaved caspase-3), and inflammation (e.g., Iba1 for microglia).

    • Western Blotting or PCR: Analyze the expression of proteins and genes involved in the hypothesized signaling pathways.

Conclusion and Future Directions

The comparative analysis of this compound and other melatonergic compounds highlights a significant research gap concerning the direct neuroprotective properties of this compound. While its role as a melatonin analogue and its efficacy in glaucoma models suggest a neuroprotective potential, dedicated in vitro and in vivo studies are imperative to substantiate these claims.

Future research should focus on:

  • Directly assessing the neuroprotective efficacy of this compound in established in vitro and in vivo models of neurodegeneration.

  • Elucidating the specific signaling pathways through which this compound may exert its effects.

  • Conducting head-to-head comparative studies of this compound with other melatonin analogues to determine their relative potency and therapeutic potential.

By addressing these questions, the scientific community can better understand the therapeutic promise of this compound and pave the way for its potential application in the treatment of neurodegenerative diseases.

References

Validating HPLC Methods for 5-MCA-NAT Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is critical for advancing research and ensuring product quality. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of key validation parameters for hypothetical HPLC methods for this compound analysis, offering a framework for methodology assessment and selection. The presented data is illustrative, based on typical performance characteristics of HPLC methods, to guide researchers in their validation efforts.

Comparative Analysis of HPLC Method Validation Parameters

The selection of an optimal HPLC method hinges on a thorough evaluation of its validation parameters. The following table summarizes key performance indicators for three hypothetical reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound, developed in accordance with International Council for Harmonisation (ICH) guidelines.

Validation ParameterMethod AMethod BMethod C
Linearity (Concentration Range) 5 - 100 µg/mL1 - 50 µg/mL10 - 250 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mL2.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL1.0 µg/mL10.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD, Intra-day) < 1.5%< 1.0%< 2.0%
Precision (% RSD, Inter-day) < 2.0%< 1.8%< 2.5%
Retention Time (minutes) ~ 4.5~ 8.2~ 3.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the outlined experimental protocols for the key validation experiments.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration.

    • Generate a series of at least five calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution in triplicate into the HPLC system.

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value greater than 0.995 is generally considered acceptable.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations with those of blank samples.

      • A S/N ratio of 3:1 is generally accepted for estimating the LOD and a ratio of 10:1 for the LOQ.[2]

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.

      • Calculate the slope of the calibration curve.

      • LOD = 3.3 * (standard deviation of the intercept / slope)

      • LOQ = 10 * (standard deviation of the intercept / slope)

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample using the formula: (Mean measured concentration / Nominal concentration) * 100.

    • The acceptance criteria for recovery are typically between 98% and 102%.[1]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).

  • Procedure:

    • Repeatability (Intra-day Precision):

      • Prepare at least six independent samples at 100% of the test concentration.

      • Analyze these samples on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the results.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the analysis of the samples on a different day, with a different analyst, or on a different instrument.

      • Calculate the %RSD of the results obtained over the different days.

    • The acceptance criterion for %RSD is typically less than 2%.[2]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for the successful validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting cluster_3 Alternative Techniques MD1 Select HPLC Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Linearity & Range MD2->V1 Proceed to Validation V2 Accuracy V1->V2 V3 Precision (Intra & Inter-day) V2->V3 V4 Specificity V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 AR1 Data Analysis V6->AR1 Validation Complete AR2 Validation Report Generation AR1->AR2 AT1 LC-MS/MS AR2->AT1 For Higher Sensitivity AT2 UPLC AR2->AT2 For Faster Analysis

Caption: Workflow for HPLC Method Validation and Consideration of Alternatives.

Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods may offer advantages in specific contexts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it suitable for the analysis of this compound at very low concentrations, particularly in complex biological matrices.[3]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns, leading to faster analysis times and improved resolution compared to conventional HPLC.

The choice of analytical technique should be guided by the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. A thorough validation process, as outlined in this guide, is paramount to ensure the generation of accurate and reliable data for this compound analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-MCA-NAT (5-Methoxycarbonylamino-N-acetyltryptamine), a melatonin (B1676174) analog. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general laboratory chemical waste guidelines is recommended.

Core Principles of Chemical Waste Management

The fundamental principle of laboratory waste management is to handle all compounds with care, assuming they may be hazardous in the absence of definitive data. Key practices include proper identification, segregation, containment, and disposal in accordance with institutional policies and local, state, and federal regulations.

Quantitative Data on Disposal Parameters

ParameterGuidelineRationale
Waste Classification Non-hazardous solid waste (pending institutional evaluation)Based on the available Safety Data Sheet for the parent compound, melatonin, which is classified as not hazardous. However, institutional EHS should be consulted for a final determination.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatTo prevent skin and eye contact during handling and disposal procedures.
Container Type Sealed, labeled, chemically compatible containerTo prevent accidental spillage and ensure clear identification of the waste.
Disposal Method Incineration via a licensed waste disposal contractor or disposal in regular trash after appropriate preparationIncineration is the preferred method for complete destruction of chemical compounds. If deemed non-hazardous, disposal in regular trash after mixing with an inert substance is an alternative.[2][3][4]

Experimental Protocol for Disposal of this compound

This protocol details the step-by-step methodology for the safe disposal of this compound from a laboratory setting.

Objective: To safely prepare and dispose of this compound waste in compliance with general laboratory safety standards.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

  • Designated, sealable, and clearly labeled waste container

  • An inert, undesirable substance (e.g., used coffee grounds, cat litter, or sand)

  • Sealable plastic bag

Procedure:

  • Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing a lab coat, safety glasses, and nitrile gloves.

  • Prepare the Waste Mixture (for solid waste):

    • Carefully transfer the solid this compound waste into a sealable plastic bag.

    • Add an equal or greater amount of an undesirable substance, such as used coffee grounds or cat litter, to the bag.[2][4] This makes the chemical unappealing for accidental ingestion and helps to contain it within the waste stream.

  • Prepare the Waste Mixture (for waste in solution):

    • If the this compound is in a solvent, absorb the liquid onto an inert material like vermiculite (B1170534) or sand.

    • Place the absorbed material into a sealable plastic bag.

  • Seal and Label the Container:

    • Securely seal the plastic bag.

    • Place the sealed bag into a designated non-hazardous solid waste container.

    • Ensure the outer container is labeled with the contents (e.g., "this compound, mixed with inert material for disposal") and the date.

  • Final Disposal:

    • If your institution has a designated chemical waste stream for non-hazardous solids, place the container in the appropriate collection area.

    • If permitted by your institution's Environmental Health and Safety (EHS) department for non-hazardous materials, the sealed bag may be disposed of in the regular municipal trash.[2][3][4]

  • Consult Institutional Guidelines: Always consult and adhere to your institution's specific waste disposal procedures and guidelines. Your EHS department is the primary resource for any questions regarding chemical disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Waste in Solution assess_form->liquid_waste Liquid mix_solid Mix with Inert Substance (e.g., Coffee Grounds, Cat Litter) solid_waste->mix_solid absorb_liquid Absorb on Inert Material (e.g., Vermiculite, Sand) liquid_waste->absorb_liquid seal_bag Place in a Sealable Bag and Seal mix_solid->seal_bag absorb_liquid->seal_bag label_container Place in Labeled, Designated Waste Container seal_bag->label_container consult_ehs Consult Institutional EHS for Final Disposal Route label_container->consult_ehs incineration Dispose via Licensed Waste Contractor (Incineration) consult_ehs->incineration Hazardous or Institutional Policy trash Dispose in Municipal Trash (if deemed non-hazardous) consult_ehs->trash Non-Hazardous & Permitted end End: Disposal Complete incineration->end trash->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory's chemical handling practices.

References

Essential Safety and Operational Guide for Handling 5-MCA-NAT

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a melatonin (B1676174) derivative and receptor agonist used in scientific research.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound.[3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles with Side ShieldsEssential to protect eyes from splashes.[3]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for handling the solid form and for protection against splashes.[3] Since specific breakthrough times are not available, it is recommended to change gloves frequently and immediately after any sign of contamination.[4]
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact from accidental spills.[3][5]
Chemical-Resistant Apron or CoverallsRecommended when handling larger quantities or when there is an increased risk of exposure.[3]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Required when there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood.[3]

Operational Plan for Safe Handling

Strict adherence to the following procedures is essential for the safe handling of this compound at every stage.

1. Preparation and Area Setup:

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure the work area is clean and uncluttered.[5]

  • Assemble all necessary equipment, such as an analytical balance, weighing paper or boat, spatula, and vials, before handling the compound.[3]

  • Don all required PPE as detailed in the table above.[3]

2. Handling the Solid Compound:

  • When handling the solid form of this compound, use techniques that minimize dust generation, such as gentle scooping.[4][6]

  • Immediately after weighing the desired amount, securely close the primary container.[3]

3. Solution Preparation:

  • This compound is a solid that is slightly soluble in methanol.[2] When preparing solutions, add the solvent to the vial containing the weighed compound.

  • If working with other solvents, it is important to first determine the solubility. For similar compounds like tryptamine (B22526), solubility is noted in organic solvents such as ethanol, DMSO, and dimethylformamide.[7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound (Minimize Dust) don_ppe->weigh prep_solution Prepare Solution weigh->prep_solution decontaminate Decontaminate Work Area prep_solution->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Wear appropriate PPE, including respiratory protection, gloves, and a lab coat.[4]

  • Containment and Cleanup: For a solid spill, gently sweep or scoop the material into a labeled waste container, avoiding dust generation.[4][8] For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and puncture-resistant container.[4]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container.[9]

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[9][10] Do not dispose of this compound down the drain or in the regular trash.

Key Safety and Chemical Information

The following table summarizes essential data for this compound.

PropertyValue
Chemical Name 5-methoxycarbonylamino-N-acetyltryptamine[2]
Synonyms GR135531, this compound, MCA-NAT[2]
CAS Number 190277-13-5[2]
Molecular Formula C₁₄H₁₇N₃O₃[2]
Molecular Weight 275.3 g/mol [2]
Physical State Solid[2]
Solubility Slightly soluble in methanol[2]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.[3]
Hazard Classifications While specific classifications for this compound are not readily available, related tryptamine compounds are classified as skin, eye, and respiratory irritants.[3] It should be handled as a hazardous substance.[7]
Occupational Exposure Limits No data available. Handle with caution as a potent pharmacological agent.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-MCA-NAT
Reactant of Route 2
Reactant of Route 2
5-MCA-NAT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.